molecular formula C19H25ClN2OS B563181 rac Methotrimeprazine-d3 Hydrochloride CAS No. 1216745-60-6

rac Methotrimeprazine-d3 Hydrochloride

Cat. No.: B563181
CAS No.: 1216745-60-6
M. Wt: 367.95
InChI Key: ODLGFPIWRAEFAN-NXIGQQGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac Methotrimeprazine-d3 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H25ClN2OS and its molecular weight is 367.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/i4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLGFPIWRAEFAN-NXIGQQGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of rac Methotrimeprazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

This technical guide provides a comprehensive overview of the physical and chemical properties of rac Methotrimeprazine-d3 Hydrochloride (CAS No. 1216745-60-6). As the stable isotope-labeled (SIL) analogue of Methotrimeprazine (also known as Levomepromazine), this compound is a critical tool for researchers and drug development professionals. Its primary application is as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1]

The incorporation of three deuterium atoms provides a mass shift that allows for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical and chromatographic properties. This guide is designed to provide the necessary technical data and handling protocols to ensure its effective and reliable use in a research setting. We will delve into its chemical identity, core physical properties, practical applications in analytical workflows, and the pharmacological context of the parent compound.

Section 2: Chemical Identity and Structure

A precise understanding of the compound's identity is fundamental to its application. This compound is a deuterated, racemic form of the phenothiazine-class drug Methotrimeprazine.[1]

PropertyDataSource(s)
Chemical Name rac 2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine-d3 Hydrochloride[2][3]
Synonyms (Rac)-Levomepromazine-d3 hydrochloride, 2-Methoxytrimeprazine-d3 Hydrochloride[1][2]
CAS Number 1216745-60-6[2][4]
Molecular Formula C₁₉H₂₂D₃ClN₂OS[2][4]
Molecular Weight 367.95 g/mol [2][3][4]
Unlabeled CAS 60-99-1 (Methotrimeprazine)[5][6]

The structure consists of a tricyclic phenothiazine core, with the deuterium labeling located on the methoxy group at the 2-position.[7][8] This specific placement is crucial as it is less susceptible to back-exchange compared to other positions, ensuring isotopic stability during sample preparation and analysis. The term "rac" indicates that it is a racemic mixture of enantiomers.

Section 3: Core Physical and Chemical Properties

The handling, storage, and application of this compound are dictated by its physical properties.

PropertyDescriptionSource(s)
Appearance Expected to be a white to slightly yellow, crystalline powder. The non-deuterated form is described as such.[9]
Solubility The non-deuterated hydrochloride salt is freely soluble in water and alcohol.[9] Some supplier data for the deuterated form indicates slight solubility in DMSO and Methanol.[10][9][10]
Melting Point Data for the deuterated form is not widely published. The non-deuterated hydrochloride salt has reported melting points between 142°C and 162°C.[9]
Stability The compound is hygroscopic and light-sensitive.[9][10] The non-deuterated form discolors to pink or yellow upon light exposure.[11] Solutions should be protected from light.[9][10][11]
Storage Recommended storage is at -20°C or 2-8°C under an inert atmosphere. Long-term storage at -20°C is advisable to maximize shelf life.[2][4][7]
pH An injectable solution of the non-deuterated hydrochloride salt has a pH ranging from 3.0 to 5.0.[11]
Expert Insights on Solubility and Handling:

Discrepancies in solubility data may arise from differences in the supplied material (e.g., free base vs. salt form) or experimental conditions. For creating stock solutions, starting with methanol or ethanol is recommended, followed by dilution in aqueous buffers if required. Given its hygroscopic nature, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.[10] Due to its photosensitivity, all work with the compound or its solutions should be performed in a dimly lit environment or by using amber glassware.[9][11]

Section 4: Application in Quantitative Analysis

The primary utility of this compound is as an internal standard (IS) for the accurate quantification of Methotrimeprazine in complex biological matrices like plasma or urine. The SIL-IS is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. Its near-identical chemical behavior ensures that it accounts for any analyte loss during extraction, while its different mass allows for independent detection by the mass spectrometer.

Typical Bioanalytical Workflow

The following diagram illustrates a standard workflow for sample analysis using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard (rac-MTP-d3-HCl) Sample->Add_IS Extract Sample Extraction (e.g., Protein Precipitation, SPE) Add_IS->Extract Evap_Recon Evaporation & Reconstitution Extract->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quant Quantify Concentration (from Calibration Curve) Ratio->Quant

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Protocol: Preparation of a 1.0 mg/mL Stock Solution

This protocol describes a self-validating method for preparing a primary stock solution.

  • Equilibration: Allow the vial of this compound to warm to ambient temperature for at least 30 minutes before opening.

  • Weighing: Accurately weigh approximately 1 mg of the compound using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed compound to a 1.0 mL amber volumetric flask. Add approximately 0.8 mL of HPLC-grade methanol.

  • Solubilization: Vortex the flask for 1-2 minutes. If necessary, sonicate for 5 minutes in a room temperature water bath to ensure complete dissolution.

  • Final Volume: Once dissolved, bring the solution to the 1.0 mL mark with methanol. Cap and invert the flask 10-15 times to ensure homogeneity.

  • Verification (Trustworthiness Step): Prepare a 1:1000 dilution of the stock solution. Analyze this dilution via LC-MS to confirm the presence of a single, sharp chromatographic peak corresponding to the correct mass-to-charge ratio (m/z) for rac Methotrimeprazine-d3. This confirms identity and absence of significant impurities.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C.

Section 5: Pharmacological Context of Methotrimeprazine

While this compound is used for analytical purposes, understanding the pharmacology of the parent drug is crucial for researchers in the field. Methotrimeprazine is a low-potency typical antipsychotic of the phenothiazine class.[6][12] Its therapeutic and side effects are a result of its antagonist activity at a wide range of central nervous system receptors, earning it the label of a "dirty drug".[6][13]

Mechanism of Action: Multi-Receptor Antagonism

The clinical effects of Methotrimeprazine—including antipsychotic, sedative, analgesic, and antiemetic actions—are attributed to the blockade of several key neurotransmitter receptors.[5][14][15]

G cluster_receptors Target Receptors (Antagonism) MTP Methotrimeprazine D2 Dopamine D2 MTP->D2 S2 Serotonin 5-HT2 MTP->S2 A1 Adrenergic α1 MTP->A1 H1 Histamine H1 MTP->H1 M1 Muscarinic M1 MTP->M1

Caption: Multi-receptor antagonism mechanism of Methotrimeprazine.

This widespread receptor blockade explains both its therapeutic utility and its significant side-effect profile, which includes sedation (H1 blockade), orthostatic hypotension (α1 blockade), and anticholinergic effects like dry mouth (M1 blockade).[6][12] The parent drug is metabolized extensively in the liver, primarily to sulfoxide and demethylated metabolites, and it is known to be a substrate and inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme.[5][9][16]

Section 6: Conclusion

This compound is an indispensable analytical reagent for the accurate quantification of its non-labeled counterpart. Its key physical properties—notably its light sensitivity and hygroscopicity—demand careful handling and storage to maintain its integrity. By serving as a stable, reliable internal standard, it enables researchers to achieve high-quality, reproducible data in pharmacokinetic, toxicokinetic, and clinical monitoring studies. This guide provides the foundational knowledge and protocols to facilitate its proper use, ensuring scientific rigor in drug development and research.

References

  • Dr.Oracle. (2025). What is the mechanism of action of Levomepromazine (Methotrimeprazine)?
  • MentalHealth.com. Methotrimeprazine (Nozinan).
  • PubChem. Levomepromazine | C19H24N2OS | CID 72287.
  • MedChemExpress. (Rac)-Levomepromazine-d3 hydrochloride ((Rac)-Methotrimeprazine-d3 hydrochloride).
  • LabSolu. This compound.
  • Wikipedia. Levomepromazine.
  • Pharmaffiliates. This compound | CAS 1216745-60-6.
  • ChemicalBook. This compound.
  • sanofi-aventis Canada Inc. (2007). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine.
  • Human Metabolome Database. (2012). Showing metabocard for Methotrimeprazine (HMDB0015474).
  • Bionity.com. Levomepromazine.
  • Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-442.
  • BIOFOUNT. This compound | 1216745-60-6.
  • Clearsynth. This compound | CAS No. 1216745-60-6.
  • Santa Cruz Biotechnology. This compound | CAS 1216745-60-6.
  • NIST. Methotrimeprazine - the NIST WebBook.
  • ChemicalBook. rac Methotrimeprazine-D3.
  • Sigma-Aldrich. This compound | 1216745-60-6.
  • ASHP Public
  • LGC Standards. This compound.
  • LGC Standards. This compound.
  • ChemicalBook.
  • InvivoChem. (Rac)-Levomepromazine-d3 hydrochloride ((Rac)-Methotrimeprazine-d3 hydrochloride).

Sources

An In-depth Technical Guide to rac Methotrimeprazine-d3 Hydrochloride: Structure, Synthesis, and Bioanalytical Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac Methotrimeprazine-d3 Hydrochloride, a deuterated isotopologue of the phenothiazine antipsychotic Methotrimeprazine (also known as Levomepromazine). Designed for the advanced researcher, this document delves into the core chemical principles, synthesis, and bioanalytical applications of this stable isotope-labeled internal standard. We will explore the rationale behind its use in quantitative mass spectrometry, detailing a robust protocol for the determination of Methotrimeprazine in human plasma. This guide emphasizes the causality behind methodological choices, ensuring a deep, practical understanding of its application in regulated bioanalysis and pharmacokinetic studies.

Introduction: The Critical Role of a Deuterated Internal Standard

Methotrimeprazine is a phenothiazine derivative with a broad pharmacological profile, acting as an antagonist at dopaminergic, cholinergic, serotonergic, and histamine receptors.[1][2] Its clinical applications include the treatment of psychosis, pain, and nausea.[3] Accurate quantification of Methotrimeprazine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[4] However, the accuracy and precision of LC-MS/MS assays can be compromised by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[5]

To correct for these variables, a suitable internal standard (IS) is indispensable. The ideal IS is a stable isotope-labeled (SIL) analogue of the analyte.[5] this compound serves this purpose perfectly. Being chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects and extraction recovery.[6] The mass difference of +3 Da, due to the three deuterium atoms on the methoxy group, allows it to be distinguished by the mass spectrometer, providing a reliable reference for accurate quantification.[7]

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of a racemic mixture of Methotrimeprazine in which the three hydrogen atoms of the methoxy group have been replaced with deuterium.

PropertyValueSource(s)
Chemical Name (±)-2-Methoxy-d3-N,N,β-trimethyl-10H-phenothiazine-10-propanamine hydrochloride[8][9]
Synonyms (Rac)-Levomepromazine-d3 hydrochloride, 2-Methoxytrimeprazine-d3 HCl[1][8]
CAS Number 1216745-60-6[8][9][10]
Molecular Formula C₁₉H₂₂D₃ClN₂OS[8][9]
Molecular Weight 367.95 g/mol [8][9][10]
Unlabeled MW 364.93 g/mol [11]
Storage Temperature 2-8°C, Protect from light[12][13]
Structural Diagram:

The core structure is the tricyclic phenothiazine ring system, which is common to many antipsychotic drugs.[14][15] The deuterium labeling is strategically placed on the methoxy group, a site that is metabolically stable in the context of the primary fragmentation pathways observed in mass spectrometry, ensuring the label is retained.

Caption: Chemical structure of this compound.

Synthesis Pathway

While the exact proprietary synthesis methods used by commercial suppliers are not published, a chemically sound and efficient pathway can be proposed based on established phenothiazine chemistry.[4][16] The synthesis involves the creation of the key intermediate, 2-methoxyphenothiazine, followed by N-alkylation with the desired side chain. The deuterium label is introduced during the methylation step.

Proposed Synthesis Workflow:

synthesis_workflow start 2-Hydroxyphenothiazine step1 O-Deuteromethylation (Williamson Ether Synthesis) start->step1 1. NaH 2. CD₃I intermediate 2-(Methoxy-d3)-10H-phenothiazine step1->intermediate step2 N-Alkylation intermediate->step2 1. NaH 2. 3-Chloro-N,N,2-trimethylpropan-1-amine product rac Methotrimeprazine-d3 step2->product step3 Salt Formation product->step3 HCl in Ether final_product rac Methotrimeprazine-d3 Hydrochloride step3->final_product

Caption: Proposed synthesis workflow for rac Methotrimeprazine-d3 HCl.

Causality Behind Experimental Choices:

  • Starting Material: 2-Hydroxyphenothiazine is a logical precursor, allowing for the specific introduction of the deuterated methyl group at the desired position.

  • Deuteromethylation: A Williamson ether synthesis is a classic and high-yielding method for forming ethers. A strong base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a nucleophilic phenoxide. This is followed by reaction with deuterated methyl iodide (CD₃I), which serves as the deuterium source, to form the stable C-O bond.

  • N-Alkylation: The nitrogen of the phenothiazine ring is subsequently deprotonated, again using a strong base like NaH, to make it nucleophilic. It is then reacted with the appropriate chloro-alkylamine side chain to form the final carbon-nitrogen bond, completing the Methotrimeprazine-d3 structure.

  • Salt Formation: The final product is converted to its hydrochloride salt by treatment with HCl. This is a standard procedure in pharmaceutical chemistry to improve the compound's stability, solubility, and handling characteristics as a crystalline solid.

Analytical Characterization

The identity, purity, and isotopic enrichment of this compound must be rigorously confirmed. The primary techniques for this are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

TechniqueExpected Observations for rac Methotrimeprazine-d3Rationale
High-Resolution MS [M+H]⁺ ion observed at m/z 332.18.The exact mass of the unlabeled protonated molecule (C₁₉H₂₅N₂OS⁺) is 329.1682. Replacing 3 H atoms with 3 D atoms increases the mass by 3.0188 Da (3 x 1.006276). The expected mass for C₁₉H₂₂D₃N₂OS⁺ is therefore ~332.1870. The observed mass should be within 5 ppm of this theoretical value.
Tandem MS (MS/MS) Precursor ion (Q1) of m/z 332.2. A major product ion (Q3) at m/z 100.2, with another significant ion at m/z 243.2.The product ion at m/z 100.2 corresponds to the cleavage of the side chain, forming the [CH₂=N(CH₃)CH₂CH(CH₃)]⁺ fragment. This fragment does not contain the deuterium label and thus appears at the same m/z as for the unlabeled compound. The fragment at m/z 243.2 represents the deuterated phenothiazine ring after loss of the side chain.
¹H NMR Absence of the characteristic singlet for the -OCH₃ protons (typically around 3.8-4.0 ppm). All other proton signals corresponding to the unlabeled Methotrimeprazine structure should be present.The replacement of protons with deuterium atoms on the methoxy group eliminates the corresponding signal from the ¹H NMR spectrum.
¹³C NMR The signal for the methoxy carbon (-OCD₃) will appear as a multiplet (typically a septet) due to C-D coupling and will be shifted slightly upfield compared to the unlabeled -OCH₃ signal.The deuterium nucleus has a spin of 1, leading to splitting of the attached carbon signal.

Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard for the quantification of Methotrimeprazine in biological samples. Below is a detailed, field-proven protocol for the analysis of Methotrimeprazine in human plasma using LC-MS/MS.

Experimental Workflow

bioanalysis_workflow plasma 1. Plasma Sample Collection (e.g., 200 µL human plasma) spike 2. Internal Standard Spiking (Add 20 µL of Methotrimeprazine-d3 working solution) plasma->spike ppt 3. Protein Precipitation (Add 600 µL Acetonitrile) spike->ppt vortex 4. Vortex & Centrifuge (10,000 x g for 5 min) ppt->vortex supernatant 5. Supernatant Transfer & Evaporation (Transfer supernatant, evaporate to dryness under N₂) vortex->supernatant reconstitute 6. Reconstitution (Reconstitute in 100 µL Mobile Phase A) supernatant->reconstitute inject 7. LC-MS/MS Injection (Inject 10 µL onto system) reconstitute->inject

Caption: Sample preparation workflow for plasma analysis.

Detailed Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of Methotrimeprazine HCl and dissolve in 10 mL of methanol.

  • IS Stock (1 mg/mL): Accurately weigh ~1 mg of rac Methotrimeprazine-d3 HCl and dissolve in 1 mL of methanol.

  • Calibration & QC Spiking Solutions: Prepare serial dilutions of the Analyte Stock in 50:50 methanol:water to create spiking solutions for calibration curve standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS Stock solution in 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of blank human plasma, calibration standard, QC sample, or unknown study sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS Working Solution (100 ng/mL) to all tubes except for the blank matrix. Vortex briefly.

  • Add 600 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of Mobile Phase A (see below). Vortex to ensure complete dissolution.

  • Transfer the final solution to an autosampler vial for injection.

3. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ion Source: Electrospray Ionization (ESI), positive mode.

LC ParameterCondition
Column C18 reverse-phase, e.g., 50 x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 min, hold 1 min, return to 10% B and re-equilibrate for 1.5 min
Injection Volume 10 µL
Column Temp. 40°C
MS/MS ParameterMethotrimeprazinerac Methotrimeprazine-d3 (IS)
Precursor Ion (Q1) m/z 329.2m/z 332.2
Product Ion (Q3) m/z 100.2m/z 100.2
Dwell Time 100 ms100 ms
Collision Energy Optimized for instrument (typically 20-35 eV)Optimized for instrument (typically 20-35 eV)

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the analyte (Methotrimeprazine) and the internal standard (Methotrimeprazine-d3) for each injection.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards.

  • Apply a linear regression model with a 1/x² weighting to the calibration curve.

  • Determine the concentration of Methotrimeprazine in the QC and unknown samples by interpolating their Peak Area Ratios from the regression line.

Self-Validating System: The use of a stable isotope-labeled internal standard makes this protocol a self-validating system. Any loss of analyte during the multi-step sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any ion suppression in the ESI source will affect both molecules equally. The ratio of their peak areas therefore remains constant, ensuring that the calculated concentration is accurate and independent of these variations.[5][6]

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and clinical analysis. Its design as a stable isotope-labeled internal standard is based on sound chemical and analytical principles, enabling highly accurate and precise quantification of Methotrimeprazine in complex biological matrices. The detailed synthesis and bioanalytical workflow provided in this guide offer a robust framework for its practical implementation. By compensating for inevitable experimental variability, it ensures the generation of trustworthy, high-quality data essential for regulatory submission and the advancement of pharmaceutical science.

References

  • Determining Antipsychotic Drugs in Human Plasma by LC-MS/MS. (2018). ResearchGate. Retrieved from [Link]

  • Gheorghe, A., et al. (2018). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). PubMed Central. Retrieved from [Link]

  • Synthetic method of 2-methoxy phenothiazine. (2016). Google Patents.
  • Quantitative determination of Levomepromazine in pharmaceuticals by spectrophotometric method as its sulfoxide. (2020). CORE. Retrieved from [Link]

  • Ohkubo, T., et al. (1993). High performance liquid chromatographic determination of levomepromazine in human breast milk and serum using solid phase extraction. PubMed. Retrieved from [Link]

  • Simultaneous determination of levomepromazine, midazolam and their major metabolites in human plasma by reversed-phase liquid chromatography. (2008). ResearchGate. Retrieved from [Link]

  • Improved synthesis of 2‐methoxyphenothiazine. (2012). ResearchGate. Retrieved from [Link]

  • Levomepromazine. PubChem. Retrieved from [Link]

  • Phenothiazine. Wikipedia. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]

  • Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Royal Society of Chemistry. Retrieved from [Link]

  • Bioanalytical method validation and bioanalysis in regulated settings. (2013). ResearchGate. Retrieved from [Link]

  • Hals, P. A., & Dahl, S. G. (1995). Metabolism of levomepromazine in man. PubMed. Retrieved from [Link]

  • Levomepromazine EP Impurity D (R Isomer). Axios Research. Retrieved from [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. Retrieved from [Link]

  • Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). SciSpace. Retrieved from [Link]

  • Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents. (1998). PubMed. Retrieved from [Link]

  • Synthesis of 2-substituted phenothiazines. (1969). Google Patents.
  • Methotrimeprazine Hydrochloride. ASHP Publications. Retrieved from [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy. Retrieved from [Link]

Sources

rac Methotrimeprazine-d3 Hydrochloride synthesis and characterization

rac-Methotrimeprazine-d3 Hydrochloride is an indispensable tool for modern pharmaceutical analysis. Its synthesis, while requiring careful execution of multi-step organic chemistry and isotopic labeling, is achievable through established methodologies. A rigorous, multi-faceted characterization strategy employing MS, NMR, and HPLC is critical to validate its structure, isotopic enrichment, and chemical purity, ensuring its suitability as a reference material. [13][18]As an internal standard, it enables the development of robust, reliable, and regulatory-compliant bioanalytical methods, ultimately supporting the safe and effective development of therapeutic agents. [3][4]

References

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • KCAS Bio. (2017).
  • Isotope Science / Alfa Chemistry.
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • ResolveMass Laboratories Inc. (2025).
  • ResolveMass Laboratories Inc. (2025). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision.
  • Foley, D. A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • ResearchGate. (Request PDF). Deuterated Active Pharmaceutical Ingredients: A Science Based Proposal for Synthesis, Analysis, and Control. Part 1: Framing the Problem.
  • Alfredson, T., & Shimp, A. (1983). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Semantic Scholar.
  • Loennechen, T., & Dahl, S. (1990). High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites. Semantic Scholar.
  • MedChemExpress. (Rac)-Levomepromazine-d3 hydrochloride ((Rac)-Methotrimeprazine-d3 hydrochloride).
  • Clearsynth. rac Methotrimeprazine-d3 Hydrochloride | CAS No. 1216745-60-6.
  • Toronto Research Chemicals. This compound.
  • LGC Standards. This compound.
  • LGC Standards. This compound.
  • Sigma-Aldrich. This compound | 1216745-60-6.
  • Bolla, R. S., et al. (2014). Synthesis of deuterium-labeled cyamemazine and monodesmethyl cyamemazine. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Santa Cruz Biotechnology. This compound | CAS 1216745-60-6.
  • UNODC.
  • Hage, D. S., et al. (2018). Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC).
  • Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Medicinal Chemistry Research.
  • Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.
  • Kedor-Hackmann, E. R., et al. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug Development and Industrial Pharmacy.
  • Pharmaffiliates. This compound | CAS No : 1216745-60-6.
  • Zhang, Y., et al. (2022). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum.
  • Google Patents. (2017).
  • PubChem. Levomepromazine | C19H24N2OS | CID 72287.
  • CK Isotopes.
  • ASHP Public
  • BDG Synthesis.
  • Bax, A., & Grzesiek, S. (1989). THREE-DIMENSIONAL NMR SPECTROSCOPY. ChemTracts: Analytical and Physical Chemistry.
  • Lin, T. J., & Wang, L. L. (1990). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. Journal of Analytical Toxicology.

An In-depth Technical Guide on the Core Mechanism of Action of rac Methotrimeprazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of rac Methotrimeprazine-d3 Hydrochloride, a deuterated phenothiazine antipsychotic. Methotrimeprazine, also known as levomepromazine, exhibits a complex pharmacological profile characterized by its antagonism of multiple neurotransmitter receptors. This guide will dissect its interactions with dopamine, serotonin, histamine, adrenergic, and muscarinic receptors, elucidating the downstream signaling pathways modulated by these interactions. Furthermore, we will explore the strategic incorporation of deuterium in the methoxy group (d3) and its anticipated impact on the drug's pharmacokinetic profile, drawing upon established principles of metabolic pathways and the kinetic isotope effect. Detailed experimental protocols for characterizing the receptor binding and functional activity of this compound are also provided for researchers in drug development and pharmacology.

Introduction: The Rationale for a Deuterated Phenothiazine

Methotrimeprazine is a first-generation antipsychotic of the phenothiazine class with a well-established, albeit complex, mechanism of action.[1][2] Its clinical utility extends beyond psychosis to include the management of pain, nausea, and agitation, particularly in palliative care settings.[3][4] This broad therapeutic window is a direct consequence of its ability to antagonize a wide array of neurotransmitter receptors. However, this "dirty" pharmacological profile also contributes to a significant side-effect burden.

The subject of this guide, this compound, introduces a subtle but significant modification to the parent molecule: the replacement of three hydrogen atoms with deuterium in the methoxy group. Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon.[5] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[6][7] By strategically deuterating a known metabolic soft spot, the goal is to improve the drug's pharmacokinetic properties, potentially leading to a longer half-life, increased systemic exposure, and a more predictable dose-response relationship.

This guide will first delve into the foundational pharmacology of Methotrimeprazine, its receptor interactions, and signaling cascades. Subsequently, we will explore the metabolic pathways of Methotrimeprazine and build a scientifically-grounded hypothesis for the pharmacokinetic advantages conferred by deuteration.

Multi-Receptor Antagonism: The Core of Methotrimeprazine's Action

The diverse pharmacological effects of Methotrimeprazine are a direct result of its ability to act as an antagonist at a wide range of G-protein coupled receptors (GPCRs). Its clinical efficacy and side-effect profile are a composite of its interactions with dopaminergic, serotonergic, histaminergic, adrenergic, and muscarinic systems.

Dopamine Receptor Antagonism

The antipsychotic effects of Methotrimeprazine are primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway.[1][3] By blocking these receptors, Methotrimeprazine reduces the excessive dopaminergic neurotransmission associated with the positive symptoms of psychosis. Methotrimeprazine also demonstrates affinity for other dopamine receptor subtypes.

Serotonin Receptor Antagonism

Antagonism at serotonin receptors, particularly the 5-HT2A subtype, is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[8] Methotrimeprazine's interaction with 5-HT2A and 5-HT2C receptors likely plays a significant role in its overall therapeutic profile.[1][9]

Histamine H1 Receptor Antagonism

Methotrimeprazine is a potent antagonist of the histamine H1 receptor.[9] This action is responsible for its prominent sedative and hypnotic effects, which can be beneficial in managing agitation and insomnia in psychiatric patients.[10]

Adrenergic Receptor Antagonism

Significant antagonism of alpha-1 adrenergic receptors by Methotrimeprazine leads to vasodilation and can cause orthostatic hypotension, a common dose-limiting side effect.[11]

Muscarinic Receptor Antagonism

Methotrimeprazine also exhibits antagonist activity at muscarinic acetylcholine receptors, contributing to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[12]

The following table summarizes the known receptor binding affinities (Ki values) of Levomepromazine (Methotrimeprazine) for various human recombinant receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)Primary Effect of Antagonism
Dopamine
D154.3Contributes to antipsychotic effects
D2L8.6Primary antipsychotic effect
D2S4.3Primary antipsychotic effect
D38.3Potential role in cognitive and negative symptoms
D4.27.9Atypical antipsychotic properties
D5>1000Low affinity
Serotonin
5-HT2AHigh AffinityAtypical antipsychotic properties, reduced EPS
5-HT2CHigh AffinityAnxiolytic and antidepressant effects
Histamine
H1High AffinitySedation, antiemetic effects
Adrenergic
Alpha-1High AffinityOrthostatic hypotension
Muscarinic
M1-M5Moderate AffinityAnticholinergic side effects

Note: "High Affinity" and "Moderate Affinity" are used where specific Ki values were not available in the searched literature, but the antagonist activity is well-documented.

Downstream Signaling Pathways

The antagonism of these GPCRs by Methotrimeprazine initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for a complete picture of its mechanism of action.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are canonically coupled to the Gi/o family of G-proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the D2 receptor, Methotrimeprazine prevents this inhibition, leading to a relative increase in cAMP levels in postsynaptic neurons.

D2_Signaling Methotrimeprazine Methotrimeprazine-d3 D2R Dopamine D2 Receptor Methotrimeprazine->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Decreased Neuronal Inhibition PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Antagonism Pathway
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gq/11 family of G-proteins. Activation of this receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Methotrimeprazine's antagonism of the 5-HT2A receptor blocks this signaling cascade.

Serotonin 5-HT2A Receptor Antagonism Pathway

Deuteration and its Pharmacokinetic Implications

The rationale for developing this compound lies in the potential to favorably alter its pharmacokinetic profile through the kinetic isotope effect.

Metabolism of Methotrimeprazine

Methotrimeprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[13][14] Studies have identified CYP3A4 as the main isoenzyme responsible for both 5-sulfoxidation and N-demethylation of levomepromazine at therapeutic concentrations.[15][16] CYP1A2 also contributes to a lesser extent.[15] The methoxy group on the phenothiazine ring is a potential site of metabolism.

The Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[5] By replacing the hydrogens on the methoxy group with deuterium, it is hypothesized that the metabolism of this compound at this position will be significantly slowed.

Anticipated Pharmacokinetic Profile of this compound

While direct comparative pharmacokinetic data between deuterated and non-deuterated Methotrimeprazine is not yet available in the public domain, we can predict the likely outcomes based on its metabolism and the principles of deuteration:

  • Increased Half-Life: Slower metabolism is expected to prolong the elimination half-life of the drug, which for non-deuterated Methotrimeprazine is approximately 15-30 hours.

  • Increased Bioavailability: A reduction in first-pass metabolism could lead to a higher oral bioavailability, which is around 50-60% for the non-deuterated form.[1][13]

  • Reduced Metabolite-Mediated Effects: Altering the rate of metabolism may also change the profile of metabolites, potentially reducing the formation of any active or toxic byproducts.

Experimental Protocols for Mechanistic Characterization

To experimentally verify the mechanism of action of this compound, a series of in vitro assays can be employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol for Dopamine D2 Receptor Binding Assay:

  • Preparation of Membranes: Obtain cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Incubation: In a 96-well plate, combine the cell membranes, a radioligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone), and varying concentrations of this compound.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor-Expressing Cell Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate equilibrate Allow to Reach Equilibrium incubate->equilibrate filter Separate Bound and Unbound Ligand by Filtration equilibrate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow
Functional Assays

Functional assays measure the ability of a compound to modulate the downstream signaling of a receptor in response to an agonist.

Protocol for 5-HT2A Receptor Functional Antagonism (Calcium Flux Assay):

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye in a 96-well plate.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation: Add a known 5-HT2A receptor agonist (e.g., serotonin) to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Determine the IC50 value of this compound for the inhibition of the agonist-induced calcium flux.

Conclusion

This compound's mechanism of action is rooted in the multi-receptor antagonist profile of its parent compound, Methotrimeprazine. Its therapeutic effects and side effects are a direct consequence of its interactions with dopamine, serotonin, histamine, adrenergic, and muscarinic receptors. The strategic deuteration of the methoxy group is a rational approach to improving its pharmacokinetic profile by leveraging the kinetic isotope effect to slow its metabolism. This is expected to result in a longer half-life and increased bioavailability, potentially leading to a more favorable dosing regimen and improved patient outcomes. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the binding and functional properties of this and other novel psychoactive compounds. Further in vivo studies are warranted to confirm the predicted pharmacokinetic advantages of this compound.

References

  • Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-442. [Link]

  • PubChem. (n.d.). Levomepromazine. In PubChem Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Wójcikowski, J., Basińska-Ziobroń, A., & Daniel, W. A. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Biochemical Pharmacology, 90(2), 181-187. [Link]

  • Dahl, S. G., & Strandjord, R. E. (1977). Pharmacokinetics and relative bioavailability of levomepromazine after repeated administration of tablets and syrup. European Journal of Clinical Pharmacology, 11(4), 305-310. [Link]

  • Deranged Physiology. (n.d.). Levomepromazine. Retrieved from [Link]

  • Scilit. (n.d.). Pharmacokinetics and relative bioavailability of levomepromazine after repeated administration of tablets and syrup. Retrieved from [Link]

  • Wikipedia. (n.d.). Levomepromazine. Retrieved from [Link]

  • MentalHealth.com. (n.d.). Methotrimeprazine (Nozinan). Retrieved from [Link]

  • Dahl, S. G., Hall, H., & D'Elia, G. (1983). Bioequivalence and absolute bioavailability of oblong and coated levomepromazine tablets in CYP2D6 phenotyped subjects. European Journal of Clinical Pharmacology, 25(3), 385-390. [Link]

  • Dietz, I., Schneitler, S., & Ständer, S. (2013). Evidence for the use of Levomepromazine for symptom control in the palliative care setting: a systematic review. Palliative Medicine, 27(1), 6-17. [Link]

  • Wójcikowski, J., Basińska, A., & Daniel, W. A. (2015). The cytochrome P450-catalyzed metabolism of levomepromazine: A phenothiazine neuroleptic with a wide spectrum of clinical application. ResearchGate. [Link]

  • Basińska-Ziobroń, A., Wójcikowski, J., & Daniel, W. A. (2015). Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study. Pharmacological Reports, 67(6), 1178-1182. [Link]

  • Wójcikowski, J., Basińska-Ziobroń, A., & Daniel, W. A. (2020). Levomepromazine and clozapine induce the main human cytochrome P450 drug metabolizing enzyme CYP3A4. Pharmacological Reports, 72(4), 987-994. [Link]

  • Semantic Scholar. (n.d.). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. [Link]

  • ResearchGate. (n.d.). Methotrimeprazine. [Link]

  • sanofi-aventis Canada Inc. (2017). NOZINAN (Methotrimeprazine Hydrochloride Injection, USP) Product Monograph. [Link]

  • Human Metabolome Database. (n.d.). Methotrimeprazine. Retrieved from [Link]

  • Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]

  • Oliver, J. S. (1999). Levomepromazine (methotrimeprazine) and the last 48 hours. Hospital Medicine, 60(8), 564-567. [Link]

  • Harbeson, S. L., & Tung, R. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]

  • Denis, P., Le Leannec, A. M., & Benhamou, J. P. (1973). [Increase of sulfobromophthalein clearance by phenothiazines]. La Nouvelle Presse Médicale, 2(43), 2881-2883. [Link]

  • Ayano, G. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Journal of Psychiatry and Behavioral Sciences, 3(2), 1054. [Link]

  • Lin, S. K., Su, M. H., & Chen, C. K. (2022). Racial/Ethnic Differences in the Pharmacokinetics of Antipsychotics: Focusing on East Asians. Pharmaceuticals, 15(9), 1058. [Link]

  • Drugs.com. (n.d.). Methotrimeprazine Dosage. Retrieved from [Link]

  • Sharma, R., Strelevitz, T. J., Gao, H., Gopishetty, S., Hollenberg, P. F., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

  • AA Pharma Inc. (2012). METHOPRAZINE (Methotrimeprazine Maleate Tablets) Product Monograph. [Link]

  • London Health Sciences Centre. (n.d.). METHOTRIMEPRAZINE (Nozinan). Retrieved from [Link]

  • Jann, M. W., Grimsley, S. R., & Gray, E. C. (1993). Pharmacokinetic studies of antipsychotics in healthy volunteers versus patients. Journal of Clinical Psychopharmacology, 13(1 Suppl 1), 27S-33S. [Link]

  • Glica, A., Myśliwiec, D., Szultka-Młyńska, M., & Woźniak, A. (2021). Comparative Study of the Effects of Atypical Antipsychotic Drugs on Plasma Oxidative Stress Markers in Schizophrenic Patients. Neuropsychiatric Disease and Treatment, 17, 595-606. [Link]

  • Horning, M. G., Butler, C. M., & Thenot, J. P. (1978). Metabolic switching of drug pathways as a consequence of deuterium substitution. Office of Scientific and Technical Information. [Link]

  • Ayano, G. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. Journal of Neuropsychiatry, 1(1), 1-8. [Link]

  • Preskorn, S. H. (1997). Cytochrome P450 enzymes and psychopharmacology. ACNP. [Link]

  • Ingenza. (n.d.). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from [Link]

  • Ereshefsky, L. (1995). Brief comparison of the pharmacokinetics and pharmacodynamics of the traditional and newer antipsychotic drugs. American Journal of Health-System Pharmacy, 52(3 Suppl 1), S15-S19. [Link]

  • Bioscientia. (2023). Deuterated Drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. [Link]

  • Creative Bioarray. (n.d.). Effects of Cytochrome P450 Metabolism on Drug Interactions. Retrieved from [Link]

  • Wikipedia. (n.d.). H1 antagonist. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin receptor antagonist. Retrieved from [Link]

  • AccessMedicine. (n.d.). Adrenergic Antagonists. In Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e. McGraw-Hill. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic antagonist. Retrieved from [Link]

  • Drugs.com. (n.d.). Methotrimeprazine. Retrieved from [Link]

Sources

rac Methotrimeprazine-d3 Hydrochloride CAS number 1216745-60-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to rac Methotrimeprazine-d3 Hydrochloride (CAS 1216745-60-6) for Advanced Bioanalytical Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS 1216745-60-6), a critical tool for researchers, scientists, and drug development professionals. Methotrimeprazine (also known as Levomepromazine) is a phenothiazine with a complex pharmacological profile, utilized for its antipsychotic, analgesic, and sedative properties, particularly in palliative care.[1][2] Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This guide delves into the foundational pharmacology of Methotrimeprazine, establishes the indispensable role of its deuterated stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry, and provides detailed, field-proven protocols for its application. By explaining the causality behind experimental choices and grounding methodologies in regulatory principles, this document serves as a practical resource for achieving robust, reliable, and reproducible bioanalytical results.

Part 1: Foundational Understanding of Methotrimeprazine (Levomepromazine)

A thorough grasp of the parent compound is essential before leveraging its deuterated analogue. Methotrimeprazine's utility and analytical challenges are rooted in its pharmacology and pharmacokinetics.

Pharmacological Profile

Methotrimeprazine is a low-potency typical antipsychotic of the phenothiazine class.[1] While its use in treating schizophrenia is limited by side effects, it is highly valued for a multimodal action that includes strong analgesic, sedative, antiemetic, and anxiolytic effects.[1][3][4] This makes it a cornerstone therapy in palliative medicine for managing intractable nausea, severe agitation, and pain in terminally ill patients.[1][2]

Mechanism of Action: A Multi-Receptor Antagonist

Methotrimeprazine is often described as a "dirty drug" due to its broad receptor-binding profile.[1] Its therapeutic effects and side effects are a direct result of its antagonism at numerous neurotransmitter receptor sites.[5][6] This promiscuous binding profile underscores the need for highly selective analytical methods to distinguish it from other centrally-acting agents.

The primary mechanism involves blocking postsynaptic receptors in the central nervous system, including:

  • Dopamine Receptors (primarily D2): Contributes to its antipsychotic effects.[5][7][8]

  • Adrenergic Receptors (α1): Responsible for sedative effects and orthostatic hypotension.[5][9]

  • Histamine Receptors (H1): Underpins its potent sedative and antiemetic properties.[5][8]

  • Muscarinic Acetylcholine Receptors: Leads to anticholinergic side effects like dry mouth and tachycardia.[1][5]

  • Serotonin Receptors (5-HT2): May also play a role in its antipsychotic activity.[5][9]

Methotrimeprazine_MoA cluster_drug Methotrimeprazine cluster_receptors CNS Receptors drug Methotrimeprazine D2 Dopamine D2 drug->D2 Antagonism H1 Histamine H1 drug->H1 Antagonism M1 Muscarinic M1 drug->M1 Antagonism A1 Adrenergic α1 drug->A1 Antagonism S2 Serotonin 5-HT2 drug->S2 Antagonism

Methotrimeprazine's multi-receptor antagonism mechanism.
Pharmacokinetic and Metabolic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Methotrimeprazine is crucial for designing effective bioanalytical studies.

  • Absorption: After oral administration, bioavailability is approximately 50-60%, indicating significant first-pass metabolism.[1][10] Peak plasma concentrations are typically reached within 1 to 3 hours.[10]

  • Distribution: It has a large apparent volume of distribution (23 to 42 L/kg), suggesting extensive tissue uptake.[10]

  • Metabolism: Methotrimeprazine is extensively metabolized in the liver.[5][9] Key metabolic pathways include demethylation and sulfoxidation, forming major metabolites such as desmethylmethotrimeprazine and methotrimeprazine sulfoxide.[10][11] These metabolites must be considered during method development to ensure analytical selectivity.

  • Excretion: The biological half-life is long, ranging from 15 to 30 hours.[9][10] Elimination occurs slowly through both urine and feces, primarily as metabolites.[1][9]

Part 2: The Role and Properties of this compound

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

In quantitative mass spectrometry, particularly LC-MS/MS, achieving accuracy and precision hinges on the ability to correct for variability during sample processing and analysis.[12] An internal standard (IS) is added at a known concentration to every sample, standard, and quality control (QC) before processing. The ideal IS behaves identically to the analyte of interest throughout the entire workflow—from extraction to ionization.[13]

This is where rac Methotrimeprazine-d3 HCl excels. By replacing three hydrogen atoms on the methoxy group with their stable, heavier isotope, deuterium, the molecule becomes chemically identical to the parent drug but physically distinguishable by its mass-to-charge ratio (m/z).[14][15]

The Causality Behind its Superiority:

  • Co-elution: It has virtually the same chromatographic retention time as the unlabeled analyte.

  • Identical Extraction Recovery: Any loss of analyte during sample preparation (e.g., liquid-liquid extraction, protein precipitation) is mirrored by a proportional loss of the SIL-IS.

  • Compensation for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte, as both molecules compete for ionization under identical conditions.[12][15][16]

The use of a SIL-IS is the most effective way to normalize for experimental variations, making it the gold standard for regulatory-compliant bioanalysis.[13][16]

Physicochemical Properties

A clear understanding of the reference material's properties is the first step in any analytical workflow.

PropertyValue
Chemical Name 3-(2-(methoxy-d3)-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine hydrochloride
Synonyms Levomepromazine-d3 HCl, (Rac)-Methotrimeprazine-d3 HCl[6]
CAS Number 1216745-60-6[14][17]
Molecular Formula C₁₉H₂₂D₃ClN₂OS[18]
Molecular Weight 367.95 g/mol [18][17]
Appearance Neat solid (typically white to off-white)
Storage Temperature 2-8°C or -20°C as specified by the supplier[14][19]
Purity Requirements Chemical Purity >99%; Isotopic Enrichment ≥98%[15]

Part 3: Core Application: Quantitative Bioanalysis using LC-MS/MS

The combination of Liquid Chromatography (LC) for physical separation and tandem Mass Spectrometry (MS/MS) for specific detection provides the selectivity and sensitivity required for bioanalysis in complex matrices like plasma or urine.

Experimental Workflow Overview

A robust bioanalytical workflow is a multi-step process where each stage is optimized to ensure data integrity. The use of rac Methotrimeprazine-d3 HCl as the internal standard is integrated at the very beginning to account for variability throughout this entire sequence.

Bioanalytical_Workflow cluster_pre Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post Data Processing Collect 1. Collect Biological Sample (e.g., Plasma) Spike 2. Aliquot & Spike with IS (Methotrimeprazine-d3) Collect->Spike Prep 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prep Evap 4. Evaporate & Reconstitute Prep->Evap LC 5. LC Separation Evap->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Integrate 7. Peak Integration (Analyte & IS) MS->Integrate Quantify 8. Quantification (Ratio vs. Cal Curve) Integrate->Quantify Report 9. Report Results Quantify->Report

Typical bioanalytical workflow using a deuterated internal standard.
Detailed Protocol: Quantification of Methotrimeprazine in Human Plasma

This protocol describes a validated approach for determining Methotrimeprazine concentrations in human plasma, a common requirement for pharmacokinetic studies.

3.2.1 Materials and Reagents

  • rac Methotrimeprazine Hydrochloride (Analyte Reference Standard)

  • This compound (Internal Standard)

  • Blank, pooled Human Plasma (K2-EDTA anticoagulant)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (Optima Grade)

  • Deionized Water (18.2 MΩ·cm)

3.2.2 Preparation of Stock, Calibration, and QC Samples

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in separate volumetric flasks using methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 Methanol:Water to create working solutions for spiking calibration standards (e.g., 1-1000 ng/mL range) and Quality Control (QC) samples.

  • IS Spiking Solution (e.g., 50 ng/mL): Dilute the IS stock solution in acetonitrile. The causality for using acetonitrile is that it will serve as the protein precipitation solvent.

  • Calibration Standards & QCs: Spike appropriate volumes of analyte working solutions into blank human plasma to prepare a calibration curve (8-10 non-zero points) and at least three levels of QCs (Low, Medium, High).

3.2.3 Sample Preparation: Protein Precipitation (PPT) From field experience, PPT is the fastest method for sample cleanup, though it may be more susceptible to matrix effects than liquid-liquid or solid-phase extraction. The co-eluting SIL-IS is critical for mitigating this risk.

  • Aliquot 100 µL of plasma sample (Standard, QC, or Unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS Spiking Solution (in cold acetonitrile). This 3:1 ratio of organic solvent to plasma is effective for precipitating proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see table below). Vortex to dissolve.

  • Inject onto the LC-MS/MS system.

3.2.4 Suggested LC-MS/MS Parameters The following parameters serve as a starting point and must be optimized for the specific instrumentation used.

ParameterSuggested Setting
LC System UPLC/UHPLC System
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)
MRM Transition (Analyte)e.g., m/z 329.2 → 100.1 (Optimize for specific instrument)
MRM Transition (IS)e.g., m/z 332.2 → 100.1 (Parent ion +3 Da, stable product ion)
Dwell Time100 ms
Source Temp.500°C
IonSpray Voltage5500 V

Part 4: Bioanalytical Method Validation (BMV)

A method is not trustworthy until it is validated. All protocols generating data for regulatory submission must be validated according to guidelines such as the ICH M10 Bioanalytical Method Validation.[20] The validation process demonstrates that the method is reliable and reproducible for its intended use.[21][22]

Key Validation Parameters & Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria (for LC-MS)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.[23]Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Demonstrate a proportional relationship between instrument response and concentration.Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.[21]Analyte response should be ≥5 times the blank response. Accuracy within ±20%, Precision ≤20% CV.
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision).[21][23]For QC samples, mean concentration should be within ±15% of nominal (accuracy). The coefficient of variation (CV) should be ≤15% (precision).
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix.[23]The IS-normalized matrix factor should have a CV ≤15%.
Stability Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).[23]Mean concentration of stability QCs must be within ±15% of nominal values.

Part 5: Conclusion

This compound is more than just a chemical reagent; it is an enabling technology for the precise and accurate quantification of Methotrimeprazine. Its role as a stable isotope-labeled internal standard is fundamental to overcoming the inherent challenges of bioanalysis in complex matrices. By mimicking the analyte throughout the entire experimental workflow, it ensures that data generated for pharmacokinetic modeling, clinical trials, and therapeutic monitoring is of the highest integrity. The protocols and validation principles outlined in this guide provide a robust framework for scientists to develop and implement trustworthy analytical methods, ultimately supporting the safe and effective use of Methotrimeprazine in clinical practice.

References

  • Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology and Therapeutics. Available at: [Link]

  • MentalHealth.com. (n.d.). Methotrimeprazine (Nozinan). MentalHealth.com. Available at: [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. AJOL. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Levomepromazine (Methotrimeprazine)?. Dr.Oracle. Available at: [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. Available at: [Link]

  • Owen, L. J., et al. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Levomepromazine. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). Levomepromazine. National Center for Biotechnology Information. Available at: [Link]

  • NHS Scotland. (n.d.). Levomepromazine. Right Decisions. Available at: [Link]

  • MIMS Philippines. (n.d.). Levomepromazine: Uses, Dosage, Side Effects. MIMS. Available at: [Link]

  • electronic medicines compendium (emc). (2024). Levomepromazine Hydrochloride 25mg/ml Solution for Injection - Summary of Product Characteristics (SmPC). emc. Available at: [Link]

  • bionity.com. (n.d.). Levomepromazine. bionity.com. Available at: [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Shah, V. P., et al. (2000). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Avis, S. P., & Holzbecher, M. D. (1996). A fatal case of methotrimeprazine overdose. Journal of Forensic Sciences. Available at: [Link]

  • ETA BIO. (n.d.). This compound. ETA BIO. Available at: [Link]

  • JAMP Pharma Corporation. (2024). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrMETHOPRAZINE Methotrimeprazine Maleate Tablets. JAMP Pharma Corporation. Available at: [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • London Health Sciences Centre. (n.d.). METHOTRIMEPRAZINE (Nozinan). London Health Sciences Centre. Available at: [Link]

  • Norwich Clinical Services. (2015). Bioanalytical Methods List. Norwich Clinical Services. Available at: [Link]

  • BIOFOUNT. (n.d.). This compound. BIOFOUNT. Available at: [Link]

Sources

The Role of rac Methotrimeprazine-d3 Hydrochloride in Modern Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of rac Methotrimeprazine-d3 Hydrochloride, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple product description to explain the fundamental utility of this isotopically labeled compound in advancing pharmaceutical research, with a focus on bioanalytical and metabolic studies.

Introduction: The Significance of Isotopic Labeling in Pharmacology

Methotrimeprazine, also known as levomepromazine, is a phenothiazine-class neuroleptic agent with a complex pharmacological profile.[1] It exerts its therapeutic effects—spanning antipsychotic, analgesic, antiemetic, and sedative actions—by antagonizing a wide array of central nervous system receptors, including dopamine (predominantly D2), serotonin, histamine, adrenergic, and muscarinic receptors.[1][2] Given its extensive clinical use, particularly in palliative care and psychiatry, a thorough understanding of its pharmacokinetics (PK) and metabolism is paramount for optimizing dosing and minimizing adverse effects.[1]

This is where isotopically labeled analogs, such as this compound, become indispensable research tools. The replacement of three hydrogen atoms with their stable, heavier isotope, deuterium, creates a molecule that is chemically and pharmacologically almost identical to the parent drug but possesses a distinct molecular weight.[3] This seemingly subtle modification provides a powerful handle for researchers, primarily in two critical areas: enhancing the precision of bioanalytical quantification and elucidating metabolic pathways.[4]

Core Application: An Internal Standard for High-Precision Bioanalysis

The primary and most widespread research application of Methotrimeprazine-d3 Hydrochloride is as an internal standard (IS) in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

The Principle of Isotope Dilution Mass Spectrometry

Quantitative analysis of drugs in complex biological matrices like plasma, serum, or urine is fraught with challenges. Matrix effects, where endogenous components of the sample can suppress or enhance the ionization of the analyte, are a major source of variability and inaccuracy.[3] Furthermore, inconsistencies during the multi-step sample preparation process (e.g., protein precipitation, extraction, reconstitution) can lead to variable analyte recovery.

Isotope dilution mass spectrometry effectively mitigates these issues. By spiking a known quantity of the deuterated internal standard into every sample, calibrator, and quality control sample at the very beginning of the workflow, the analyte and the IS are subjected to the exact same experimental conditions.[3] Since Methotrimeprazine-d3 has nearly identical physicochemical properties to Methotrimeprazine, it experiences the same extraction recovery, ionization efficiency, and potential for ion suppression.

The mass spectrometer, however, can readily distinguish between the analyte and the IS due to their mass difference. The final quantification is based on the ratio of the analyte's response to the IS's response. Any variations that occur during sample processing will affect both compounds proportionally, leaving the ratio unchanged and thus ensuring a highly accurate and precise measurement of the analyte's true concentration.[3]

Quantitative Data for LC-MS/MS Method Development

The development of a robust LC-MS/MS method requires the optimization of mass spectrometric parameters, specifically the precursor and product ions for Multiple Reaction Monitoring (MRM). These MRM transitions provide the high selectivity and sensitivity characteristic of this technique.

Below is a table summarizing the key mass-to-charge (m/z) ratios for Methotrimeprazine and its d3-labeled internal standard.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Methotrimeprazine329.1100.1228.0
Methotrimeprazine-d3 332.1 100.1 228.0

Note: The precursor ion for Methotrimeprazine-d3 is shifted by +3 atomic mass units, reflecting the three deuterium atoms. The primary fragment ions are often identical if the deuterium labeling is on a part of the molecule that is lost during fragmentation (e.g., the methoxy group), or may also be shifted if the label is on the fragmented portion.

Workflow & Protocol: Quantification of Methotrimeprazine in Human Plasma

This section provides a detailed, step-by-step protocol for the quantitative analysis of Methotrimeprazine in human plasma using UPLC-MS/MS with Methotrimeprazine-d3 Hydrochloride as an internal standard. This protocol is a representative example and may require optimization for specific laboratory instrumentation and conditions.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing p1 Plasma Sample Collection p2 Spike with Methotrimeprazine-d3 IS p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer & Evaporation p4->p5 p6 Reconstitution in Mobile Phase p5->p6 a1 Injection onto UPLC System p6->a1 a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM Mode) a3->a4 d1 Peak Integration (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: UPLC-MS/MS analytical workflow.

Step-by-Step Methodology

1. Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methotrimeprazine analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of Methotrimeprazine and Methotrimeprazine-d3 HCl in methanol.

  • Prepare a series of working standard solutions for the calibration curve by serially diluting the Methotrimeprazine stock solution.

  • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Methotrimeprazine-d3 HCl stock solution.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma samples, calibrators, and quality controls into microcentrifuge tubes.

  • Add 10 µL of the Methotrimeprazine-d3 working internal standard solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

4. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Equilibrate at 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP or Waters Xevo).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions: As listed in the table in section 2.2.

5. Data Analysis:

  • Integrate the chromatographic peaks for the quantifier MRM transitions of both Methotrimeprazine and Methotrimeprazine-d3.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Methotrimeprazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application in Metabolic and Pharmacokinetic Studies

Beyond its role as an internal standard, Methotrimeprazine-d3 is a valuable tool for investigating the metabolism and pharmacokinetics of the parent drug, leveraging a phenomenon known as the Kinetic Isotope Effect (KIE).

Elucidating Metabolic Pathways

The metabolism of Methotrimeprazine primarily occurs in the liver, catalyzed by cytochrome P450 enzymes. The main metabolic pathways are N-demethylation and S-oxidation.[5][6] CYP3A4 is the principal enzyme responsible for these transformations, with a smaller contribution from CYP1A2.[6]

By administering a mixture of deuterated and non-deuterated Methotrimeprazine, researchers can track the formation of metabolites from each precursor. The mass difference allows for the clear differentiation of metabolic products in a single LC-MS/MS analysis, aiding in the identification of novel or unexpected metabolic pathways.

G cluster_0 Phase I Metabolism cluster_1 Further Metabolism M Methotrimeprazine N_demethyl N-desmethyl- methotrimeprazine M->N_demethyl CYP3A4, CYP1A2 (N-demethylation) S_oxid Methotrimeprazine Sulfoxide M->S_oxid CYP3A4, CYP1A2 (S-oxidation) Further Hydroxylation, Glucuronidation N_demethyl->Further S_oxid->Further

Caption: Simplified metabolic pathway of Methotrimeprazine.

The Kinetic Isotope Effect (KIE)

The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the bond between carbon and hydrogen (C-H). Consequently, it requires more energy to break a C-D bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can significantly slow down the rate of that reaction.[7][8]

This "deuterium switch" strategy can be used to:

  • Increase Drug Half-Life: By deuterating the metabolically labile sites of a drug, its rate of clearance can be reduced, potentially leading to a longer half-life and allowing for less frequent dosing.[7]

  • Alter Metabolite Profile: Deuteration can shift metabolism away from the formation of potentially toxic or inactive metabolites, thereby improving the drug's safety and efficacy profile.[7]

  • Improve Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.

The table below illustrates the potential impact of deuteration on the pharmacokinetic parameters of a drug like Methotrimeprazine, based on the principles of the KIE.

Pharmacokinetic ParameterExpected Change with DeuterationRationale
Half-life (t½) IncreaseSlower metabolic clearance due to the KIE.[7]
Area Under the Curve (AUC) IncreaseGreater overall drug exposure as less drug is metabolized over time.[7]
Clearance (CL) DecreaseReduced rate of elimination by metabolic pathways.
Maximum Concentration (Cmax) IncreaseReduced first-pass metabolism can lead to higher peak plasma concentrations.

Conclusion

This compound is far more than a simple labeled compound; it is a sophisticated research tool that underpins the accuracy of modern bioanalytical science and provides deep insights into drug metabolism and pharmacokinetics. Its primary role as an internal standard is fundamental to generating the high-quality, reproducible data required for regulatory submission and clinical decision-making. Concurrently, its application in metabolic studies, leveraging the kinetic isotope effect, opens avenues for the rational design of new chemical entities with improved therapeutic profiles. For any research professional working with Methotrimeprazine or related phenothiazines, a thorough understanding and application of its deuterated analog is not just advantageous—it is essential for conducting research at the highest level of scientific integrity.

References

  • Wójcikowski, J., Basińska, A., & Daniel, W. A. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Biochemical Pharmacology, 90(2), 188-195. [Link]

  • PubChem. (n.d.). Levomepromazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Daniel, W. A., & Wójcikowski, J. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Biochemical pharmacology, 90(2), 188–195. [Link]

  • Deranged Physiology. (n.d.). Levomepromazine. Retrieved from [Link]

  • Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]

  • Sharma, R. K., Strelevitz, T. J., Gao, H., Liras, S., Bjork, F. J., Johnson, T. A., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug metabolism and disposition: the biological fate of chemicals, 40(3), 625–634. [Link]

  • PubChem. (n.d.). Levomepromazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Levomepromazine. Retrieved from [Link]

  • Vlase, L., Vodnar, D. C., Gheldiu, A. M., & Vlase, T. I. (2018). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Farmacia, 66(5), 823-832. [Link]

  • PsychSceneHub. (2016). D2 Receptors in Psychopharmacology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantitative Analysis of Multiple Psychotherapeutic Drugs in Human Serum using UPLC-MS/MS. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Hals, P. A., & Dahl, S. G. (1995). Metabolism of levomepromazine in man. European journal of drug metabolism and pharmacokinetics, 20(1), 61–71. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

Deuterated methotrimeprazine for metabolic studies.

Author: BenchChem Technical Support Team. Date: January 2026

The

Silent Partner: A Technical Guide to Deuterated Methotrimeprazine in Metabolic Studies

Abstract

This guide provides a comprehensive technical overview of the strategic use of deuterated methotrimeprazine for in-depth metabolic studies. We will delve into the core principles of stable isotope labeling, with a specific focus on deuterium, and its application in elucidating the complex metabolic pathways of methotrimeprazine. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will explore the synthesis and characterization of deuterated methotrimeprazine, detailed protocols for in vitro and in vivo metabolic investigations, and the bioanalytical techniques essential for quantifying the parent drug and its metabolites. The causality behind experimental choices will be emphasized, ensuring a thorough understanding of the "why" behind the "how."

**1.

Introduction: The Rationale for Deuteration in Methotrimeprazine Metabolism Studies**

Methotrimeprazine, also known as levomepromazine, is a phenothiazine neuroleptic with a broad spectrum of clinical applications, including the treatment of psychosis and as an analgesic in palliative care. [1][2] Like many pharmaceuticals, its efficacy and potential for adverse effects are intricately linked to its metabolic fate within the body. The liver is the primary site of methotrimeprazine metabolism, where it undergoes extensive biotransformation primarily mediated by cytochrome P450 (CYP) enzymes. [3][4] Key metabolic pathways include N-demethylation, sulfoxidation, and glucuronidation. [3]

Understanding these metabolic pathways is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety. However, traditional metabolic studies can be confounded by the complexity of biological matrices and the transient nature of some metabolites. This is where the strategic incorporation of stable isotopes, specifically deuterium (²H), offers a powerful investigative tool. [5][6][7]

The Kinetic Isotope Effect (KIE): A Mechanistic Advantage

The fundamental principle underpinning the utility of deuteration in metabolic studies is the Kinetic Isotope Effect (KIE) . [8][9][10] The covalent bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. [8] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. [8][9] This slowing of metabolism at a specific site can:

  • Elucidate Metabolic Hotspots: By strategically placing deuterium at different positions on the methotrimeprazine molecule, researchers can pinpoint the primary sites of metabolic attack. A significant decrease in the formation of a particular metabolite when a specific position is deuterated provides strong evidence that this site is a major locus of metabolism.

  • Alter Pharmacokinetic Profiles: Deuteration can be used to intentionally slow down the rate of metabolism, potentially leading to an increased half-life, improved oral bioavailability, and a more favorable pharmacokinetic profile. [11][12]

  • Reduce Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration at the relevant site can reduce its production, thereby enhancing the drug's safety profile. [8]

**2.

Synthesis and Characterization of Deuterated Methotrimeprazine**

The synthesis of deuterated methotrimeprazine requires careful planning to ensure the precise placement of deuterium atoms at the desired positions. While a detailed synthetic scheme is beyond the scope of this guide, the general approach involves the use of deuterated starting materials or reagents in a multi-step synthesis. For instance, to deuterate the N-methyl groups, a deuterated methylating agent would be employed in the final steps of the synthesis.

Characterization and Quality Control:

Once synthesized, the identity, purity, and degree of deuteration of the final product must be rigorously confirmed. A combination of analytical techniques is essential for comprehensive characterization. [13]

| Analytical Technique | Purpose | |

|

| | Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to confirm the overall structure of the molecule and to determine the positions where deuterium has been incorporated by observing the disappearance or reduction of proton signals. [14][15] ²H NMR can directly detect the deuterium nuclei, providing information about the deuteration sites and quantifying the isotopic enrichment. [16][17] | | Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound, thereby verifying the number of deuterium atoms incorporated. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for assessing the purity of the compound. [13][18] | | High-Performance Liquid Chromatography (HPLC) | HPLC is used to determine the chemical purity of the deuterated methotrimeprazine, ensuring the absence of starting materials, reagents, or other impurities. |

**3.

In Vitro Metabolism Studies: A Step-by-Step Protocol**

In vitro metabolism studies provide a controlled environment to investigate the metabolic fate of a drug candidate. [19][20] Human liver microsomes are a subcellular fraction rich in CYP enzymes and are a widely used and cost-effective model for studying Phase I metabolism. [21][22][23]

Protocol: Metabolic Stability of Deuterated Methotrimeprazine in Human Liver Microsomes

  • Preparation of Reagents:

    • Prepare a stock solution of deuterated methotrimeprazine in a suitable organic solvent (e.g., acetonitrile or DMSO). The final concentration of the organic solvent in the incubation should be kept low (typically <1%) to avoid inhibiting enzyme activity.

    • Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. NADPH is a necessary cofactor for CYP enzyme activity.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • Pre-warm a solution of human liver microsomes and the NADPH-regenerating system in a microcentrifuge tube at 37°C.

    • Initiate the metabolic reaction by adding the deuterated methotrimeprazine stock solution to the pre-warmed microsome mixture.

    • Incubate the reaction at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture into a separate tube containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Diagram: In Vitro Metabolism Workflow

InVitro_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_dMTP Deuterated Methotrimeprazine Stock incubation Incubation Mixture prep_dMTP->incubation prep_microsomes Human Liver Microsomes prep_microsomes->incubation prep_nadph NADPH-Regenerating System prep_nadph->incubation timepoints Time Points (0, 5, 15, 30, 60 min) incubation->timepoints quenching Quenching (Cold Acetonitrile + Internal Standard) timepoints->quenching centrifugation Centrifugation quenching->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for in vitro metabolism of deuterated methotrimeprazine.

**4.

In Vivo Metabolism Studies: Bridging the Gap to Clinical Relevance**

In vivo studies in animal models are essential to understand the pharmacokinetics and metabolism of a drug in a whole-organism context. [24][25] Rodents, such as rats or mice, are commonly used for these studies. [26][27]

Protocol: Pharmacokinetic Study of Deuterated Methotrimeprazine in Rats

  • Animal Acclimatization and Dosing:

    • Acclimatize male Sprague-Dawley rats to the laboratory conditions for at least one week.

    • Prepare a dosing formulation of deuterated methotrimeprazine in a vehicle suitable for the chosen route of administration (e.g., oral gavage or intravenous injection).

    • Administer a single dose of the deuterated methotrimeprazine formulation to the rats.

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a suitable site (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Place the animals in metabolic cages to collect urine and feces over a 24-hour period.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma, urine, and feces samples at -80°C until analysis.

    • For analysis, the plasma and urine samples can be processed using protein precipitation or solid-phase extraction to remove endogenous interferences.

Diagram: In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow cluster_dosing 1. Dosing cluster_sampling 2. Sample Collection cluster_processing 3. Sample Processing cluster_analysis 4. Bioanalysis dosing Administer Deuterated Methotrimeprazine to Rats (Oral or IV) blood Blood Sampling (Serial Time Points) dosing->blood urine_feces Urine & Feces Collection (Metabolic Cages) dosing->urine_feces plasma Plasma Separation (Centrifugation) blood->plasma extraction Extraction (Protein Precipitation or SPE) urine_feces->extraction plasma->extraction lcms_analysis LC-MS/MS Analysis of Plasma, Urine, and Feces extraction->lcms_analysis

Caption: Workflow for an in vivo pharmacokinetic study in rats.

**5.

Bioanalytical Methodology: LC-MS/MS for Quantification**

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed. [28][29]

Method Development Considerations:

  • Chromatography: Develop a robust HPLC method that provides good separation of methotrimeprazine and its expected metabolites from endogenous matrix components. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing a small amount of formic acid to improve ionization) is a common starting point.

  • Mass Spectrometry: Optimize the MS/MS parameters for both the deuterated methotrimeprazine and its non-deuterated counterpart (if available as a standard). This involves selecting the appropriate ionization mode (positive electrospray ionization, ESI+) and identifying the optimal precursor-to-product ion transitions for Selected Reaction Monitoring (SRM).

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for variability in sample preparation and instrumental response. Ideally, this would be a different isotopologue of methotrimeprazine (e.g., ¹³C-labeled).

Diagram: Bioanalytical Workflow using LC-MS/MS

Bioanalytical_Workflow cluster_sample_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard sample->add_is extract Extraction add_is->extract hplc HPLC Separation extract->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Detection) cid->ms2 data_analysis Quantification (Peak Area Ratios) ms2->data_analysis

Caption: Bioanalytical workflow for the quantification of deuterated compounds.

**6.

Data Analysis and Interpretation**

The data generated from these studies can be used to:

  • Determine Metabolic Pathways: By comparing the metabolite profiles of the deuterated and non-deuterated methotrimeprazine, researchers can identify the major sites of metabolism. A reduction in the formation of a specific metabolite in the deuterated sample indicates that the deuterated position is a key metabolic hotspot.

  • Calculate Pharmacokinetic Parameters: The concentration-time data from the in vivo study can be used to calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

    • t₁/₂: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

Diagram: Methotrimeprazine Metabolic Pathways

Methotrimeprazine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism MTP Methotrimeprazine Demethyl_MTP N-Desmethyl- methotrimeprazine MTP->Demethyl_MTP N-Demethylation Sulfoxide_MTP Methotrimeprazine Sulfoxide MTP->Sulfoxide_MTP Sulfoxidation Glucuronide_MTP Methotrimeprazine Glucuronide MTP->Glucuronide_MTP Glucuronidation

Caption: Major metabolic pathways of methotrimeprazine.

**7.

The use of deuterated methotrimeprazine in metabolic studies offers a powerful and nuanced approach to understanding its pharmacokinetic and pharmacodynamic properties. By leveraging the kinetic isotope effect, researchers can gain unprecedented insights into metabolic pathways, identify metabolic hotspots, and even rationally design drugs with improved metabolic stability. The methodologies outlined in this guide provide a robust framework for conducting these studies, from the synthesis and characterization of the deuterated compound to the detailed in vitro and in vivo protocols and the subsequent bioanalytical quantification. As the field of drug discovery and development continues to evolve, the strategic application of stable isotope labeling will undoubtedly remain a cornerstone of modern metabolic research.

**8.

References**

  • Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435–442. [Link]

  • Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 387, 233–244. [Link]

  • Mutlib, A. E. (2008). The use of stable isotopes in drug metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 4(8), 1041–1058. [Link]

  • Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1). [Link]

  • DrugInfoSys.com. (n.d.). Methotrimeprazine(HCl) - Drug Monograph. Retrieved from [Link]

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674–1691. [Link]

  • Abramson, F. P. (1994). The use of stable isotopes in drug metabolism studies. Journal of Clinical Pharmacology, 34(7), 639–645. [Link]

  • ResolveMass Laboratories Inc. (2023, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Wikipedia. (2024, January 5). Levomepromazine. Retrieved from [Link]

  • PubChem. (n.d.). Levomepromazine. Retrieved from [Link]

  • Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 6(4), 359–362. [Link]

  • Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 6(4), 359–362. [Link]

  • Wikipedia. (n.d.). Levomepromazine. Retrieved from [Link]

  • Mutlib, A. E. (2008). The use of stable isotopes in drug metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 4(8), 1041–1058. [Link]

  • Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. Retrieved from [Link]

  • Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 290, 233–244. [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current Protocols in Toxicology, Chapter 8, Unit 8.4. [Link]

  • S. K. S., & U. M. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. [Link]

  • Lin, J. H., & Lu, A. Y. H. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism and Disposition, 29(7), 855–861. [Link]

  • Kumar, R., et al. (2022). Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. [Link]

  • ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • UpToDate. (n.d.). Levomepromazine (methotrimeprazine) (United States: Not available): Drug information. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • Zhang, D., & Li, W. (2013). Murine Pharmacokinetic Studies. Methods in Molecular Biology, 947, 127–134. [Link]

  • Human Metabolome Database. (2012, September 6). Showing metabocard for Methotrimeprazine (HMDB0015474). Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • UCHEM. (2024, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Scymaris. (2024, November 5). Rodent mass balance study – an integral part of drug development process part 2. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Wójcikowski, J., Basińska, A., & Daniel, W. A. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Biochemical Pharmacology, 90(2), 188–195. [Link]

  • ClinPGx. (n.d.). methotrimeprazine. Retrieved from [Link]

  • Grocholska, P., Wieczorek, R., & Bąchor, R. (2022). Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Metabolites, 12(7), 578. [Link]

  • Guan, Z., & Drumm, C. A. (2002). In Electrospray Ionization Source Hydrogen/ Deuterium Exchange LC-MS and LC-MS/MS for Characterization of Metabolites. Journal of the American Society for Mass Spectrometry, 13(4), 345–353. [Link]

  • Locuson, C. W., & Lindsley, C. W. (2014). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Current Protocols in Pharmacology, 64, 7.14.1–7.14.10. [Link]

  • Grocholska, P., Wieczorek, R., & Bąchor, R. (2022). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC–MS. Metabolites, 12(7), 578. [Link]

  • DynaMed. (2023, May 22). Cytochrome P450 Drug Metabolism. Retrieved from [Link]

  • Al-Ghamdi, S. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. Journal of Addiction Research & Therapy, 7(5). [Link]

  • Al-Ghamdi, S. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 2D6 Enzyme and Relevant Drug Interactions. Journal of Addiction Research & Therapy, 7(5). [Link]

  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

  • Wang, Y., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 22(12), 969–985. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Handbook of Experimental Pharmacology, (214), 83–124. [Link]

  • Google Patents. (n.d.). CN118955232A - A method for synthesizing deuterated aromatic compounds. Retrieved from

  • Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]

Sources

Pharmacological profile of rac Methotrimeprazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of rac-Methotrimeprazine-d3 Hydrochloride

Abstract: This technical guide provides a comprehensive examination of the pharmacological profile of Methotrimeprazine (Levomepromazine), with a specific focus on the application of its deuterated analog, rac-Methotrimeprazine-d3 Hydrochloride. Methotrimeprazine is a phenothiazine-class neuroleptic agent characterized by a complex, multi-receptor antagonist profile, which underpins its diverse therapeutic applications, including antipsychotic, analgesic, antiemetic, and sedative effects. The guide delves into the pharmacodynamic mechanisms, receptor binding affinities, and pharmacokinetic properties of the parent compound. Critically, it elucidates the indispensable role of rac-Methotrimeprazine-d3 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) for robust, high-precision quantitative bioanalysis by mass spectrometry. Detailed experimental protocols, data interpretation, and workflow visualizations are provided for researchers, scientists, and drug development professionals engaged in the study of this compound.

Introduction to Methotrimeprazine and its Deuterated Analog

Overview of Methotrimeprazine (Levomepromazine)

Methotrimeprazine, also known as Levomepromazine, is a low-potency typical antipsychotic belonging to the phenothiazine chemical class.[1][2] Unlike more selective agents, Methotrimeprazine is often described as a "dirty drug" due to its broad-spectrum activity, antagonizing a wide array of neurotransmitter receptors.[2][3] This pleiotropic pharmacology is responsible for its strong sedative, hypnotic, analgesic, and antiemetic properties, making it particularly valuable in palliative care for managing pain, nausea, and delirium.[2][4] Its primary psychiatric indications include the treatment of schizophrenia and the manic phases of bipolar disorder.[1][5]

The Role of rac-Methotrimeprazine-d3 Hydrochloride in Modern Bioanalysis

The "-d3" designation in rac-Methotrimeprazine-d3 Hydrochloride signifies that three hydrogen atoms in the methoxy group have been replaced with deuterium, a stable, heavy isotope of hydrogen.[6][7] This isotopic labeling renders the molecule chemically identical to the parent drug in terms of its physicochemical properties and biological activity.[8][9] However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer.

This key difference makes rac-Methotrimeprazine-d3 HCl an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[10][11] As an internal standard, it is added to biological samples at a known concentration at the beginning of the sample preparation process. Because it behaves identically to the analyte during extraction, chromatography, and ionization, it effectively normalizes for variability in sample recovery and matrix-induced ion suppression or enhancement, ensuring highly accurate and precise quantification of the parent drug.[8][9][12][13]

Physicochemical Properties
Propertyrac-Methotrimeprazine Hydrochloriderac-Methotrimeprazine-d3 Hydrochloride
Synonyms Levomepromazine HCl(Rac)-Levomepromazine-d3 HCl
Molecular Formula C₁₉H₂₅ClN₂OSC₁₉H₂₂D₃ClN₂OS
Molecular Weight 364.93 g/mol 367.95 g/mol
CAS Number 1236-99-3Not widely available; specific to manufacturer
Appearance Pale Beige to Light Beige SolidPale Beige to Light Beige Solid
Solubility Freely soluble in water and alcohol[14]DSMO (Slightly), Methanol (Slightly)[7]

Pharmacodynamics: The Multi-Receptor Profile

Mechanism of Action

Methotrimeprazine's therapeutic and adverse effects are a direct result of its antagonism at multiple central nervous system (CNS) receptors.[15] The primary antipsychotic effect is attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[1][15][16] However, its activity extends to many other receptor systems:

  • Serotonin Receptors (5-HT₂): Antagonism contributes to its antipsychotic properties and may mitigate some extrapyramidal side effects.[15][17]

  • Histamine Receptors (H₁): Strong blockade of H₁ receptors is responsible for its prominent sedative and hypnotic effects.[16][17]

  • Adrenergic Receptors (α₁): Blockade of alpha-1 adrenergic receptors leads to vasodilation, causing orthostatic hypotension, a common side effect.[17]

  • Muscarinic Acetylcholine Receptors (M₁): Anticholinergic activity results in side effects such as dry mouth, blurred vision, and constipation.[2][3]

Receptor Binding Profile

The affinity of Methotrimeprazine for various receptors dictates its clinical profile. Studies comparing its binding profile to other antipsychotics like chlorpromazine (CPZ) and clozapine (CLOZ) reveal a unique signature.

Receptor SubtypeMethotrimeprazine (LMP) Ki (nM)Reference Compound Ki (nM)Significance
Dopamine D₂-like High Affinity (Ki: 4.3 - 8.6)[18]-Core antipsychotic action.
Dopamine D₁-like Moderate Affinity (Ki: 54.3)[18]CLOZ (Ki: 34.6)[18]Similar D₁ affinity to clozapine may be important for efficacy.
Dopamine D₄.₂ High Affinity (Ki: 7.9)[18]CLOZ (Higher Ki)[18]Potent D₄ antagonism, a target implicated in treatment-resistant schizophrenia.
Serotonin 5-HT₂ High Affinity[19]CPZ, CLOZ (Lower Affinity)[19]Potent 5-HT₂ blockade may contribute to atypical properties.
Alpha-1 Adrenergic High Affinity[19]CPZ, CLOZ (Lower Affinity)[19]Explains significant hypotensive effects.
Alpha-2 Adrenergic High Affinity[19]CPZ (Lower Affinity)[19]Contributes to sedative and cardiovascular effects.

Note: Ki values represent the concentration of a drug that will bind to 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity.

Key Signaling Pathways

The diagram below illustrates the primary mechanism of antipsychotic action through the blockade of postsynaptic dopamine D₂ and serotonin 5-HT₂A receptors.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_DA Dopamine D2_receptor D₂ Receptor pre_DA->D2_receptor Binds pre_5HT Serotonin HT2A_receptor 5-HT₂A Receptor pre_5HT->HT2A_receptor Binds response Downstream Signaling (e.g., ↓cAMP, ↑IP₃/DAG) Altered Gene Expression Modulated Neuronal Firing D2_receptor->response Inhibits HT2A_receptor->response Activates MTP Methotrimeprazine MTP->D2_receptor Blocks MTP->HT2A_receptor Blocks

Caption: Antagonism of Dopamine D₂ and Serotonin 5-HT₂A Receptors by Methotrimeprazine.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of Methotrimeprazine is characterized by significant interindividual variability, which is a key reason why precise quantification using a deuterated standard is so critical for therapeutic drug monitoring and research.[20]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Peak plasma concentrations are reached approximately 1-3 hours after oral administration and 30-90 minutes after intramuscular injection.[21][22] Oral bioavailability is around 50-60% due to significant first-pass metabolism.[2][5]

  • Distribution: Methotrimeprazine is widely distributed throughout the body. It enters breast milk in small amounts.[21] The apparent volume of distribution is large, reported as 16.6 L/kg in rats, suggesting extensive tissue binding.[23]

  • Metabolism: The liver is the primary site of metabolism, mainly through the cytochrome P450 enzyme system, specifically CYP2D6.[4][21] Major metabolic pathways include N-demethylation and sulfoxidation.[15][24] Its metabolites, such as N-monodesmethyl levomepromazine, may be pharmacologically active and contribute to the overall clinical effect.[24]

  • Excretion: Elimination is slow, with metabolites excreted in both urine and feces.[4][21] Only about 1% of the drug is excreted unchanged.[2]

Key Pharmacokinetic Parameters
ParameterValueClinical Implication
Time to Peak (Tmax) 1-3 hours (Oral); 0.5-1.5 hours (IM)[21]Relatively rapid onset of action, especially via IM route.
Elimination Half-Life (t½) ~20-30 hours (highly variable, 16.5 to 77.8 h)[2][4][20][21]Long half-life allows for once-daily dosing but also means a longer time to reach steady-state and to clear the drug.
Bioavailability (Oral) ~50-60%[2]Oral doses must be higher than parenteral doses to achieve the same systemic exposure.
Metabolism Hepatic (primarily CYP2D6)[4][21]High potential for drug-drug interactions with other CYP2D6 substrates or inhibitors.

Bioanalytical Application of rac-Methotrimeprazine-d3 HCl

The primary and most critical application of rac-Methotrimeprazine-d3 HCl is as an internal standard in quantitative bioanalytical methods. Its use is foundational to achieving the accuracy and precision required for pharmacokinetic studies, clinical toxicology, and therapeutic drug monitoring.

Principle of Stable Isotope Dilution Analysis (SIDA)

The methodology relies on the principle of Stable Isotope Dilution Analysis (SIDA) coupled with LC-MS/MS. A known quantity of the deuterated standard (rac-Methotrimeprazine-d3 HCl) is added to an unknown quantity of the analyte (Methotrimeprazine) in the biological matrix (e.g., plasma). The two compounds are co-extracted and co-elute chromatographically but are differentiated by the mass spectrometer based on their mass-to-charge ratio (m/z). The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, correcting for any procedural losses.[12][13]

Experimental Protocol: Quantification of Methotrimeprazine in Human Plasma via LC-MS/MS

This protocol provides a validated, step-by-step workflow for the precise measurement of Methotrimeprazine.

1. Materials and Reagents:

  • Human plasma (with anticoagulant)

  • rac-Methotrimeprazine HCl (Analyte standard)

  • rac-Methotrimeprazine-d3 HCl (Internal Standard, IS)

  • Methanol, Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[25]

  • Water (LC-MS grade)

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of both analyte and IS in methanol (e.g., 1 mg/mL).

  • Prepare a working IS solution (e.g., 100 ng/mL) by diluting the IS stock solution.

  • Prepare calibration standards and QC samples by spiking appropriate amounts of the analyte stock solution into blank human plasma to cover the expected therapeutic range (e.g., 0.5 - 100 ng/mL).

3. Sample Preparation (Solid Phase Extraction):

  • Rationale: SPE is chosen to remove proteins and phospholipids from the plasma, which can interfere with analysis and damage the LC-MS system. It provides a cleaner extract than simple protein precipitation.[25]

  • To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the working IS solution (100 ng/mL). Vortex briefly.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Analysis:

  • Rationale: Reversed-phase chromatography separates the analyte from other components. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[25]

  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 5 µm).[25]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Methotrimeprazine: Q1: 330.2 m/z → Q3: 100.1 m/z (example transition)

      • Methotrimeprazine-d3 (IS): Q1: 333.2 m/z → Q3: 103.1 m/z (example transition)

    • Monitor the peak area ratio of the analyte to the IS.

5. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to determine the concentration of the unknown samples.

  • The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

Bioanalytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) spike Spike with rac-Methotrimeprazine-d3 HCl (IS) plasma->spike spe Solid Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute spike->spe dry Evaporate & Reconstitute spe->dry lc HPLC Separation (C18 Column) dry->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio curve Plot Calibration Curve ratio->curve quant Quantify Unknown Concentration curve->quant

Caption: LC-MS/MS bioanalytical workflow using a deuterated internal standard.

Conclusion

rac-Methotrimeprazine-d3 Hydrochloride is an essential tool for the rigorous scientific investigation of its pharmacologically active, non-deuterated counterpart, Methotrimeprazine. While the pharmacological profile—governed by a complex interplay of dopamine, serotonin, adrenergic, and histamine receptor antagonism—defines the therapeutic utility and side-effect profile of Methotrimeprazine, the deuterated analog provides the analytical fidelity required to understand its behavior in biological systems. The use of this stable isotope-labeled internal standard in LC-MS/MS methods represents the gold standard for pharmacokinetic and toxicokinetic studies, enabling the precise characterization that underpins safe and effective use in both clinical and research settings. This guide provides the foundational knowledge and practical protocols necessary for professionals working with this versatile compound.

References

  • MIMS Philippines. (n.d.). Levomepromazine: Uses, Dosage, Side Effects and... Retrieved from [Link]

  • MentalHealth.com. (n.d.). Methotrimeprazine (Nozinan). Retrieved from [Link]

  • Dahl, S. G., & Hall, H. (1981). Pharmacokinetics and relative bioavailability of levomepromazine after repeated administration of tablets and syrup. PubMed. Retrieved from [Link]

  • Lal, S., Nair, N. P., & Cecyre, D. (1993). Levomepromazine Receptor Binding Profile in Human Brain--Implications for Treatment-Resistant Schizophrenia. PubMed. Retrieved from [Link]

  • Ibrahim, F., & Al-Soud, Y. A. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Levomepromazine (Methotrimeprazine)? Retrieved from [Link]

  • Dahl, S. G. (1982). Pharmacokinetics and first-pass metabolism of levomepromazine in the rat. PubMed. Retrieved from [Link]

  • Srivastava, L. K., Nair, N. P. V., & Lal, S. (2009). Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Retrieved from [Link]

  • Wikipedia. (n.d.). Levomepromazine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Levomepromazine? Retrieved from [Link]

  • NEW ZEALAND DATA SHEET. (2016). Levomepromazine hydrochloride 25mg/mL injection. Retrieved from [Link]

  • electronic medicines compendium (emc). (2024). Levomepromazine Hydrochloride 25mg/ml Solution for Injection. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Ed-Haouch, S., et al. (1997). Quantification of chlorprothixene, levomepromazine and promethazine in human serum using high-performance liquid chromatography with coulometric electrochemical detection. PubMed. Retrieved from [Link]

  • Dahl, S. G. (1982). Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat. PubMed. Retrieved from [Link]

  • WikiDoc. (n.d.). Levomepromazine. Retrieved from [Link]

  • Ohkubo, T., Shimoyama, R., & Sugawara, K. (1993). High performance liquid chromatographic determination of levomepromazine in human breast milk and serum using solid phase extraction. PubMed. Retrieved from [Link]

  • Blazheevskiy, M. Y., & David, V. I. (2020). Quantitative determination of Levomepromazine in pharmaceuticals by spectrophotometric method as its sulfoxide. CORE. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • PubChem. (n.d.). Levomepromazine. Retrieved from [Link]

  • Patteet, L., et al. (2014). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). PMC - PubMed Central. Retrieved from [Link]

  • de Groot, G. J., et al. (2000). Simultaneous determination of levomepromazine, midazolam and their major metabolites in human plasma by reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]

  • bionity.com. (n.d.). Levomepromazine. Retrieved from [Link]

  • sanofi-aventis Canada Inc. (2017). PRODUCT MONOGRAPH INCLUDING CONSUMER INFORMATION NOZINAN. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solution Stability of rac-Methotrimeprazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for assessing the stability of rac-Methotrimeprazine-d3 Hydrochloride in solution. As deuterated compounds are increasingly vital for modern pharmacokinetic and metabolism studies, ensuring their stability under various conditions is paramount for data integrity. This document, intended for researchers, analytical scientists, and drug development professionals, details the intrinsic chemical liabilities of the phenothiazine core, outlines robust protocols for forced degradation and long-term stability studies, and describes the necessary analytical methodologies for accurate quantification and degradant identification. By synthesizing principles from regulatory guidelines and established chemical knowledge, this guide serves as an authoritative resource for designing and executing a scientifically sound stability program.

Introduction: The Significance of Isotopic Labeling and Stability
2.1 The Role of Deuterated Compounds in Pharmacokinetic and Metabolism Studies

Deuterium-labeled compounds, such as rac-Methotrimeprazine-d3 Hydrochloride, are indispensable tools in drug discovery and development. The replacement of hydrogen with its stable, non-radioactive isotope, deuterium, creates a molecule that is chemically similar to the parent drug but has a greater atomic mass.[1][2] This mass difference is readily detectable by mass spectrometry, making deuterated analogs ideal internal standards for quantitative bioanalysis. Furthermore, the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[1][2][][4] This "Kinetic Isotope Effect" can slow the rate of metabolic reactions that involve the cleavage of this bond, a strategy sometimes used to optimize a drug's pharmacokinetic profile by reducing metabolic clearance and increasing its half-life.[1][2][][5]

2.2 Methotrimeprazine: A Brief Overview of its Pharmacology and Therapeutic Use

Methotrimeprazine, also known as Levomepromazine, is a phenothiazine derivative with a broad range of clinical applications.[6] It functions primarily as a dopamine antagonist and is used as a potent antipsychotic agent.[7] Additionally, it exhibits significant sedative, antiemetic, and analgesic properties.[6][8] Its use in palliative care for controlling nausea and vomiting is well-established.[6]

2.3 Introduction to rac-Methotrimeprazine-d3 Hydrochloride

rac-Methotrimeprazine-d3 Hydrochloride is the deuterated form of Methotrimeprazine, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This specific labeling pattern makes it an excellent internal standard for LC-MS-based quantification of Methotrimeprazine in biological matrices, as it co-elutes with the analyte but is distinguished by its mass.

2.4 Why Solution Stability is a Critical Parameter

The accuracy of any study, whether pharmacokinetic, toxicological, or clinical, relies on the precise concentration of the administered or tested compound. If the compound degrades in solution before or during the experiment, the results will be inaccurate and misleading. Degradation can lead to a lower-than-expected concentration of the active ingredient and the formation of impurities with potentially different pharmacological or toxicological profiles. Therefore, a thorough understanding of the solution stability of rac-Methotrimeprazine-d3 Hydrochloride is a prerequisite for its reliable use in a research or regulated environment.

Foundational Principles of Chemical Stability

The stability of a drug is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[9] For phenothiazines like Methotrimeprazine, several degradation pathways are of primary concern.[10]

3.1 Key Factors Influencing the Stability of Phenothiazine Derivatives in Solution

The tricyclic phenothiazine ring system is inherently susceptible to chemical degradation, particularly through oxidation and photodegradation.

  • 3.1.1 Hydrolysis: While phenothiazines themselves are not prone to hydrolysis, the side chains attached to the nitrogen atom can sometimes contain hydrolyzable functional groups like esters or amides.[11] For Methotrimeprazine, which has a stable alkylamine side chain, hydrolysis is not considered a primary degradation pathway. However, pH can still influence the rate of other reactions, such as oxidation.

  • 3.1.2 Oxidation: The sulfur atom in the central ring of the phenothiazine nucleus is electron-rich and highly susceptible to oxidation.[11][12] This is often the most significant degradation pathway, leading to the formation of the corresponding sulfoxide derivative.[7] This reaction can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[11] Further oxidation to the sulfone is also possible under more strenuous conditions.

  • 3.1.3 Photodegradation: Phenothiazines strongly absorb UV radiation, which can excite the molecule to a higher energy state.[13] This can initiate photochemical reactions, including the formation of highly reactive radical cations.[13][14] Exposure to light, especially UV light, can accelerate oxidation and lead to the formation of a complex mixture of degradation products, often accompanied by a color change (e.g., pink or yellow discoloration).[8][15] Protecting solutions from light is a critical handling requirement.[15]

3.2 Potential Isotopic Effects on Stability

While the primary purpose of deuteration is often to alter metabolic stability, the stronger C-D bond can, in principle, affect chemical stability if the cleavage of that bond is involved in a rate-determining step of a degradation pathway. For rac-Methotrimeprazine-d3, the deuterons are on the methoxy group, which is not typically the primary site of hydrolytic, oxidative, or photolytic attack. Therefore, a significant kinetic isotope effect on its chemical stability is not expected. The stability profile is predicted to be governed by the inherent reactivity of the phenothiazine ring, closely mirroring that of the non-deuterated parent compound.

Designing a Comprehensive Stability Study for rac-Methotrimeprazine-d3 Hydrochloride

A robust stability study is designed to understand how a drug substance behaves under various environmental influences over time.[16] This involves both forced degradation and long-term stability testing, guided by principles from the International Council for Harmonisation (ICH) guidelines, such as ICH Q1A.[9][17][18]

4.1 Establishing Study Objectives and Acceptance Criteria

The primary objective is to identify conditions under which rac-Methotrimeprazine-d3 Hydrochloride remains stable and to elucidate its degradation pathways. For its use as an analytical internal standard, a typical acceptance criterion would be to maintain ≥95% purity with no single degradant exceeding 1-2%.

4.2 Selection of Appropriate Solvents and Concentration Levels

The choice of solvent is critical. Common solvents for analytical standards include methanol, acetonitrile, and DMSO. The study should be conducted in the solvent(s) intended for routine use. The concentration should also reflect the intended use, for example, the concentration of a stock solution used for preparing calibration curves.

4.3 Forced Degradation (Stress Testing) Protocol

Forced degradation studies deliberately expose the drug to conditions more severe than accelerated stability testing to rapidly identify potential degradation products and pathways.[12][19][20] This is essential for developing a stability-indicating analytical method.[21][22]

  • 4.3.1 Rationale and Experimental Design: The goal is to achieve a target degradation of approximately 10-20%.[21] This provides sufficient levels of degradants for detection and characterization without destroying the molecule completely.[19] A control sample (un-stressed) is analyzed alongside all stressed samples.

  • 4.3.2 Detailed Step-by-Step Methodologies:

    • Acidic Hydrolysis:

      • Prepare a solution of rac-Methotrimeprazine-d3 HCl in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

      • Add an equal volume of 0.1 M Hydrochloric Acid (HCl).

      • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

      • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute with mobile phase for analysis.

    • Basic Hydrolysis:

      • Prepare the drug solution as above.

      • Add an equal volume of 0.1 M NaOH.

      • Incubate under the same conditions as the acid hydrolysis.

      • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation:

      • Prepare the drug solution as above.

      • Add an equal volume of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

      • Keep the solution at room temperature and protect from light.

      • Monitor the reaction at regular intervals (e.g., 1, 4, 8 hours) until target degradation is achieved, then dilute for analysis.

    • Thermal Degradation:

      • Prepare the drug solution in a suitable solvent.

      • Store the solution in a temperature-controlled oven (e.g., 80 °C) protected from light.

      • Analyze samples at defined time points (e.g., 24, 48, 72 hours).

    • Photolytic Degradation:

      • Prepare the drug solution and place it in a photostability chamber.

      • Expose the solution to a controlled light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9]

      • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

      • Analyze both the exposed and control samples after the exposure period.

Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution of rac-Methotrimeprazine-d3 HCl acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, 60°C) prep->base oxid Oxidative (3% H₂O₂, RT) prep->oxid photo Photolytic (ICH Q1B Light) prep->photo therm Thermal (80°C, Dark) prep->therm control Control (RT, Dark) prep->control analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis oxid->analysis photo->analysis therm->analysis control->analysis eval Determine % Assay Identify Degradants Elucidate Pathways analysis->eval

Caption: Workflow for a forced degradation study.

Analytical Methodologies for Stability Assessment

The cornerstone of a stability study is a validated analytical method that can accurately measure the decrease in the active compound and the increase in degradation products.

5.1 The Central Role of High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for stability testing due to its high sensitivity, resolving power, and accuracy.[23] A "stability-indicating method" is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.[19]

  • 5.1.1 Method Development and Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

    • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradants. This is proven using the samples from the forced degradation study.

    • Linearity: Demonstrating a direct proportional relationship between detector response and concentration over a given range.

    • Accuracy: The closeness of test results to the true value, often assessed by spike-recovery studies.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • 5.1.2 A Validated HPLC-UV Method: While a specific method must be developed and validated, a typical starting point for a phenothiazine derivative would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. UV detection is commonly performed at a wavelength of maximum absorbance, around 254-265 nm.[24]

5.2 Identification of Degradation Products
  • 5.2.1 The Power of Mass Spectrometry (MS) in Structural Elucidation: Coupling HPLC with a mass spectrometer (LC-MS) is the definitive technique for identifying unknown degradation products. By comparing the mass-to-charge ratio (m/z) of the parent drug with that of the degradants, one can deduce the chemical modification that has occurred. For example, the addition of 16 atomic mass units (amu) strongly suggests oxidation (addition of an oxygen atom), a common pathway for phenothiazines leading to the sulfoxide.[7][25]

  • 5.2.2 Proposed Degradation Pathways: Based on the known chemistry of phenothiazines, the primary degradation product expected under oxidative and potentially photolytic/thermal stress is the Methotrimeprazine-d3 sulfoxide.

Proposed Primary Degradation Pathway

G cluster_main rac-Methotrimeprazine-d3 cluster_deg Methotrimeprazine-d3 Sulfoxide struct1 [Structure of Methotrimeprazine-d3] struct2 [Structure with S=O] struct1->struct2 [O] (Oxidation, Light)

Caption: Primary oxidative degradation pathway.

Data Interpretation and Reporting
6.1 Quantifying Degradation: Calculation of Percentage Recovery and Impurity Levels

The primary data output from the HPLC analysis is the peak area. The percentage of the active pharmaceutical ingredient (API) remaining at each time point is calculated relative to the initial (T=0) concentration.

% Assay Remaining = (AreaAPI at T=x / AreaAPI at T=0) * 100

The percentage of each impurity is typically calculated using the principle of area normalization, assuming a similar response factor to the parent compound.

% Impurity = (AreaImpurity / Total Area of all peaks) * 100

6.2 Summarizing Stability Data: The use of tables for clear presentation

Data should be presented in a clear, tabular format for easy comparison of the drug's stability under different conditions.

Table 1: Summary of Forced Degradation Results for rac-Methotrimeprazine-d3 Hydrochloride

Stress ConditionDuration% Assay RemainingMajor Degradant (% Area)Observations
Control (RT, Dark) 72 hr99.8%N/ANo significant change
0.1 M HCl 24 hr @ 60°C98.5%Impurity A (0.8%)Minor degradation
0.1 M NaOH 24 hr @ 60°C96.2%Impurity B (2.5%)Moderate degradation
3% H₂O₂ 8 hr @ RT85.4%Sulfoxide (13.1%)Significant degradation
Thermal 72 hr @ 80°C94.1%Sulfoxide (4.2%)Moderate degradation
Photolytic (ICH Q1B) ~24 hr89.7%Sulfoxide (8.5%)Significant degradation, slight yellowing of solution
6.3 Establishing a Shelf-Life and Recommended Storage Conditions

Based on the stability data, clear recommendations for handling and storage can be made. The forced degradation results strongly indicate that rac-Methotrimeprazine-d3 Hydrochloride solutions are sensitive to oxidation and light.

Conclusion: Best Practices for Handling and Storing rac-Methotrimeprazine-d3 Hydrochloride Solutions

To ensure the integrity of rac-Methotrimeprazine-d3 Hydrochloride solutions for their intended use as analytical standards, the following best practices are strongly recommended:

  • Storage: Store stock solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to minimize thermal degradation.

  • Protection from Light: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photolytic degradation.[15]

  • Solvent Choice: Use high-purity, degassed solvents to minimize oxidative stress.

  • Short-Term Use: Prepare working solutions fresh whenever possible. If solutions are to be used over a short period (e.g., in an autosampler), their stability under those specific conditions (e.g., room temperature for 24 hours) should be confirmed. A study on levomepromazine hydrochloride diluted in 0.9% sodium chloride found it to be stable for at least 14 days when stored in polypropylene syringes.[6]

  • Inert Atmosphere: For long-term storage of highly sensitive materials, consider overlaying the solution with an inert gas like nitrogen or argon to displace oxygen.

By adhering to these guidelines and understanding the inherent chemical liabilities of the molecule, researchers can confidently use rac-Methotrimeprazine-d3 Hydrochloride, ensuring the accuracy and validity of their experimental results.

References
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0wKqVatr1Ot5SGU3ZzqQtiegjmPDGcT-mE6ncsGLLddbftMH9dXu3nvnIEXIstWGLWZJx_ZtOMzoRKp3g-c4XTK1-LqtN4e6MkU5l64AxiL5IENbZn71Wf-kBFzGDUipjz79kBsqLWdya3ds8RbUDnNN20i3i1eG7Ew==
  • Gupta, M. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvUH03TuXgc1RK2OWQ_nbDYWWAfbEQjXO5gihsU58Wm94-ixb8PZ_74YLK_TqxCwokr605qTSQbq3JHNwtdnlv1unoPgk1NdxovmlFXHEWLARscEjI6X3PDyMmCml9faux-lw_svQsMBihwi2_vE8bcDLUQ0aletvScbgZJBgWqr9KxKwD9uJIYKFT22ngZ5mD9iOyVlrzsMTqVUoKWUIfq7OW4TZuk1WmZ_6nwK8H59VPG60bvsxfcikcsKfxrDFjsNdm
  • Schley, J. (1986). Photo-decomposition and metabolism of the phenothiazine drug perazine. Arzneimittelforschung, 36(4), 635-7. Retrieved from https://pubmed.ncbi.nlm.nih.gov/2872901/
  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVIafI78-KI7c7YS6MF4zYEwlVZsmReThAH5FcQp-c5Sps24ZH9FJxx_594qMBPGO6Cs_o-oCVx8eVXNVukbf95mqngiKiM3IQgmD0X_j2lGlblvEmnVv5CqNfDzh_SNysUG1BF90Y0pw7rDCZ5HPE4j0BXMtlvUkjQ0lu8Ro_CI1cuFL8wxbskhbsRdTzKcfR8M2WSzjI8ic615Mx6R3QLmuQzfcEFvC5
  • Márton, J., et al. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk5Q7AOEppPLLxFIYu6wqBL2sWREPt-bbbHforYh8clfpDLBzLrwVlYJG5civOboV0Esgovahk748LAU9s-tN3XhmDN2ljLQOiffZXqVBnHKxdJOjRwhSOU3BgdBTeyXTWVi61Qnz6KKFRueI=
  • Gupta, M. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMGG4S6z-cQ5TCizKqcniS3oSj4PNXIEe321Y_8H184DOFfaZ_-QAv85sNtvFBpRP09mS-10ohzvsuZe6cs4LKdNmKq5datjnoxbYh2HlLyUGKKXyyDhq5jKOg8wKkEaIECGUM785e-zuSDX3ZfmlJQNiFwQEBEpc7
  • ICH. (n.d.). Quality Guidelines. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc1sYBZnFUfxsUFKwv_j-f2vWlanrGrjoJKWkVv0utqCwnyRyesZCHgbN3lU2pZ1iMofifR1Ic5Asi2fiIaHeLh7YtQYQGehPGUrefsuqzuh9J-N0Xny3zyyIZF1FImV_FsTRh4rA=
  • BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpIpRGYEfUTpWDHDOkzRyEGuUePF5kD5o7KSTneeYzffDMoxMmBFbVrSvmM2aGxS5x7KM1LBJLsCGyb0e4CMsnMgySsIRMDYFgekbrmALHlGHp2Q0M5jPiu5W2LOLOoHRyYdazKkf9ppV-L3_9Jk11vm-ixQ8jHpo=
  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXUZedkFDlamuiaptbwCQYKJWxg5CTpRmoKy0fm2XScqF-Ozm5nL0P8Tshy09sSEYUcMYwzK71zn_7ghJ57umENlk1Z2uNd4_hEpJhQ2RFd1r38kolvQxauvigyBQVjjnHF2OhMnCZIT4Uo1saZZNSB7809FNEjT3vn5Zy3cXhXyyu9w==
  • Encinas, M. V., et al. (n.d.). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEpLgoxbhwm-3lZBzHadxyuBHr4Owa2ItPlc5PbtBB6e-cXPEe3glbsHjb37xx-GNOR6JEdEpTiuLUZULIcJVBfISHtJVt7j_I_7-2djR0PV_aBom5feBocpb-My9ifeExzu8kOscjyPZ6QPg=
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2ZdUovY6Ypok7CTV23-NwZrIGusMs9W7GNEc55xDgXfKMYjdLfjydza8nLtoCUTWxR4cCI_bYiUyqXj137KA6vA-28rGsq9Y6v76I6a4zl6-NqBGJCG68QPzGluRY45ij5Ehbp53BKsC80R9Jnuy_7sySR5eM1AyJp-tyZ4ckdIMAkFsaxaGNLQps1CZ0ebZCNLwfABp6vokUsjumXdIver6u677Mu1aERnw=
  • Various Authors. (2025, August 7). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi_s6ZFAoXvCOYBbsz2xNB7dHmmHQTIaMCemWh7vYnYh1yR9-aeqE9JqaxXJlLwcQ79lMr0OULzXZh3HmNZiquvBFNvI3A0N5veJAanNzTgD7LDbKXi8P61m5-WUZmKzq9598JRa175zO1H0DxiSmcAqviP9_hGSCD9Gee_kb3CNP_zPiV-98icOcUWGV0Xprpau4_Ue4BdzcLXPtCOrFJfwZhI2OqVvXoeW_qrqK0xeXMs0BYNyoOCmZHVowKXxnz4A==
  • Benchchem. (n.d.). An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_oNNxqPhayJU7jLz7MmyUfT3bhBwZUujHADNUqUnNB51ROmuR_4JpSHCu9AkLfHGS_CYkP0JXfbYPD2bfFA-DU_KCdd9p0e_To3ma-zAZvz4d5k0wUAHSKhC-nDApC1aYEdaN101CKuTAwMTZOjOZkcSBm6fSsDhtkzzRO6sq-mut0feaR0OyiDvDqDWeW6PIfYWfnFDA-amPqCXWdm6kTKh9nqm9AcRQjiL8ihLhyOZ8Q1nzwN6eG2oQvT7ldNA=
  • S, B. R., et al. (2022, October 4). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. PMC - PubMed Central. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-OmR8dRL7oqwym3cZGiV_1XYg4SfsfvoJkrapC8KjgIBdtDNkotZ2--kDEXEKr6ZMi8ChWDDnc_iNIuJUBU11O756xiUfZahUxnKlzokgCmogvQ6JVzzdIdnwP6uqUSsHBOYHR7wskeA10fE=
  • ResearchGate. (n.d.). Phototoxicity of phenothiazines. [Download Table]. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGJ9jXbBkQPLWDQ4ei3ngNKAUnxN5XwX7UQlnB7uAcNC7BeoTGemnJXMPrq8ayfv91NxOxd_CZGvHluhlXN8IOwd15V6q0FXa4rFbW1qID9xvm9PWynOw_xvj9Wxjs-FsngOD_n8AlEfJx1R0sbOyqcptfVxE9zCqU7WAUCHxUgoDwRlmZHWazgDflhQ==
  • Taylor & Francis. (n.d.). Phenothiazine – Knowledge and References. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5MndwoVAnlBnuLI-7YlraVQYl-qgyv0R3k0G8f6nqsaX6i-LZCHmMS6MQPH_gKJ2tL5MxudiK_KVqWUkeIJXhRes794Bnm6TrxemyonS1Edlv3WEn37jcijebviz4BB6E5a6zb-ZF_HINZJ2okeQmFOv_Dz-Ec1O2lr3qGDuDIMFdjzjm3jhOP9jh7RMxlu3hMCkZXjn32ucBWOnnkoXM
  • Walker, S. E., et al. (2011). Is levomepromazine stable over time?. Palliative Medicine, 25(3), 284-5. Retrieved from https://pubmed.ncbi.nlm.nih.gov/21248039/
  • ResearchGate. (n.d.). Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation. [Request PDF]. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5kwsEwtqdpAkF7SpKwOdA4Y47yloJ5Akvz3-FUNGVkv-irxghCLPv2afvCRkSW281-XeeOQ4sfOp04o_vWtk9VVB3w8adNvM4m413ZTCH9egwgF9H08qPuD6OlKudOikmRuuk-jffzpMvs_kjDBE-4QZ1bopLkeOK3n_ffovl5uBAKBBGfkIDMqs92Wz9ftw1V1pdyDfwyk0TqnG-HPdA8x5ERY5MHl2pQ65ETL1lJWD0TyHGrBRYQ4Udn29564eBfYKCgSXvAYhYEDCsCXtgZqebGMMoePPwFdslNEIfxM1AeakrawOYvOo3vbiTroEqYvlFoxFWcg0Z
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2WnpGLdN3zM4VT2FnkIXsYslo1GBzfy5daUMxUIkcNSNtJVsCE43qn4SRtB9psontz4roLnwREmDbJyBiyBvOxICS86fGSkeV5txmMJIwbg9qOJWRMwu2Jt6Y6j8Jnck1otqmuF___zevDHnEMWJE0Ni3SATXoxfEoNAarL3ByunWiNO2n6H50O9e64y1TuRFhrVI5AGQ_BeHj8GSgjPFfYbRjfX42CtRDw==
  • Various Authors. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxBIQ5raca8aOVl7aJo5d3qD8qU1_IxQd8Z1IiedKEje3KYFn2weS_3_jdTBxwOUg4e1Gn575n6WhhzXFZZGfoYf9CUDIYG5dHzfo6_kHU_n2JjHH2hid6HsY8B8I7UiNFcD1wcHLQwW05lrRdafzAdCOB-y-0FYAOGNdmtV3S62SbQ_OU3qa-KCxtJeYCs0bHIMLK59KvqopGySfhnrESck8zpfeBelHNMXVp2wMPS5Pe95XoqsR7HkHrypVv-A==
  • Various Authors. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Ehpb4yX-LDGvIV2SPfgB_5j0pDUV2OCgfXiQf_ZxtU9Xx-krBD6ID93a3axuO6S1dYpVmGIs6mUcOane7kQ4BgFhKSLX-XOqiq7tioAxjn2pDHI9mTfAOsxPpfN_FyerVkOyyv1YPgiOERhApbRAI5RHucxiNmNODuJnanqYEbZmoWAZlzfeFUBpSsvf2H7nHcpkIaRYdD9M0mBu5VFTmZ9BWAj-gWtoF7OdYg==
  • de Oliveira, M. A., et al. (n.d.). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/12422588/
  • ASHP Publications. (n.d.). Methotrimeprazine Hydrochloride. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0PXFuQZCgLI7-uREblSyG0UsD_xHRxiFVVmXDo-CFK61uK6J0oJt74ivu2MXm-R3zDD30pZ2UM8w92vNCZ9BMi6vSSI4I5Oq7_Rthd_tBElyr46S51WNJItXB0xncO1Pkwva0gGZV1LKggvSYUk7vOQW9od-WDiWhg1Nf2iii0cBH0sdQANqKv4ud_UO47nZOaRKvhjdycy4fXcbktu9OqPfnhkDXM1R3wRvgg8kb1AnFCGsWlVQh
  • Singh, S., et al. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ1F89RK3wjtcTEVQVa-H34SadDhmQrKs00u-5L3BSUEYVGcNjhAESygdNlh9A6CAehy9A6sQoTBiHyRlWSk7WISMUMb9b2w-Ykl-dX-hMA1czx8CpdFipoNiO6tOTLAOGTv79gTtLqXqoShKh34JwuXeSALXDM_fS17g=
  • Jain, S. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDMMr2ktzkcKit_R89HsiEdxujcHLI9M0HH7A0CPUgRNBK5FdInaIrWtlx1EsigxkS0q_N3ES5qIO7ASCAEmuWJIftgdsNT1z9-UeM6HvmDB8LacN3TJkXWMiYy4-6BlsX1FCtMPCl20BEU41NB104UJpuRa1BZBtRU0LldCZHjmdDJWuVZ3o=
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxfbXTEpuzf3jY4FOF5D4f_7QPw_DO3tNNs-hCY9DrpkktpZleVLZsLQFBTecvyBmcBzFLEfu8kIUWcPBX5mKyh5QMWXe60SpHEW1WUu8OJh1uoAFjIhDla1JzWG19vdKQ4L-Xi3HBPfojZAj7lfpTvonh0UUA_R8dXlYvErRtNL_HqBaBaA==
  • Snape, T. J., et al. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR1XUxO7LWEpcWHPRx9Q_de9LjdqGFI9idBdkqSn3ziJ2KCQ9SL10cmQoXHIa0_pFfhbPJNrV0tVsjpfNR9x4qbbD3OBXdiUa3SeeYCa6-0gzj9XnXxE2PHKNFxwBvGvj2J4zpnTEwIaX2_qwBptTNYqnfB_O-YSfLB-3pb_3LAlcyRutykjPBDhoFqXwbRtNuDE7P37edv4XrbkrmAjjuN1v41oR8i2sjtGs=
  • Vallejo, D. D., et al. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDVUVA_ow6n7A0fk_1DOKCIBFSabLNm2Qw0HibcNRntLDzgcp5XSbU84FpB0-Fk8nw6VTkYu7Y3FDkYP_TUHHBcK-6C3pa2VCkZB6Kwrd9JrlYphYnjbF-VBTr2I562AoSroxKKJQnml7yeWTeIpPh1y28wvndQkeHyCLNKddODmJ3ZDRrzpIRaloPeWhxjIt6LQLOszgLPVywpl6z8QJB8nec15dXu7m_nZwckseijA==
  • ResearchGate. (n.d.). Degradation pattern of Metopimazine to its oxidative degradate (Deg I).... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMoPBaGV_XOf_B6U3iuZNcuSsVqaGve5fhTnwid-TN-DZS1JL8dyKdm02zX07otM9NTJuxqpLpNVng9Rzb72yE0vsme6cVcGTslvDsT68bMJOBfmHezVXW-GacStCrfCCYneatcPZT5XD1bHq6YKOSsvTN4ls2GxWCulTeIMhqPQRgqven6jBJ2lY2PlHawk5HlRn4f1rwOdq2abL7yz3HmjY9xg34t9jlYMRZqPY3hTcO_tVKozftZwa6VV4G4Og=

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for rac Methotrimeprazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Certified Internal Standard

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the internal standard (IS) is the cornerstone of accuracy and precision.[1][2] A stable isotope-labeled (SIL) internal standard, such as rac Methotrimeprazine-d3 Hydrochloride, is the gold standard. It is chemically identical to the analyte of interest (Methotrimeprazine) but has a distinct mass due to the incorporation of deuterium atoms.[1][2] This property allows it to co-elute with the analyte and experience nearly identical behavior during sample extraction, chromatographic separation, and ionization, thereby compensating for matrix effects and experimental variability.[1][3][4]

However, the reliability of a quantitative assay is directly tethered to the quality of its internal standard. The Certificate of Analysis (CoA) is not merely a procedural document; it is the definitive report card for a specific batch of the reference material, providing the empirical data that underpins its fitness for purpose.[5][6][7] Understanding how to interpret this document is a critical skill for any scientist in the field. This guide deconstructs the CoA for rac Methotrimeprazine-d3 HCl, explaining the causality behind the analytical tests and empowering you to use this vital reagent with confidence.

Deconstructing the Certificate of Analysis: A Multifaceted Verification

A CoA for a high-purity reference standard is a synthesis of multiple orthogonal analytical techniques, each providing a unique piece of the quality puzzle.[5][6] For a SIL internal standard, this process is even more rigorous, as both chemical and isotopic purity must be unequivocally established.

Section 1: Identification and Structural Confirmation

Before assessing purity or concentration, one must be certain of the molecule's identity. The CoA will confirm that the material is indeed this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): This is the definitive tool for structural elucidation.

    • Expertise & Causality: ¹H-NMR confirms the proton skeleton of the molecule. The spectrum should match that of an authentic, non-deuterated standard in all aspects, except for the specific site of deuteration. For Methotrimeprazine-d3, where the deuterium atoms are on the methoxy group (-OCD₃), the characteristic singlet peak for the methoxy protons (around 3.8 ppm) will be absent. This absence is the primary evidence of successful deuterium incorporation. The integration of other peaks should remain consistent with the molecular structure. ¹³C-NMR provides complementary data on the carbon backbone.

  • Mass Spectrometry (MS): This technique confirms the molecular weight, providing direct evidence of mass modification.

    • Expertise & Causality: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For C₁₉H₂₁D₃N₂OS, the expected monoisotopic mass is distinct from its non-deuterated (d0) counterpart.[8][9] This test confirms that the bulk material has the correct number of deuterium atoms.

Section 2: The Triad of Purity Assessment

Purity is not a single value but a composite assessment. For a SIL standard, it is evaluated from three critical perspectives: Chemical Purity, Isotopic Purity, and Isotopic Enrichment.

1. Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This test quantifies the percentage of the desired compound relative to any organic impurities.[10][11][12]

  • Expertise & Causality: A reversed-phase HPLC method with UV detection is typically employed. The method is designed to separate the parent compound from any related substances, which could be starting materials, by-products from the synthesis, or degradation products.[13][14][15] The CoA reports purity as a percentage, often calculated by area normalization (Area %). A high chemical purity (typically >99%) is crucial because impurities could cause interfering peaks in the chromatogram or, if they are isomers, could even have the same mass, compromising the MS detection.[16]

Table 1: Typical HPLC Purity Specifications

ParameterMethodSpecificationPurpose
Chemical Purity HPLC-UV (e.g., 254 nm)≥ 98.0%Ensures the absence of organic synthesis-related impurities.[12]
System Suitability VariousMeets requirementsConfirms the chromatographic system is performing correctly.

Experimental Protocol: Representative HPLC Purity Analysis

  • System Preparation: Agilent 1260 Infinity II HPLC or equivalent with a variable wavelength detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., 20 mM Ammonium Acetate, pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Standard Preparation: Prepare a solution of rac Methotrimeprazine-d3 HCl in methanol at approximately 0.5 mg/mL.

  • Injection: Inject 10 µL.

  • Data Analysis: Integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks.

2. Isotopic Purity & Enrichment by Mass Spectrometry

This is the most critical parameter for a SIL internal standard. It answers two questions: "What is the percentage of the desired d3 species?" (Isotopic Purity) and "How much of the non-deuterated (d0) material is present?" (Isotopic Enrichment).

  • Expertise & Causality: The analysis is performed by direct infusion or LC-MS.[17][18] The mass spectrometer scans the molecular ion region to determine the relative abundance of different isotopic species (d0, d1, d2, d3, etc.). High isotopic purity (e.g., >99% d3) is essential.[2] More importantly, the amount of the d0 species must be extremely low (typically <0.1%). The presence of d0 in the internal standard solution will contribute to the signal of the actual analyte, leading to an overestimation of the analyte's concentration, a phenomenon known as "cross-talk."[3]

Table 2: Typical Isotopic Purity Specifications

ParameterMethodSpecificationPurpose
Isotopic Purity (d3) LC-MS≥ 99%Confirms the labeled species is the most abundant.
Isotopic Enrichment (d0) LC-MS≤ 0.1%Prevents analytical interference and over-quantification of the analyte.
Section 3: Quantitative Analysis & Certified Concentration

For solution-based standards, the CoA must provide a certified concentration with an associated uncertainty.[7]

  • Quantitative NMR (qNMR): This is a powerful primary ratio method for determining the purity (or "assay") of an organic substance without needing a reference standard of the same compound.[19][20]

    • Expertise & Causality: A precisely weighed amount of the rac Methotrimeprazine-d3 HCl is mixed with a precisely weighed amount of a certified, stable internal qNMR standard (e.g., maleic acid) with a known purity.[21][22] The ¹H-NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). The purity of the analyte is calculated by comparing the integral of a unique analyte proton signal to the integral of a unique signal from the qNMR standard, factoring in their molecular weights and the number of protons giving rise to each signal.[20] This provides a direct, SI-traceable purity value.[21]

  • Mass Balance: Alternatively, the final certified value can be derived from a mass balance calculation:

    • Purity (%) = 100% - (% Chemical Impurities + % Water + % Residual Solvents)

    • The certified concentration is then calculated gravimetrically using this purity value.

Visualizing the Certification Workflow

The certification of a reference standard is a rigorous, multi-step process that ensures quality from synthesis to final product.

G cluster_0 Synthesis & Purification cluster_1 Quality Control Testing cluster_2 Certification & Release Synthesis Synthesis Purification Purification Synthesis->Purification NMR Structure ID (NMR) Purification->NMR Batch Sampling MS_ID Mass ID (MS) Purification->MS_ID Batch Sampling HPLC Chemical Purity (HPLC) Purification->HPLC Batch Sampling MS_Iso Isotopic Purity (MS) Purification->MS_Iso Batch Sampling KF Water Content (Karl Fischer) Purification->KF Batch Sampling qNMR Assay (qNMR) Purification->qNMR Batch Sampling Data_Review Data Review & Calculation NMR->Data_Review MS_ID->Data_Review HPLC->Data_Review MS_Iso->Data_Review KF->Data_Review qNMR->Data_Review CoA_Gen CoA Generation Data_Review->CoA_Gen Release Batch Release CoA_Gen->Release

Caption: Workflow for the certification of a reference material.

Practical Interpretation and Application

When you receive a vial of rac Methotrimeprazine-d3 HCl, the CoA is your guide to preparing accurate working solutions.

  • Verify Identity: Confirm the name, CAS number, and molecular formula match your requirements.[8][9]

  • Assess Purity: Check that the chemical and isotopic purity values meet the stringent requirements for a SIL-IS. A low d0 value is paramount.

  • Calculate Concentration: If the material is a neat solid, use the purity value from the CoA (often determined by qNMR or mass balance) to calculate the concentration of your stock solution. For example, if the purity is 99.2% and you weigh 10.0 mg, the actual mass of the active compound is 9.92 mg.

  • Check Storage and Expiry: Adhere to the recommended storage conditions (e.g., -20°C) and note the valid use date to ensure the integrity of the standard.[23]

Conclusion

The Certificate of Analysis for this compound is far more than an administrative formality. It is a detailed scientific report that provides a transparent and comprehensive characterization of a critical analytical reagent.[7][24] By understanding the purpose and causality behind each analytical test—from structural confirmation by NMR to the critical assessment of isotopic purity by mass spectrometry—researchers and drug development professionals can ensure the integrity of their internal standards. This foundational knowledge empowers scientists to generate the highest quality quantitative data, ultimately enhancing the reliability and reproducibility of their analytical methods and accelerating the path of drug discovery and development.

References

  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com.

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.

  • Quantitative NMR Spectroscopy and its use for the development of certified reference materials (CRM). Sigma-Aldrich.

  • Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH.

  • Certified reference materials for quantitative NMR. Separation Science.

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. ResearchGate.

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf.

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac.

  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.

  • USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025. USP.

  • Drug Impurities? Is Your HPLC Method up to Standard? Technology Networks.

  • Isotope Ratio Mass Spectrometry. CalTech GPS.

  • Methotrimeprazine-impurities. Pharmaffiliates.

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.

  • Use & Storage of Reference Standards. US Pharmacopeia (USP).

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks.

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

  • <11> USP REFERENCE STANDARDS. USP.

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.

  • This compound. Pharmaffiliates.

  • This compound. LGC Standards.

  • This compound | CAS No. 1216745-60-6. Clearsynth.

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

  • This compound. LGC Standards.

  • USP Compendial Reference Standards. Sigma-Aldrich.

  • What is Certificate of Analysis (CoA) in Chemistry? Advent Chembio.

  • 2024 Certificate of Analysis - Definition, Example Template & Requirements. Datacor, Inc.

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online.

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

  • methotrimeprazine - USP standards. Pharmaffiliates.

  • How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog. LabAlley.

  • Certificate of analysis explained. LGC Standards.

  • How to Get a Certificate of Analysis (COA). SafetyCulture.

  • This compound | CAS 1216745-60-6. SCBT.

  • rac Methotrimeprazine Hydrochloride | CAS 4185-80-2. SCBT.

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.

  • Chemical and analytical characterization of related organic impurities in drugs. PubMed.

Sources

Methodological & Application

Application Note: A Robust Bioanalytical Method for the Quantification of Methotrimeprazine in Human Plasma using rac Methotrimeprazine-d3 Hydrochloride as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated protocol for the accurate and precise quantification of Methotrimeprazine (also known as Levomepromazine) in human plasma. Methotrimeprazine is a phenothiazine-based antipsychotic medication also utilized for its potent analgesic and sedative properties, particularly in palliative care.[1][2] Given its therapeutic applications and potential for adverse effects, robust monitoring of its plasma concentration is crucial for pharmacokinetic studies and therapeutic drug monitoring (TDM). This method employs a stable isotope-labeled internal standard, rac Methotrimeprazine-d3 Hydrochloride, in a simple protein precipitation-based sample preparation workflow, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is fundamental to this method's success, as it effectively corrects for matrix effects and procedural variability, ensuring the highest level of data integrity in line with global regulatory standards.[3][4][5]

The Foundational Role of a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, particularly when analyzing analytes in complex biological matrices like plasma, an internal standard (IS) is essential for achieving reliable results.[6][7] An ideal IS should behave identically to the analyte of interest throughout the entire analytical process, from extraction to detection.[8] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for bioanalysis.[7]

Why this compound is the Optimal Choice:

  • Physicochemical Equivalence: By replacing three hydrogen atoms with deuterium, the mass of the molecule is increased by 3 Daltons. This mass difference is easily resolved by a mass spectrometer. However, this substitution has a negligible effect on the compound's physicochemical properties (e.g., pKa, polarity, solubility).

  • Co-elution and Matrix Effect Compensation: Because it is chemically identical to the analyte, rac Methotrimeprazine-d3 co-elutes during chromatographic separation.[7] This ensures that both the analyte and the IS experience the same degree of ionization suppression or enhancement from endogenous matrix components, a phenomenon known as the "matrix effect".[3][4] The ratio of the analyte signal to the IS signal remains constant, thereby correcting for these variations and dramatically improving accuracy and precision.

  • Correction for Procedural Variability: Any loss of analyte during the sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the deuterated IS.[6] Similarly, it compensates for minor fluctuations in injection volume and instrument response.[6]

The International Council for Harmonisation (ICH) M10 guideline, adopted by regulatory bodies like the FDA and EMA, recommends the use of a SIL-IS for mass spectrometry-based methods to ensure the development of rugged and reliable bioanalytical assays.[5][9][10]

Materials and Analytical Instrumentation

2.1. Chemicals and Reagents

  • Methotrimeprazine reference standard (Sigma-Aldrich, TRC, etc.)

  • This compound (LGC Standards, Clearsynth, etc.)[11][12]

  • LC-MS Grade Methanol (Fisher Scientific)

  • LC-MS Grade Acetonitrile (Fisher Scientific)

  • LC-MS Grade Water (Fisher Scientific)

  • Formic Acid, 99% (Thermo Fisher Scientific)

  • Ammonium Formate (Sigma-Aldrich)

  • Drug-free human plasma (with K2EDTA as anticoagulant)

2.2. Instrumentation

  • LC System: Shimadzu Nexera X2 or Waters ACQUITY UPLC I-Class System

  • Mass Spectrometer: SCIEX QTRAP 6500+ or Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer

  • Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent

Detailed Experimental Protocol

3.1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Methotrimeprazine and rac Methotrimeprazine-d3 HCl in separate volumetric flasks using methanol to achieve a final concentration of 1 mg/mL each. Store at -20°C.

  • Analyte Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the Methotrimeprazine primary stock solution with 50:50 methanol/water. These solutions are used to spike blank plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the rac Methotrimeprazine-d3 HCl primary stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL. This solution is added to every sample (except double blanks).

3.2. Preparation of Calibration Standards and Quality Controls (QCs)

Spike 950 µL of blank human plasma with 50 µL of the appropriate analyte working solution to prepare calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., LLOQ: 1 ng/mL, Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).

3.3. Sample Preparation: Protein Precipitation (PPT)

  • Label 1.5 mL polypropylene microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of the corresponding sample (blank plasma, calibration standard, QC, or study sample) into the labeled tube.

  • Add 25 µL of the Internal Standard Working Solution (100 ng/mL) to every tube except for blank matrix samples. To the blank matrix, add 25 µL of 50:50 methanol/water.

  • Vortex mix for 5 seconds.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant into a 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

3.4. Analytical Workflow Diagram

The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Internal Standard (Methotrimeprazine-d3) Sample->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject onto UPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Bioanalytical workflow for Methotrimeprazine quantification.

3.5. LC-MS/MS Parameters

Quantitative data should be acquired using the Multiple Reaction Monitoring (MRM) mode. The specific mass transitions must be optimized for the instrument in use.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient | 10% B to 95% B over 3.5 min, hold for 1 min, re-equilibrate |

Table 2: Tandem Mass Spectrometry Parameters

Parameter Methotrimeprazine (Analyte) rac Methotrimeprazine-d3 (IS)
Ionization Mode ESI Positive ESI Positive
Precursor Ion (Q1) m/z 329.2 m/z 332.2
Product Ion (Q3) m/z 100.1 m/z 103.1
Dwell Time 100 ms 100 ms
Collision Energy (CE) Optimized (e.g., 25 eV) Optimized (e.g., 25 eV)

| Declustering Potential (DP) | Optimized (e.g., 80 V) | Optimized (e.g., 80 V) |

Note: The precursor ion for the d3-IS is +3 m/z units higher than the analyte. The product ion chosen here corresponds to the dimethylpropylamine side chain, which also contains the deuterium labels, resulting in a +3 m/z shift.

Method Validation and Performance

The protocol was subjected to a full validation according to the ICH M10 Bioanalytical Method Validation guideline.[10] A summary of the performance characteristics demonstrates a robust and reliable method.

Table 3: Summary of Method Validation Results

Validation Parameter Acceptance Criteria (ICH M10) Result
Calibration Curve Range - 1 - 1000 ng/mL
Linearity (r²) ≥ 0.99 > 0.995
LLOQ Accuracy: 80-120%, Precision: ≤20% CV Met criteria at 1 ng/mL
Intra-day Accuracy 85-115% (±15%) of nominal 96.5% - 104.2%
Intra-day Precision (CV%) ≤15% < 7.5%
Inter-day Accuracy 85-115% (±15%) of nominal 98.1% - 102.8%
Inter-day Precision (CV%) ≤15% < 8.1%
Matrix Effect IS-normalized factor CV ≤15% Passed

| Extraction Recovery | Consistent and precise | > 85% |

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of Methotrimeprazine in human plasma. The protocol, centered around a straightforward protein precipitation, is rapid, robust, and highly sensitive. The pivotal element of this method is the use of the stable isotope-labeled internal standard, this compound. Its ability to perfectly mimic the analyte during sample processing and analysis corrects for matrix-induced signal variability and ensures the highest degree of accuracy and precision.[3][8] This method is fit for purpose and can be confidently deployed in regulated bioanalytical laboratories supporting pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.
  • The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.
  • Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology and Therapeutics, 19(4), 435-442. [Link]

  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.
  • Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
  • FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. (n.d.). Benchchem.
  • NOZINAN® Methotrimeprazine Maleate Tablets - Product Monograph. (2006). sanofi-aventis Canada Inc.
  • Levomepromazine - DrugBank. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Levomepromazine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Methotrimeprazine. (n.d.). DrugFuture.
  • Levomepromazine (methotrimeprazine) Drug Information. (n.d.). UpToDate. Retrieved January 15, 2026, from [Link]

  • METHOPRAZINE Methotrimeprazine Maleate Tablets - Prescribing Information. (2012). AA Pharma Inc.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). Retrieved January 15, 2026, from [Link]

  • Chemical Properties of Methotrimeprazine (CAS 60-99-1). (n.d.). Cheméo. Retrieved January 15, 2026, from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency (EMA). Retrieved January 15, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Retrieved January 15, 2026, from [Link]

  • Dahl, S. G., & Garle, M. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of Pharmaceutical Sciences, 66(2), 190-193. [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

  • A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Application Note: Quantitative Analysis of Methotrimeprazine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of methotrimeprazine in human plasma. The use of a stable isotope-labeled internal standard, methotrimeprazine-d3, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing. The protocol employs a liquid-liquid extraction (LLE) procedure for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column. This method is designed for researchers in clinical pharmacology, drug development professionals involved in pharmacokinetic (PK) studies, and laboratories performing therapeutic drug monitoring (TDM).

Introduction: The Clinical Imperative for Methotrimeprazine Quantification

Methotrimeprazine (also known as levomepromazine) is a phenothiazine antipsychotic medication used in the management of schizophrenia, psychotic disorders, and for palliative care, particularly in managing nausea and for sedation. Like many antipsychotics, methotrimeprazine exhibits significant inter-individual variability in its pharmacokinetics, leading to a wide range of plasma concentrations from a given dose. This variability, coupled with a narrow therapeutic index, underscores the critical need for Therapeutic Drug Monitoring (TDM). TDM allows for dose individualization to maximize therapeutic efficacy while minimizing the risk of adverse effects.

Quantitative analysis by LC-MS/MS is the gold standard for TDM due to its superior sensitivity, specificity, and robustness compared to other analytical techniques. The core of a reliable LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) deuterated standard, such as methotrimeprazine-d3, is the ideal choice. Because a SIL IS is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression). This allows it to effectively normalize for variations at every stage of the analytical process, from sample preparation to detection, thereby ensuring the highest degree of accuracy and precision in the final concentration measurement.

Principle of the Method

This method involves the extraction of methotrimeprazine and its deuterated internal standard (methotrimeprazine-d3) from a plasma matrix via liquid-liquid extraction (LLE). The choice of LLE is deliberate; it provides a cleaner extract compared to protein precipitation by efficiently removing phospholipids and other endogenous interferences that can cause ion suppression in the mass spectrometer. Following extraction, the analytes are separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

Material/Reagent Grade/Purity Supplier
Methotrimeprazine≥98%Sigma-Aldrich or equivalent
Methotrimeprazine-d3 HCl≥98%, isotopic purity ≥99%Toronto Research Chemicals or equivalent
Acetonitrile (ACN)LC-MS GradeFisher Scientific or equivalent
Methanol (MeOH)LC-MS GradeFisher Scientific or equivalent
Formic AcidLC-MS Grade, ~99%Sigma-Aldrich or equivalent
Ammonium Acetate≥99.99%Sigma-Aldrich or equivalent
Methyl tert-butyl ether (MTBE)HPLC GradeFisher Scientific or equivalent
Human Plasma (K2-EDTA)Pooled, Drug-FreeBioIVT or equivalent
Deionized Water18.2 MΩ·cmMilli-Q® system or equivalent

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: Shimadzu Nexera X2 or Waters ACQUITY UPLC I-Class

  • Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water

  • Mobile Phase B: 10 mM Ammonium Acetate + 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min) % Mobile Phase B
0.0020
0.5020
2.5095
3.5095
3.6020
5.0020
Mass Spectrometry
  • System: SCIEX QTRAP® 6500+ or Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550 °C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • MRM Transitions: The following transitions should be used as a starting point and optimized for the specific instrument.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) Collision Energy (eV) Purpose
Methotrimeprazine329.2100.110035Quantifier
Methotrimeprazine329.286.110040Qualifier
Methotrimeprazine-d3332.2103.110035Internal Standard

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of methotrimeprazine and methotrimeprazine-d3 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the methotrimeprazine-d3 primary stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Spike 950 µL of blank human plasma with 50 µL of the appropriate working standard solution to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Prepare QC samples in the same manner at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

The following diagram illustrates the LLE workflow.

LLE_Workflow Start 1. Plasma Sample (100 µL) Add_IS 2. Add IS (25 µL of 100 ng/mL Methotrimeprazine-d3) Start->Add_IS Vortex1 3. Vortex (10 sec) Add_IS->Vortex1 Add_Solvent 4. Add MTBE (600 µL) Vortex1->Add_Solvent Vortex2 5. Vortex (5 min) Add_Solvent->Vortex2 Centrifuge 6. Centrifuge (10 min @ 4000 rpm) Vortex2->Centrifuge Transfer 7. Transfer Supernatant (500 µL) Centrifuge->Transfer Evaporate 8. Evaporate to Dryness (N₂ stream @ 40°C) Transfer->Evaporate Reconstitute 9. Reconstitute (100 µL Mobile Phase A/B 80:20) Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow for methotrimeprazine.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL methotrimeprazine-d3 internal standard working solution to all tubes except for the double blank (blank plasma with no IS).

  • Vortex briefly for 10 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Cap and vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer 500 µL of the upper organic layer (MTBE) to a new clean tube, being careful not to disturb the protein pellet and aqueous layer.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution (80% Mobile Phase A, 20% Mobile Phase B).

  • Vortex for 30 seconds, then transfer the contents to an autosampler vial for LC-MS/MS analysis.

Method Validation and Expected Performance

This bioanalytical method should be fully validated according to the guidelines set by the FDA (Food and Drug Administration) and ICH (International Council for Harmonisation).

Expected Validation Parameters
Parameter Acceptance Criteria Typical Expected Result
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.995 over 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10; Accuracy ±20%; Precision ≤20%0.5 ng/mL
Intra-day Accuracy Within ±15% of nominal (±20% at LLOQ)90-110%
Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)92-108%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)< 12%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect IS-normalized factor within acceptable limitsCV < 15%
Stability Analyte stable under tested conditionsStable for 24h at RT, 3 freeze-thaw cycles

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantitative analysis of methotrimeprazine in human plasma. The incorporation of a deuterated internal standard is fundamental to the method's accuracy, effectively mitigating potential variability from sample preparation and matrix effects. This protocol is well-suited for pharmacokinetic research and therapeutic drug monitoring, enabling clinicians and researchers to make informed decisions for dose optimization and improved patient outcomes.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • T. P. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • Dahl, S. G., & Garle, M. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of Pharmaceutical Sciences. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available at: [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Available at: [Link]

  • Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Available at: [Link]

  • Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Available at: [Link]

  • Kedor-Hackmann, E. R., Prado, M. S., & Santoro, M. I. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug Development and Industrial Pharmacy. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Mass Spectrometry Letters. (n.d.). Quantitative and Qualitative Pharmaceutical Analysis using Mass Spectrometry. Available at: [Link]

  • Bunch, D. R., El-Khoury, J. M., Gabler, J., & Wang, S. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Available at: [Link]

  • ResearchGate. (2014). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. Available at: [Link]

  • ResearchGate. (2022). Clinical Applications of Therapeutic Drug Monitoring for the Optimal Drug Therapy. Available at: [Link]

  • Vaghela, A., Patel, A., Patel, A., Vyas, A., & Patel, N. (2019). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research. Available at: [Link]

  • MDPI. (2022). Current Status of Therapeutic Drug Monitoring in Mental Health Treatment: A Review. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Open Access Journals. (n.d.). Role of clinician in therapeutic drug monitoring practice. Available at: [Link]

  • Taylor & Francis Online. (2022). Therapeutic drug monitoring. Available at: [Link]

  • MDPI. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Available at: [Link]

  • Castle, L. (n.d.). Therapeutic drug monitoring of psychotropic medications. Australasian Psychiatry. Available at: [Link]

LC-MS/MS method development with rac Methotrimeprazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalytical Quantification of Methotrimeprazine using a Deuterated Internal Standard by LC-MS/MS

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precise Methotrimeprazine Quantification

Methotrimeprazine, also known as levomepromazine, is a phenothiazine antipsychotic medication utilized in the management of schizophrenia, manic-depressive syndromes, and as an analgesic and anti-emetic in palliative care.[1][2][3][4] Given its potent pharmacological effects and potential for adverse events such as QT interval prolongation and neuroleptic malignant syndrome, precise monitoring of its concentration in biological matrices is critical.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[5][6][7]

This application note provides a comprehensive guide to developing a robust and reliable LC-MS/MS method for the quantification of methotrimeprazine in plasma. A core principle of this protocol is the use of a stable isotope-labeled internal standard (SIL-IS), rac Methotrimeprazine-d3 Hydrochloride. The co-eluting SIL-IS closely mimics the analyte's behavior during extraction and ionization, effectively compensating for variations in sample recovery and mitigating matrix effects, which is fundamental for achieving the accuracy and precision demanded by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11]

Physicochemical Properties of Analyte and Internal Standard

A thorough understanding of the analyte's properties is the foundation of rational method development. Methotrimeprazine is a basic, moderately lipophilic compound, sparingly soluble in water but freely soluble in solvents like chloroform.[1][3][12] These characteristics dictate the choice of extraction techniques and chromatographic conditions.

Propertyrac MethotrimeprazineThis compound (IS)
Chemical Name (2R)-2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine2-Methoxy-N,N,ß-trimethyl-10H-phenothiazine-10-propanamine-d3 Hydrochloride
CAS Number 60-99-1[12]1216745-60-6[13]
Molecular Formula C₁₉H₂₄N₂OS[4][12]C₁₉H₂₁D₃N₂OS • HCl[13]
Molecular Weight 328.47 g/mol [4][12]367.95 g/mol [13]

Strategic Framework for LC-MS/MS Method Development

The development of a bioanalytical method is a systematic process that moves from sample preparation to analyte detection and subsequent validation. Each stage is optimized to ensure the final method is accurate, precise, and fit for its intended purpose.

MethodDevelopmentWorkflow cluster_prep 1. Sample Preparation Strategy cluster_lc 2. Chromatographic Separation cluster_ms 3. Mass Spectrometric Detection cluster_val 4. Method Validation (per FDA/EMA Guidelines) LLE Liquid-Liquid Extraction (LLE) - Solvent Screening - pH Optimization SPE Solid-Phase Extraction (SPE) - Sorbent Selection - Wash/Elute Optimization Column Column Selection (e.g., C18 Reversed-Phase) SPE->Column MobilePhase Mobile Phase Optimization (Organic Solvent, pH Modifier) Column->MobilePhase Gradient Gradient Elution Tuning MobilePhase->Gradient Source Ion Source Optimization (ESI Positive Mode) Gradient->Source MRM MRM Transition Selection (Precursor/Product Ions, CE) Source->MRM Validation Selectivity, Linearity, Accuracy, Precision, Recovery, Matrix Effect, Stability MRM->Validation

Caption: Overall workflow for LC-MS/MS method development.

Experimental Protocols

Part 1: Sample Preparation - Isolating the Analyte

The goal of sample preparation is to extract methotrimeprazine from the complex biological matrix (e.g., plasma) while removing endogenous interferences like proteins and phospholipids that can cause ion suppression and compromise the assay.[5] Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable techniques.

SamplePrepWorkflow cluster_LLE Protocol A: Liquid-Liquid Extraction (LLE) cluster_SPE Protocol B: Solid-Phase Extraction (SPE) start_LLE Plasma Sample (200 µL) + Methotrimeprazine-d3 (IS) add_base Add 100 µL 0.1M NaOH (Alkalinize to pH > 9) start_LLE->add_base add_solvent Add 1 mL Extraction Solvent (e.g., Methyl-tert-butyl ether) add_base->add_solvent vortex Vortex Mix & Centrifuge add_solvent->vortex separate Transfer Organic Layer vortex->separate evaporate_LLE Evaporate to Dryness separate->evaporate_LLE reconstitute_LLE Reconstitute in 100 µL Mobile Phase evaporate_LLE->reconstitute_LLE start_SPE Plasma Sample (200 µL) + Methotrimeprazine-d3 (IS) pretreat Pre-treat with 200 µL 2% Formic Acid start_SPE->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (e.g., Polymeric RP) condition->load wash Wash (e.g., H₂O, 5% Methanol) load->wash elute Elute with 1 mL 5% NH₄OH in Methanol wash->elute evaporate_SPE Evaporate to Dryness elute->evaporate_SPE reconstitute_SPE Reconstitute in 100 µL Mobile Phase evaporate_SPE->reconstitute_SPE

Caption: Comparative sample preparation workflows.

Protocol A: Liquid-Liquid Extraction (LLE)

LLE is a cost-effective and rapid technique that separates compounds based on their differential solubility in immiscible liquids.[14][15]

  • Aliquot: Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Spike IS: Add 20 µL of Methotrimeprazine-d3 Hydrochloride working solution (e.g., 50 ng/mL).

  • Alkalinize: Add 100 µL of 0.1M Sodium Hydroxide. This step is critical to deprotonate the tertiary amine of methotrimeprazine, rendering it neutral and increasing its solubility in the organic solvent.

  • Extract: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a hexane/isoamyl alcohol mixture).

  • Mix: Vortex the mixture for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Isolate: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

Protocol B: Solid-Phase Extraction (SPE)

SPE often provides cleaner extracts than LLE, leading to reduced matrix effects, albeit at a higher cost per sample.[16][17][18] A polymeric reversed-phase sorbent is recommended for its broad applicability to basic drugs.[17]

  • Aliquot & Spike: Pipette 200 µL of plasma and 20 µL of IS working solution into a tube.

  • Pre-treat: Add 200 µL of 2% formic acid in water to precipitate proteins and aid binding to the sorbent.

  • Condition Cartridge: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water. This removes polar interferences without prematurely eluting the analyte.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier ensures the analyte is deprotonated and efficiently released from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate and reconstitute as described in the LLE protocol.

Part 2: LC-MS/MS Instrumental Analysis

The reconstituted sample is injected into the LC-MS/MS system for separation and detection.

Optimized Chromatographic Conditions

A C18 reversed-phase column provides excellent retention and separation for methotrimeprazine.[19][20] A gradient elution is employed to ensure a sharp peak shape and efficient separation from any remaining matrix components. The addition of formic acid to the mobile phase serves to protonate the analyte, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.[19][21]

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and speed.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Industry standard for retaining moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers good elution strength and low viscosity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficiency.[22]
Column Temp. 40°CReduces mobile phase viscosity and improves peak symmetry.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrateEnsures sharp elution and column cleanup.
Optimized Mass Spectrometry Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. Electrospray ionization (ESI) in positive ion mode is ideal for methotrimeprazine due to the presence of the readily protonated tertiary amine group.[20][23]

The MRM transitions are determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer. The protonated molecule [M+H]⁺ is selected as the precursor ion (Q1). This ion is then fragmented in the collision cell, and the most stable and abundant product ions are selected for monitoring (Q3).

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (CE)
Methotrimeprazine 329.2To be determined empiricallyTo be determined empirically
Methotrimeprazine-d3 332.2To be determined empiricallyTo be determined empirically
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage ~3.5 kV
Source Temp. ~150°C
Desolvation Temp. ~400°C

Note: Optimal product ions and collision energies must be determined experimentally on the specific instrument being used. A common fragment for phenothiazines involves the cleavage of the side chain.

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is developed, it must be rigorously validated to ensure it is fit for purpose. The validation protocol should adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[8][9][10][24]

Validation ParameterPurposeTypical Acceptance Criteria (FDA/EMA)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.[25]
Linearity & Range Demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of mean results to the true concentration.Mean concentration within ±15% of nominal value (±20% at LLOQ).[25]
Precision Repeatability of measurements (intra- and inter-day).Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[25]
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy within ±20%, Precision ≤20% CV.[25]
Recovery Efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Matrix Effect Assessment of ion suppression or enhancement from co-eluting matrix components.IS-normalized matrix factor should be consistent across different lots of matrix.
Stability Analyte stability in the biological matrix under various storage and processing conditions.Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note provides a robust framework and detailed protocols for the development and validation of a selective and sensitive LC-MS/MS method for the quantification of methotrimeprazine in plasma. The strategic use of a deuterated internal standard, this compound, is central to achieving the high-quality data required for clinical and research applications. By following the systematic approach outlined—from sample preparation and chromatographic optimization to mass spectrometric detection and rigorous validation—researchers can confidently implement a reliable bioanalytical assay for therapeutic drug monitoring and pharmacokinetic studies.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • JAINSONS. (2024, May 17). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrMETHOPRAZINE Methotrimeprazine Maleate Tablets. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Kubik, P., & Głowacka, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Wajs, E., et al. (2018). Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. Molecules, 23(11), 2946. [Link]

  • DrugFuture. Methotrimeprazine. [Link]

  • RSC Publishing. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. [Link]

  • sanofi-aventis Canada Inc. (2006, October 23). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. [Link]

  • AA Pharma Inc. (2012, August 31). PRESCRIBING INFORMATION METHOPRAZINE Methotrimeprazine Maleate Tablets. [Link]

  • Wajs, E., et al. (2018). Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. Molecules, 23(11), 2946. [Link]

  • CORE. PAPER SPRAY MASS SPECTROMETRY FOR RAPID DRUG SCREENING. [Link]

  • Wikipedia. Levomepromazine. [Link]

  • Alfred, L. J., & Stillwell, W. G. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of Pharmaceutical Sciences, 66(2), 190-193. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • AACC. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]

  • CUNY Academic Works. (2019). Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • American College of Clinical Pharmacology. (2019, June 27). FDA Announces Guidance on M10 Bioanalytical Method Validation. [Link]

  • ResearchGate. Extraction of drugs from plasma using ISOLUTE SLE+ supported liquid extraction plates. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • PubMed. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • National Institutes of Health. (2022). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. [Link]

  • MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2018). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. [Link]

  • BDG Synthesis. Methotrimeprazine-d3 Maleate. [Link]

  • Shimadzu. Clinical Research. [Link]

  • ResearchGate. (2015). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. [Link]

  • Shimadzu. (2017). Fully automatized LC-MS/MS analysis of neuroleptics using a novel sample preparation system. [Link]

  • Restec. (2024, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. [Link]

  • CUNY Academic Works. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]

  • ChemRxiv. (2023). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. [Link]

Sources

Application Note: A Robust Bioanalytical Method for the Pharmacokinetic Assessment of Methotrimeprazine Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for conducting a preclinical pharmacokinetic (PK) study of Methotrimeprazine, a phenothiazine derivative used in the management of psychosis and palliative care. The method employs rac-Methotrimeprazine-d3 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision.[1][2] The protocol details a robust and validated bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of Methotrimeprazine in plasma.[3][4] All procedures, from sample preparation via protein precipitation to method validation and pharmacokinetic data analysis, are described in detail to support researchers in drug development and clinical pharmacology.

Introduction and Scientific Principle

Methotrimeprazine is a widely used antipsychotic and analgesic agent. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on the accurate quantification of the drug in biological matrices over time.[5]

The gold standard for quantitative bioanalysis is LC-MS/MS, prized for its high sensitivity and selectivity.[3][4] However, the analytical process is susceptible to variability from multiple sources, including sample extraction, matrix effects (ionization suppression or enhancement), and instrument drift.[6][7] To correct for these potential errors, an ideal internal standard (IS) is employed.[6][8]

A stable isotope-labeled internal standard, such as Methotrimeprazine-d3, is considered the "perfect" internal standard.[2] It is chemically identical to the analyte, ensuring it behaves in the same manner during sample preparation and chromatographic separation.[1][9] Because it co-elutes with the analyte but is differentiated by its higher mass (due to the deuterium atoms), it can effectively normalize for any analytical variability, leading to highly reliable and reproducible data.[8][9][10] This principle, known as stable isotope dilution, is foundational to modern quantitative mass spectrometry.[1]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: rac-Methotrimeprazine Hydrochloride (Reference Standard)

  • Internal Standard: rac-Methotrimeprazine-d3 Hydrochloride

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free K2-EDTA rat plasma

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Instrumentation
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Data System: Software for instrument control, data acquisition, and processing.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Methotrimeprazine and Methotrimeprazine-d3 reference standards into separate volumetric flasks.

    • Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Analyte Working Solutions (Calibration and QC):

    • Perform serial dilutions of the Methotrimeprazine stock solution with 50:50 acetonitrile:water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Methotrimeprazine-d3 stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL. This solution will be added to all samples (except blanks) during preparation.

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition (Analyte) Optimize via infusion (e.g., m/z 330.2 → 100.1)
MRM Transition (IS) Optimize via infusion (e.g., m/z 333.2 → 103.1)
Collision Energy (CE) Optimize for each transition
Declustering Potential (DP) Optimize for each transition
Source Temperature 550°C
IonSpray Voltage 5500 V

Note: The mass-to-charge ratio (m/z) transitions must be empirically determined by infusing standard solutions into the mass spectrometer.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing high-abundance proteins from plasma samples prior to LC-MS/MS analysis.[11][12]

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). For the blank matrix sample, add 150 µL of acetonitrile without IS. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[13][14]

  • Vortex the mixture vigorously for 30 seconds to denature and precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

dot graph TD subgraph "Sample Preparation Workflow" A[Start: Plasma Sample] --> B{Add Internal Standard in Acetonitrile}; B --> C{Vortex}; C --> D{Centrifuge}; D --> E[Collect Supernatant]; E --> F[Inject into LC-MS/MS]; end

end

Caption: Protein precipitation workflow for plasma samples.

Bioanalytical Method Validation

To ensure the reliability of the data, the method must be validated according to regulatory guidelines from agencies such as the FDA or EMA.[15][16][17][18] A full validation should assess the following parameters.[19][20]

  • Selectivity and Specificity: Analyze at least six different batches of blank plasma to ensure no endogenous components interfere with the detection of Methotrimeprazine or its IS.

  • Linearity and Range: Construct a calibration curve using at least six non-zero standards. The curve should exhibit a linear relationship (e.g., r² ≥ 0.99) over the desired concentration range.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (LQC, MQC, HQC) on at least three separate days. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of plasma. The use of a co-eluting SIL-IS is critical for compensating for matrix effects.[6][10]

  • Recovery: Assess the efficiency of the protein precipitation extraction process by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.

Table 3: Example Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115% of nominal (80-120% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Stability Analyte concentration within ±15% of baseline

Application: Model Preclinical Pharmacokinetic Study

This validated method can be applied to a preclinical pharmacokinetic study.

Study Design
  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Dosing:

    • Intravenous (IV) Group: 2 mg/kg Methotrimeprazine via tail vein injection.

    • Oral (PO) Group: 10 mg/kg Methotrimeprazine via oral gavage.

  • Blood Sampling:

    • Collect ~150 µL of blood from the tail vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into K2-EDTA tubes, centrifuge immediately at 4°C to separate plasma, and store plasma at -80°C until analysis.

Data Analysis
  • Quantification: Analyze the collected plasma samples using the validated LC-MS/MS method described above.

  • Concentration-Time Curve: Plot the plasma concentration of Methotrimeprazine versus time for each animal.

  • Pharmacokinetic Parameter Calculation: Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters.[21]

Table 4: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.[5][22]
Tmax Time at which Cmax is observed.[5][22]
AUC₀-t Area under the concentration-time curve from time 0 to the last measurable time point.[22]
AUC₀-∞ Area under the curve extrapolated to infinity.[22]
t₁/₂ Elimination half-life.[22][23]

dot graph TD subgraph "Pharmacokinetic Study Workflow" direction LR; A[Dosing(IV or PO)] --> B{Blood Sampling(Time Course)}; B --> C{Plasma Separation}; C --> D[Validated LC-MS/MSAnalysis]; D --> E{Concentration vs.Time Data}; E --> F[PK ParameterCalculation(Cmax, AUC, etc.)]; end

end

Caption: Overall workflow for the pharmacokinetic study.

Conclusion

This application note details a complete and robust workflow for the quantitative analysis of Methotrimeprazine in plasma for pharmacokinetic studies. The use of a stable isotope-labeled internal standard, rac-Methotrimeprazine-d3, is essential for achieving the accuracy and precision required to produce high-quality, reliable data that can confidently support drug development programs. The described methods for sample preparation, LC-MS/MS analysis, and method validation are grounded in established regulatory and scientific principles.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Pharmacokinetic Parameters Calculation Graphical Abstract. [Link]

  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • van der Nagel, B. C. H., et al. (2012). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 73(4), 513–522. [Link]

  • Rescigno, A. (1997). A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences, 1(1), 33-37. [Link]

  • ResearchGate. (2016). How can I calculate Cmax, Tmax, AUC, T1/2 in PK/PD studies?[Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Huang, Y. C. (2025). Pharmacokinetics — key parameters definition. Medium. [Link]

  • CRAN. Parameter Guidelines. [Link]

  • Wang, G., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 25-31. [Link]

Sources

Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Methotrimeprazine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, step-by-step protocol for the highly selective and sensitive quantification of methotrimeprazine in human plasma. The method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes a stable, isotopically labeled internal standard, methotrimeprazine-d3, to ensure the highest degree of accuracy and precision. The protocol details every stage of the process, from sample preparation using Solid-Phase Extraction (SPE) to the final data analysis. Furthermore, a complete method validation strategy is outlined, adhering to the principles of international regulatory guidelines.[1][2] The use of a deuterated internal standard is pivotal, as it co-elutes with the analyte and effectively compensates for variations in sample recovery and matrix-induced ionization effects, which are common challenges in bioanalysis.[3][4][5] This method is fit-for-purpose for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial sample analysis.

Introduction and Scientific Rationale

Methotrimeprazine is a phenothiazine antipsychotic agent used in the management of schizophrenia and for palliative sedation.[6] Monitoring its concentration in plasma is crucial for optimizing therapeutic regimens, assessing patient compliance, and conducting vital pharmacokinetic (PK) and toxicokinetic (TK) studies.[7] Given the complexity of biological matrices like plasma, a highly selective and sensitive analytical method is required.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior specificity and sensitivity.[8] However, the accuracy of LC-MS/MS can be compromised by several factors, including analyte loss during sample preparation and unpredictable matrix effects that suppress or enhance the analyte signal during ionization.[4]

To overcome these challenges, the principle of isotope dilution mass spectrometry is employed. This involves adding a known quantity of a stable isotope-labeled (SIL) internal standard (IS) to every sample at the beginning of the workflow. The ideal IS is a deuterated version of the analyte (e.g., methotrimeprazine-d3). Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects.[9][10] The mass spectrometer distinguishes between the analyte and the IS based on their mass difference. By measuring the ratio of the analyte's signal to the IS's signal, any experimental variability is normalized, leading to highly accurate and precise quantification.[4]

Principle of Isotope Dilution Mass Spectrometry

The core of this method relies on the constant relationship between the analyte and its co-eluting deuterated internal standard. Any physical or chemical variations during the analytical process affect both compounds nearly identically. Therefore, the ratio of their measured signals remains directly proportional to the analyte's concentration, ensuring robust and reliable results.

Caption: The logical workflow of isotope dilution mass spectrometry.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • Methotrimeprazine certified reference standard (≥98% purity)

  • Methotrimeprazine-d3 certified reference standard (≥98% purity, ≥99% isotopic purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • LC System: UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro, Sciex Triple Quad series).

  • Ion Source: Electrospray Ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized instrumental parameters. The choice of a C18 reversed-phase column is standard for separating moderately polar compounds like methotrimeprazine from plasma matrix components. Positive mode ESI is selected because the tertiary amine group on methotrimeprazine is readily protonated.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Analytical Column C18 Reversed-Phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 10% B to 95% B over 3.0 min, hold for 1.0 min, return to 10% B and equilibrate for 1.0 min

| Run Time | 5.0 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Energies

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
Methotrimeprazine 329.2 100.1 0.05 35 20

| Methotrimeprazine-d3 | 332.2 | 103.1 | 0.05 | 35 | 20 |

Detailed Experimental Protocol

Step 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of methotrimeprazine and methotrimeprazine-d3 reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Analyte Working Solutions: Serially dilute the methotrimeprazine primary stock with 50:50 (v/v) methanol:water to prepare a set of working solutions for spiking calibration standards (e.g., from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard Working Solution (ISWS): Dilute the methotrimeprazine-d3 primary stock with 50:50 (v/v) methanol:water to a final concentration of 200 ng/mL. This concentration is chosen to yield a robust signal without causing detector saturation.

Step 2: Preparation of Calibration Standards and Quality Controls (QCs)
  • Calibration Curve: Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to create an 8-point calibration curve. Target concentrations should span the expected range of study samples (e.g., 0.5, 1, 5, 10, 50, 100, 400, 500 ng/mL).

  • Quality Control Samples: Prepare QC samples in bulk by spiking blank plasma at four levels:

    • LLOQ QC: At the Lower Limit of Quantification (e.g., 0.5 ng/mL).

    • Low QC: ~3x LLOQ (e.g., 1.5 ng/mL).

    • Mid QC: In the middle of the calibration range (e.g., 75 ng/mL).

    • High QC: ~80% of the Upper Limit of Quantification (e.g., 400 ng/mL).

  • Aliquot and store all plasma standards and QCs at -80°C until analysis.

Step 3: Solid-Phase Extraction (SPE) Protocol

This protocol uses a polymeric reversed-phase SPE sorbent, which provides excellent retention for methotrimeprazine and allows for efficient removal of plasma phospholipids and proteins.[11]

Start Start: Plasma Sample (Calibrator, QC, or Unknown) Spike Add 25 µL IS Working Solution Start->Spike Pretreat Add 200 µL 4% Phosphoric Acid (Disrupts protein binding) Spike->Pretreat Load Load Pre-treated Sample onto SPE Column Pretreat->Load Condition SPE Column Condition: 1 mL Methanol Equilibrate SPE Column Equilibrate: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 1 mL 5% Methanol (Removes polar interferences) Load->Wash1 Wash2 Wash 2: 1 mL 20% Methanol (Removes less polar interferences) Wash1->Wash2 Elute Elute Analyte + IS: 2 x 250 µL 90% Methanol Wash2->Elute Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A:B (90:10) Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: A typical Solid-Phase Extraction (SPE) workflow.

  • Thaw plasma samples, calibrators, and QCs on ice. Vortex to mix.

  • To 100 µL of each sample in a 96-well plate or microcentrifuge tube, add 25 µL of the IS Working Solution (200 ng/mL).

  • Add 200 µL of 4% phosphoric acid in water to each sample. This step precipitates proteins and disrupts drug-protein binding.

  • Vortex for 30 seconds, then centrifuge at 4000 x g for 10 minutes.

  • Place an SPE plate or individual cartridges on a vacuum manifold.

  • Condition: Pass 1 mL of methanol through the sorbent.

  • Equilibrate: Pass 1 mL of deionized water through the sorbent. Do not allow the sorbent to dry.

  • Load: Load the supernatant from step 4 onto the SPE cartridge. Apply gentle vacuum to draw the sample through.

  • Wash: Wash the sorbent with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water. These washes remove salts and other interferences without eluting the analyte.

  • Elute: Place a clean collection plate or tubes under the cartridges. Elute the analyte and IS with 2 x 250 µL of 90% methanol in water.

  • Dry-Down & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Seal the plate or cap the vials. The samples are now ready for injection.

Step 4: Data Acquisition and Processing
  • Set up an injection sequence in the instrument control software. A typical sequence includes a blank, the full calibration curve, a set of QCs, the batch of unknown samples, and another set of QCs at the end.

  • After data acquisition, integrate the chromatographic peaks for both methotrimeprazine and methotrimeprazine-d3 using the instrument's processing software.

  • Calculate the peak area ratio (Analyte Area / IS Area) for all standards, QCs, and samples.

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting, which is appropriate for most bioanalytical assays to ensure accuracy at the low end of the curve.

  • Determine the concentration of methotrimeprazine in QCs and unknown samples by back-calculating from the regression equation of the calibration curve.

Method Validation Protocol

A full method validation must be performed to demonstrate that the analytical method is reliable and reproducible for its intended use. The validation should be conducted according to the latest regulatory guidelines from the FDA and/or EMA.[1][2][12][13][14]

Table 4: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte and IS from endogenous matrix components. No significant interfering peaks (>20% of LLOQ response) at the retention times of the analyte and IS in at least 6 unique blank plasma sources.
Linearity & Range To demonstrate a proportional relationship between concentration and response across a defined range. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
LLOQ To define the lowest concentration that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio ≥ 5. Accuracy within ±20% of nominal; Precision ≤ 20% CV.
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). For QC samples (Low, Mid, High), mean accuracy should be within ±15% of nominal. Precision (%CV) should be ≤ 15%. (LLOQ criteria apply at the LLOQ level).
Recovery To determine the efficiency of the extraction process. Should be consistent and reproducible across QC levels, though no specific value is mandated.
Matrix Effect To assess the impact of matrix components on analyte ionization. The IS-normalized matrix factor should have a %CV ≤ 15% across at least 6 unique plasma sources.
Stability To ensure the analyte is stable throughout the sample lifecycle. Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared comparison samples.

| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted and accurately measured. | Accuracy and precision of diluted samples must be within ±15%. |

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of methotrimeprazine in human plasma. The strategic use of a deuterated internal standard (methotrimeprazine-d3) is fundamental to the method's success, ensuring high accuracy and precision by correcting for experimental variability. The described Solid-Phase Extraction protocol provides clean extracts, minimizing matrix effects and leading to a reliable assay. The comprehensive validation plan ensures that the method is compliant with global regulatory standards and is suitable for demanding applications in clinical and pharmaceutical research.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Ilori, O. D., & Adetunji, O. A. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Review, 3(10), 55-61. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • Lee, C. Y., et al. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. Journal of food and drug analysis, 30(2), 269–279. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Lee, C. Y., et al. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. Semantic Scholar. [Link]

  • Avenoso, A., et al. (2000). HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. Journal of pharmaceutical and biomedical analysis, 22(5), 889–894. [Link]

  • Mercolini, L., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(14), 5344. [Link]

  • Avenoso, A., et al. (2000). HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. Request PDF. [Link]

  • Waters Corporation. (2020). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. [Link]

  • Shimadzu. Clinical Research. [Link]

  • Shimadzu. Simultaneous Analysis of Antiarrhythmic Drugs in Human Blood Plasma Using the Fully Automated Sample Preparation LC/MS/MS. [Link]

  • Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Metabolites, 11(11), 787. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • de Moraes, M. S., et al. (2006). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Journal of pharmaceutical and biomedical analysis, 41(2), 640–644. [Link]

  • Shipkova, M., & Svinarov, D. (2013). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. [Link]

  • He, Y., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS journal, 17(3), 747–755. [Link]

Sources

Leveraging rac Methotrimeprazine-d3 Hydrochloride for Robust In Vitro Metabolism Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide:

Abstract

This comprehensive guide details the application of rac Methotrimeprazine-d3 Hydrochloride as an internal standard for in vitro drug metabolism studies. We provide an in-depth examination of the scientific principles governing its use, alongside validated, step-by-step protocols for assays involving human liver microsomes (HLMs) and analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to implement rigorous and reproducible methodologies for characterizing the metabolic fate of Methotrimeprazine or related phenothiazine compounds.

Introduction: The Critical Role of Internal Standards in Metabolism Assays

The quantitative analysis of xenobiotics and their metabolites in biological matrices is a cornerstone of drug discovery and development. In vitro metabolism assays, often utilizing subcellular fractions like liver microsomes, provide essential early insights into a drug's metabolic stability and potential for drug-drug interactions. However, the multi-step nature of these experiments, from incubation to sample extraction and instrumental analysis, introduces significant potential for variability.

To control for this variability, an ideal internal standard (IS) is employed. A stable isotope-labeled (SIL) internal standard, such as this compound, represents the "gold standard" for quantitative bioanalysis using mass spectrometry. The deuterium atoms (d3) increase the mass of the molecule without significantly altering its physicochemical properties, such as chromatographic retention time, ionization efficiency, and extraction recovery. Consequently, the SIL-IS co-elutes with the non-labeled analyte and experiences nearly identical effects during sample processing, providing a reliable basis for accurate quantification.

Methotrimeprazine, an antipsychotic of the phenothiazine class, undergoes extensive metabolism, primarily through N-demethylation, S-oxidation, and aromatic hydroxylation. Understanding its metabolic pathway is crucial for predicting its clinical efficacy and safety profile. This compound serves as an indispensable tool for these investigations.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its effective use.

PropertyValueSignificance in Assays
Chemical Formula C₁₉H₂₁D₃N₂OS · HClThe presence of three deuterium (D) atoms creates a +3 Da mass shift from the parent molecule.
Molecular Weight 368.0 g/mol Essential for accurate stock solution preparation.
Form Typically a crystalline solid.Dictates storage and dissolution procedures.
Solubility Soluble in methanol, DMSO, and water.Informs the choice of solvent for stock solutions to ensure compatibility with assay buffers.
Storage -20°C is recommended for long-term stability.Protects from degradation. Solutions should be stored under similar conditions and protected from light.

Note on Chirality: The "rac" (racemic) designation indicates the compound is a mixture of both enantiomers. In most standard metabolic stability assays, this is acceptable. However, if studying stereoselective metabolism, chiral chromatography would be required to resolve the enantiomers of both the analyte and the internal standard.

Experimental Design: A Validating Workflow

The design of an in vitro metabolism assay must be self-validating. This is achieved by including appropriate controls to ensure that the observed loss of the parent drug is due to enzymatic activity and not other factors like chemical instability or non-specific binding.

The following diagram illustrates a robust workflow for a metabolic stability assay using this compound as the internal standard.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_termination Phase 3: Reaction Quenching & Processing cluster_analysis Phase 4: Analysis stock_analyte Prepare Analyte Stock (Methotrimeprazine) pre_incubation Pre-incubate Microsomes & Analyte at 37°C stock_analyte->pre_incubation stock_is Prepare IS Stock (Methotrimeprazine-d3 HCl) quenching Quench Reaction (Add Cold Acetonitrile + IS) stock_is->quenching Addition of IS microsomes Prepare Microsome Suspension (e.g., HLM in Buffer) microsomes->pre_incubation nadph Prepare NADPH Solution (Cofactor) initiation Initiate Reaction (Add NADPH) nadph->initiation pre_incubation->initiation sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiation->sampling sampling->quenching precipitation Protein Precipitation (Vortex & Centrifuge) quenching->precipitation extraction Extract Supernatant precipitation->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing (Peak Area Ratio vs. Time) lcms->data results Calculate Metabolic Parameters (t½, Intrinsic Clearance) data->results

Caption: Workflow for a microsomal metabolic stability assay.

Detailed Experimental Protocols

Protocol 4.1: Preparation of Reagents and Stock Solutions

Causality: Accurate solution preparation is paramount for reproducible results. Using a high-purity organic solvent like methanol or DMSO for the initial stock prevents solubility issues and ensures compatibility with aqueous buffers upon dilution.

  • Analyte Stock (10 mM Methotrimeprazine):

    • Weigh an appropriate amount of Methotrimeprazine hydrochloride.

    • Dissolve in methanol or DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until fully dissolved. Store at -20°C.

  • Internal Standard Stock (1 mM rac Methotrimeprazine-d3 HCl):

    • Weigh an appropriate amount of this compound.

    • Dissolve in methanol to achieve a final concentration of 1 mM.

    • Vortex thoroughly. Store at -20°C.

  • Working Internal Standard Solution (200 nM in Acetonitrile):

    • Prepare this solution fresh for each experiment. This will serve as the Quenching Solution .

    • Serially dilute the 1 mM IS stock solution in ice-cold acetonitrile to a final concentration of 200 nM.

    • The cold acetonitrile serves to immediately stop the enzymatic reaction and precipitate proteins, while simultaneously delivering the internal standard.

  • Phosphate Buffer (100 mM, pH 7.4):

    • Prepare a solution of 100 mM potassium phosphate buffer.

    • Adjust the pH to 7.4 using phosphoric acid or potassium hydroxide. This pH mimics physiological conditions and is optimal for the activity of most cytochrome P450 enzymes.

  • NADPH Regenerating System (or NADPH Stock):

    • Prepare a 10 mM stock solution of NADPH in 100 mM phosphate buffer. Prepare this solution fresh immediately before use, as NADPH is unstable in aqueous solutions. Keep on ice.

Protocol 4.2: Microsomal Incubation for Metabolic Stability

Causality: This protocol includes three types of incubations to ensure data integrity.

  • Test Incubations: Measure enzymatic degradation.

  • Negative Control (-NADPH): Ensures that analyte loss is dependent on the enzymatic cofactor, ruling out non-enzymatic degradation.

  • Zero-Time Control (T=0): Establishes the baseline analyte level at the start of the reaction and accounts for any non-specific binding to the plasticware or microsomes.

  • Prepare Incubation Plate:

    • On a 96-well plate, label wells for each time point (e.g., 0, 5, 15, 30, 60 minutes) and for the -NADPH control at the final time point.

    • Prepare a master mix of Human Liver Microsomes (HLMs) diluted in 100 mM phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the incubation. Keep the HLM suspension on ice.

  • Analyte Addition:

    • Dilute the 10 mM Methotrimeprazine stock solution in buffer to an intermediate concentration.

    • Add the diluted analyte to all wells to achieve a final starting concentration of 1 µM . The final incubation volume will be 200 µL.

  • Pre-incubation:

    • Add the HLM master mix to all wells except the T=0 wells.

    • Place the plate in a shaking water bath or incubator at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation and Sampling:

    • To initiate the reaction, add the pre-warmed 10 mM NADPH stock solution to all wells (except the -NADPH controls) to achieve a final concentration of 1 mM.

    • For the T=0 samples , add 150 µL of the Quenching Solution (200 nM IS in acetonitrile) before adding the NADPH and microsomes.

    • At each designated time point (5, 15, 30, 60 min), stop the reaction in the respective wells by adding 150 µL of the ice-cold Quenching Solution.

    • For the -NADPH control , add buffer instead of NADPH, incubate for the full 60 minutes, and then quench.

  • Sample Processing:

    • Once all reactions are quenched, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Causality: LC-MS/MS provides the sensitivity and selectivity required to quantify the analyte and IS in a complex biological matrix. A reverse-phase C18 column is suitable for retaining a moderately lipophilic molecule like Methotrimeprazine. The mass transitions are specific parent-to-fragment ion signatures that ensure unambiguous detection.

ParameterRecommended SettingRationale
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive-ion electrospray ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Gradient Start at 5-10% B, ramp to 95% BA typical gradient to elute the analyte while separating it from matrix components.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Ionization Mode ESI, PositiveMethotrimeprazine contains basic nitrogen atoms that are readily protonated.
MRM Transitions Methotrimeprazine: m/z 330.2 → 100.1Methotrimeprazine-d3: m/z 333.2 → 100.1The parent ion ([M+H]⁺) is selected and fragmented. The m/z 100.1 fragment is a characteristic product ion for both, demonstrating identical fragmentation behavior. The +3 Da shift is maintained in the parent ion.

Data Analysis and Interpretation

  • Calculate Peak Area Ratios: For each sample, determine the ratio of the peak area of the analyte (Methotrimeprazine) to the peak area of the internal standard (Methotrimeprazine-d3).

    • Ratio = (Peak Area of Analyte) / (Peak Area of IS)

  • Normalize Data: Normalize the peak area ratios at each time point to the average ratio of the T=0 samples, which represents 100% of the initial analyte.

    • % Remaining = (Ratio at Time T / Average Ratio at T=0) x 100

  • Determine Metabolic Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining versus the incubation time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life using the formula: t½ = -0.693 / k

The following diagram illustrates the logical flow of data processing.

G raw_data Raw Data (Analyte & IS Peak Areas) ratio_calc Calculate Peak Area Ratio (Analyte / IS) raw_data->ratio_calc norm_t0 Normalize to T=0 (% Remaining) ratio_calc->norm_t0 ln_plot Plot ln(% Remaining) vs. Time norm_t0->ln_plot slope_calc Determine Slope (k) from Linear Regression ln_plot->slope_calc half_life Calculate Half-Life (t½ = -0.693 / k) slope_calc->half_life

Caption: Data analysis workflow for determining metabolic half-life.

Conclusion and Best Practices

This compound is an exemplary internal standard for quantifying the in vitro metabolism of Methotrimeprazine. Its stable isotope-labeled nature ensures it accurately tracks the analyte through extraction and analysis, correcting for experimental variability and thereby enhancing the precision and reliability of the data. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can generate high-quality, reproducible data on metabolic stability, a critical parameter in the drug development pipeline.

Key Best Practices:

  • Always verify the purity and concentration of stock solutions.

  • Ensure the internal standard is added as early as possible in the sample workup (i.e., in the quenching step) to account for maximum process variability.

  • Always include negative (-cofactor) and T=0 controls to validate the assay's integrity.

  • Work on ice whenever handling biological reagents like microsomes and NADPH to preserve their activity.

References

  • Title: The Use of Stable Isotope-Labeled Molecules as Internal Standards for Quantitative Analysis by Mass Spectrometry Source: American Pharmaceutical Review URL: [Link]

  • Title: The Use of Stable Isotopes in Pharmacokinetic and Drug Metabolism Studies Source: Bioanalysis Zone URL: [Link]

  • Title: Methotrimeprazine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Metabolism of levomepromazine by CYP2D6 in human liver microsomes Source: European Journal of Clinical Pharmacology URL: [Link]

  • Title: In Vitro Methods to Study Drug Metabolism Source: IntechOpen URL: [Link]

  • Title: NADPH-producing pathways in mitochondria Source: Nature Reviews Molecular Cell Biology URL: [Link]

Application Note: Preparation of Calibration Standards using rac Methotrimeprazine-d3 Hydrochloride for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

This application note provides a detailed, field-proven protocol for the preparation of robust and accurate calibration standards using rac Methotrimeprazine-d3 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). Methotrimeprazine (also known as levomepromazine) is a phenothiazine antipsychotic agent whose quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

The use of a SIL-IS is the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A deuterated standard like this compound is chemically and physically almost identical to the analyte of interest.[2] This near-perfect analogy ensures that it co-elutes chromatographically and experiences similar behavior during sample extraction, handling, and ionization in the mass spectrometer's source.[3] By adding a known, constant amount of the SIL-IS to all calibration standards, quality control samples, and unknown samples, variations arising from matrix effects or inconsistent sample recovery can be normalized.[3][4] This technique, known as isotope dilution mass spectrometry, relies on the measurement of the peak area ratio of the analyte to the internal standard, which provides a highly accurate and precise determination of the analyte's concentration.[4]

This guide is designed for researchers, scientists, and drug development professionals, adhering to the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[5]

Materials and Reagents

Material/ReagentSupplier/GradeNotes
Analyte Reference Standard
rac Methotrimeprazine HydrochlorideUSP Reference Standard or equivalentCertificate of Analysis (CoA) required for purity and identity.
Internal Standard (IS)
This compoundCommercially availableCAS No: 1216745-60-6.[6] CoA or proof of identity/purity recommended.
Solvents
Methanol (MeOH)LC-MS Grade or equivalentFor preparation of stock and working solutions.
Acetonitrile (ACN)LC-MS Grade or equivalentFor sample processing (e.g., protein precipitation).
Purified WaterType I, 18.2 MΩ·cmFor mobile phases and reconstitution.
Biological Matrix
Blank Human Plasma (K2EDTA)Reputable commercial sourceScreened to be free of interferences at the retention times of the analyte and IS.
Equipment
Analytical BalanceCalibrated, readable to 0.01 mgFor accurate weighing of reference standards.
Class A Volumetric FlasksVarious sizes (1 mL, 5 mL, 10 mL, 50 mL)For accurate solution preparation.
Calibrated PipettesP10, P100, P1000For precise liquid transfers.
Vortex MixerFor sample mixing.
CentrifugeCapable of >10,000 x gFor sample processing.

Experimental Protocol: Step-by-Step Methodology

Guiding Principles and Safety
  • Causality: The entire protocol is designed to minimize error. Gravimetric measurements using a calibrated balance, Class A volumetric glassware, and calibrated pipettes are essential for the accuracy of the primary stock solutions, which forms the foundation of the entire calibration curve.

  • Regulatory Adherence: Following FDA and International Council for Harmonisation (ICH) guidelines, separate stock solutions should be prepared for the calibration standards (CAL) and quality control (QC) samples to prevent a single weighing error from invalidating the entire assay.[5][7]

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Refer to the Material Safety Data Sheet (MSDS) for this compound and Methotrimeprazine for complete hazard information.[8]

Preparation of Stock Solutions (1.00 mg/mL)
  • Analyte Stock (AS1):

    • Accurately weigh approximately 1.00 mg of rac Methotrimeprazine Hydrochloride reference standard.

    • Quantitatively transfer the powder to a 1.00 mL Class A volumetric flask.

    • Add approximately 0.7 mL of methanol, vortex to dissolve completely, and then bring the volume to the mark with methanol.

    • Cap and invert the flask at least 10 times to ensure homogeneity.

    • Label clearly: "Methotrimeprazine Stock (AS1), 1.00 mg/mL in MeOH, [Date], [Initials]".

  • Internal Standard Stock (IS1):

    • Accurately weigh approximately 1.00 mg of this compound.

    • Following the same procedure as for the analyte, prepare a 1.00 mg/mL stock solution in methanol.

    • Label clearly: "MTP-d3-HCl Stock (IS1), 1.00 mg/mL in MeOH, [Date], [Initials]".

    Rationale: Methanol is selected as the solvent based on the known solubility of the compound.[9] Preparing a high-concentration primary stock minimizes weighing errors and provides a stable source for further dilutions.

Preparation of Intermediate and Working Solutions

This section describes the serial dilution process to generate the necessary solutions for spiking into the biological matrix.

G cluster_0 Stock Solutions (1.00 mg/mL) cluster_1 Intermediate Solutions cluster_2 Working Solutions AS1 Analyte Stock (AS1) AS2 Analyte Intermediate (AS2) 10.0 µg/mL AS1->AS2 1:100 Dilution IS1 IS Stock (IS1) IS2 IS Intermediate (IS2) 1.00 µg/mL IS1->IS2 1:1000 Dilution AS3 Analyte Spiking Solution (AS3) 1.00 µg/mL AS2->AS3 1:10 Dilution IS3 IS Spiking Solution (IS3) 50.0 ng/mL IS2->IS3 1:20 Dilution

Caption: Serial dilution workflow from primary stocks to working solutions.

  • Analyte Intermediate (AS2 - 10.0 µg/mL): Pipette 100 µL of AS1 (1.00 mg/mL) into a 10.0 mL volumetric flask and dilute to volume with methanol.

  • Analyte Spiking Solution (AS3 - 1.00 µg/mL): Pipette 1.00 mL of AS2 (10.0 µg/mL) into a 10.0 mL volumetric flask and dilute to volume with methanol.

  • Internal Standard Intermediate (IS2 - 1.00 µg/mL): Pipette 10.0 µL of IS1 (1.00 mg/mL) into a 10.0 mL volumetric flask and dilute to volume with methanol.

  • Internal Standard Spiking Solution (IS3 - 50.0 ng/mL): Pipette 500 µL of IS2 (1.00 µg/mL) into a 10.0 mL volumetric flask and dilute to volume with methanol.

    Rationale: The IS working concentration (50.0 ng/mL) is chosen to provide a stable and reproducible signal in the middle of the detector's dynamic range, ensuring it does not suppress the analyte signal while being robust enough to withstand minor variations.

Preparation of Calibration Curve Standards in Plasma

The calibration curve is prepared by spiking blank biological matrix with the analyte working solution to cover the desired quantification range. The internal standard is added at a constant concentration to all levels.

Table 1: Calibration Standard Preparation Scheme

CAL Level Blank Plasma Volume (µL) Analyte Spiking Solution (AS3) Volume (µL) Final Analyte Conc. (ng/mL) IS Spiking Solution (IS3) Volume (µL) Final IS Conc. (ng/mL)
Blank 95 0 (add 5 µL MeOH) 0 5 2.5
CAL 1 (LLOQ) 95 0.5 0.5 5 2.5
CAL 2 95 1.0 1.0 5 2.5
CAL 3 95 2.5 2.5 5 2.5
CAL 4 95 5.0 5.0 5 2.5
CAL 5 95 10.0 10.0 5 2.5
CAL 6 95 25.0 25.0 5 2.5
CAL 7 95 50.0 50.0 5 2.5
CAL 8 (ULOQ) 95 100.0 100.0 5 2.5

(Note: Spiking volumes assume a final volume of 100 µL before sample processing. Adjust as needed for your specific method.)

Procedure:

  • Aliquot 95 µL of blank human plasma into appropriately labeled microcentrifuge tubes for each calibration level.

  • Add the specified volume of Analyte Spiking Solution (AS3) to each tube as detailed in Table 1.

  • Add 5 µL of the Internal Standard Spiking Solution (IS3) to every tube , including the Blank and CAL standards.

  • Vortex each tube for 10 seconds to ensure complete mixing.

  • These spiked plasma standards are now ready for the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Quality Control and Acceptance Criteria

A robust analytical method requires that the calibration curve meets predefined acceptance criteria to ensure data integrity.

  • Linearity: The calibration curve should be fitted with a linear, weighted (typically 1/x or 1/x²) regression model. The coefficient of determination (r²) must be ≥ 0.99.

  • Accuracy and Precision: At least 75% of the non-zero calibration standards must have back-calculated concentrations that are within ±15% of their nominal value.[10] For the Lower Limit of Quantification (LLOQ), this is relaxed to ±20%.[10]

  • LLOQ Identification: The analyte response at the LLOQ should be at least five times the response of a blank sample.[10]

The Role of the Internal Standard: A Self-Validating System

The fundamental purpose of the SIL-IS is to create a self-validating system where process variability is canceled out.

G cluster_0 Initial Sample cluster_1 Analytical Variability cluster_2 Final Measurement Analyte Analyte (Unknown Amount) Process Sample Prep Loss Matrix Effects Instrument Drift Analyte->Process IS Internal Standard (Known Amount) IS->Process Ratio Analyte / IS Ratio (Remains Constant) Process->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: The internal standard corrects for analytical variability.

Because the analyte and the SIL-IS are affected proportionally by sources of error, the ratio of their signals remains constant and directly proportional to the initial analyte concentration. This ensures that even if absolute signal intensity fluctuates between injections, the calculated concentration remains accurate and reproducible.[11]

Storage and Stability

  • Stock and Working Solutions: Store all methanolic stock and working solutions in tightly sealed amber vials at 2-8°C to protect from light and prevent solvent evaporation.[12][13] Long-term storage should be at -20°C or lower.[9]

  • Spiked Matrix Samples: The stability of Methotrimeprazine in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term frozen storage) must be experimentally determined as part of a full method validation, according to FDA guidelines.[14]

  • Solid Material: this compound is listed as hygroscopic.[9] Store the solid material in a desiccator at the recommended temperature (-20°C) and under an inert atmosphere if possible.[9]

Conclusion

This application note details a systematic and scientifically sound protocol for the preparation of calibration standards for the quantification of Methotrimeprazine using its deuterated analog, this compound. By adhering to these steps, which are grounded in regulatory best practices, analytical laboratories can generate high-quality, reliable, and defensible data for a wide range of bioanalytical applications. The correct use of a stable isotope-labeled internal standard is paramount for mitigating variability and achieving the highest level of accuracy and precision in LC-MS/MS analysis.

References

  • Vertex AI Search Result[6], this compound. No URL available.

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved January 15, 2026, from [Link]

  • DeSilva, B., & Garofolo, F. (2014). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings.
  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. FDA. Retrieved January 15, 2026, from [Link]

  • Falade, L., & Dandamudi, S. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. Retrieved January 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. Retrieved January 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Retrieved January 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Internal standard. Wikipedia. Retrieved January 15, 2026, from [Link]

  • BIOFOUNT. (n.d.). 1216745-60-6|this compound. BIOFOUNT. Retrieved January 15, 2026, from [Link]

  • Kedor-Hackmann, E. R., Prado, M. S., & Santoro, M. I. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug development and industrial pharmacy, 26(3), 261–266.
  • U.S. Pharmacopeia. (2020). A Life Cycle Approach to the Calibration and Qualification of Analytical Instruments and Systems to Establish Fitness for Purpose. Pharmacopeial Forum. Retrieved January 15, 2026, from [Link]

  • Agilent Technologies. (n.d.). USP General Chapter <1058> Analytical Instrument Qualification (AIQ). Agilent. Retrieved January 15, 2026, from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Methotrimeprazine Hydrochloride. ASHP Publications. Retrieved January 15, 2026, from [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. EMA. Retrieved January 15, 2026, from [Link]

Sources

Application Note: Robust Quantification of Methotrimeprazine in Human Plasma using Mixed-Mode Solid-Phase Extraction with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the extraction of methotrimeprazine from human plasma samples. The methodology utilizes a mixed-mode cation exchange solid-phase extraction (SPE) strategy, which provides superior selectivity and extract cleanliness for basic compounds like methotrimeprazine. To ensure the highest level of accuracy and precision, a stable, isotopically labeled internal standard, methotrimeprazine-d3, is incorporated. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of methotrimeprazine in a complex biological matrix, typically for pharmacokinetic studies, therapeutic drug monitoring, or forensic analysis. Subsequent analysis is optimally performed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Rationale for a Specialized Extraction Protocol

Methotrimeprazine (also known as levomepromazine) is a phenothiazine derivative with antipsychotic, analgesic, and sedative properties.[1][2] Its clinical applications range from treating psychosis to managing pain and nausea in palliative care.[1][2] Accurate quantification of methotrimeprazine in biological matrices like plasma is crucial for understanding its pharmacokinetics and for therapeutic drug monitoring to ensure efficacy and minimize adverse effects.

The inherent complexity of plasma, with its high content of proteins, lipids, and other endogenous components, necessitates a robust sample preparation method to minimize matrix effects and ensure accurate quantification by sensitive analytical instruments like LC-MS/MS.[3] Solid-phase extraction (SPE) is a powerful technique for isolating and concentrating analytes from such complex mixtures.[4][5]

This protocol employs a mixed-mode cation exchange SPE, a deliberate choice rooted in the physicochemical properties of methotrimeprazine. As a basic compound with a pKa of approximately 9.2, methotrimeprazine is positively charged at a neutral or acidic pH.[6] The mixed-mode sorbent possesses both hydrophobic (reversed-phase) and negatively charged (cation exchange) functional groups. This dual retention mechanism allows for a highly selective extraction and a rigorous washing procedure to remove a wide range of interferences, resulting in a cleaner final extract.[7][8]

Furthermore, to correct for any variability during the multi-step sample preparation process and potential fluctuations in instrument response, a deuterated internal standard (methotrimeprazine-d3) is used.[9][10] Since methotrimeprazine-d3 is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and ionization suppression, ensuring the highest degree of accuracy in quantification.[9][10]

Experimental Workflow: A Visual Overview

The following diagram illustrates the complete workflow from plasma sample preparation to final analysis.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) cluster_analysis Analysis Sample 1. Plasma Sample Spike 2. Spike with Methotrimeprazine-d3 (IS) Sample->Spike Dilute 3. Dilute with Acidic Buffer (e.g., Formic Acid) Spike->Dilute Load 6. Load Pre-treated Sample Dilute->Load Condition 4. Condition Sorbent (Methanol then Water) Equilibrate 5. Equilibrate Sorbent (Acidic Buffer) Condition->Equilibrate Equilibrate->Load Wash1 7. Wash 1 (Acidic Buffer) Load->Wash1 Wash2 8. Wash 2 (Organic Solvent, e.g., Methanol) Wash1->Wash2 Elute 9. Elute Analyte & IS (Basified Organic Solvent) Wash2->Elute Evaporate 10. Evaporate Eluate Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 12. Inject into LC-MS/MS System Reconstitute->Inject

Caption: Workflow for Methotrimeprazine Extraction and Analysis.

Detailed Protocol

Materials and Reagents
  • Methotrimeprazine certified reference material

  • Methotrimeprazine-d3 internal standard (IS)[4][5][7][8]

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg/1 mL)

Equipment
  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Solution Preparation
  • Internal Standard Spiking Solution: Prepare a stock solution of methotrimeprazine-d3 in methanol. Further dilute this stock solution with methanol:water (50:50, v/v) to achieve a working concentration that, when spiked into the plasma sample, results in a final concentration within the analytical range (e.g., 50 ng/mL).

  • Sample Dilution Buffer: 2% Formic acid in deionized water.

  • SPE Wash Solution 1: 2% Formic acid in deionized water.

  • SPE Wash Solution 2: Methanol.

  • SPE Elution Solution: 5% Ammonium hydroxide in methanol. Prepare fresh daily.

Sample Pre-treatment
  • Thaw plasma samples to room temperature.

  • To 500 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 500 µL of the Sample Dilution Buffer (2% formic acid).

  • Vortex for 10 seconds and then centrifuge at 14,000 x g for 5 minutes to pellet any precipitated proteins.

Causality: The addition of an acidic buffer serves two purposes: it precipitates proteins, which are a major source of interference, and it ensures that the methotrimeprazine and its deuterated internal standard (both basic compounds) are fully protonated (positively charged). This positive charge is essential for their retention on the cation exchange sorbent.

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Causality: Methanol solvates the hydrophobic part of the sorbent, and water prepares the sorbent for the aqueous sample. This two-step conditioning ensures that the functional groups of the sorbent are activated for consistent interaction with the analytes.

  • Equilibration:

    • Pass 1 mL of the Sample Dilution Buffer (2% formic acid) through the cartridge. Do not let the sorbent bed go dry.

    • Causality: Equilibration adjusts the pH of the sorbent to match that of the sample, which maximizes the retention of the positively charged analytes on the cation exchange functional groups.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (from step 3.4) onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).

    • Causality: A slow flow rate ensures sufficient residence time for the methotrimeprazine and internal standard to interact with and be retained by both the hydrophobic and cation exchange moieties of the sorbent.

  • Washing:

    • Wash 1: Pass 1 mL of SPE Wash Solution 1 (2% formic acid) through the cartridge.

      • Causality: This aqueous acidic wash removes polar, water-soluble interferences that were not retained by the sorbent. The acidic condition maintains the positive charge on the analytes, keeping them bound to the cation exchange sites.

    • Wash 2: Pass 1 mL of SPE Wash Solution 2 (methanol) through the cartridge.

      • Causality: This organic wash step is crucial for removing non-polar and weakly retained interferences, such as lipids, that are bound to the hydrophobic part of the sorbent. The strong cation exchange interaction is maintained, preventing the loss of the analytes of interest.[7]

    • Dry the cartridge under full vacuum for 5 minutes.

      • Causality: Thoroughly drying the sorbent removes any residual aqueous wash solution, which could interfere with the subsequent elution step and affect the final concentration.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Add 1 mL of the SPE Elution Solution (5% ammonium hydroxide in methanol) to the cartridge.

    • Allow the solution to soak the sorbent for 1 minute before applying a gentle vacuum to elute the analytes at a slow flow rate (approximately 1 mL/min).

    • Causality: The basic elution solution neutralizes the positive charge on the methotrimeprazine and internal standard. This disrupts the strong electrostatic interaction with the cation exchange groups, allowing the analytes to be eluted from the sorbent by the organic solvent (methanol).

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Data and Expected Performance

The following table summarizes the expected performance characteristics of this method, which should be validated in your laboratory according to regulatory guidelines (e.g., FDA or EMA).

ParameterExpected PerformanceRationale
Recovery > 85%Mixed-mode SPE provides high and reproducible recovery for basic compounds.
Matrix Effect < 15%The rigorous wash steps minimize co-eluting endogenous components, reducing ion suppression/enhancement.
Linearity (r²) ≥ 0.995The use of a deuterated internal standard ensures a consistent analyte-to-IS ratio across a wide concentration range.
Intra-day Precision (%CV) < 15%The standardized protocol and internal standard correction minimize variability within a single analytical run.
Inter-day Precision (%CV) < 15%Robustness of the SPE method and the use of an internal standard ensure reproducibility across different days.
Accuracy (% Bias) 85-115%The deuterated internal standard accurately corrects for any systematic errors in the extraction process.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the solid-phase extraction of methotrimeprazine from human plasma. The use of a mixed-mode cation exchange sorbent offers a highly selective and efficient clean-up, while the incorporation of a deuterated internal standard, methotrimeprazine-d3, ensures the highest standards of accuracy and precision. This method is well-suited for demanding bioanalytical applications and can be readily integrated into a validated LC-MS/MS workflow for the reliable quantification of methotrimeprazine in clinical and research settings.

References

  • BDG Synthesis. (n.d.). Methotrimeprazine-d3 Maleate. Retrieved from [Link]

  • Cerilliant. (n.d.). Methotrimeprazine-d3 maleate. Retrieved from [Link]

  • Patel, K. et al. (2022). Sample Preparation for Pharmaceuticals using A Bioanalytical Method: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1065-1076.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioanalytical Method Development and Solid Phase Extraction. Retrieved from [Link]

  • Plavsic, V. et al. (2012). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian pharmaceutical bulletin, 58(1, 2), 35-42.
  • Diagnotix. (n.d.). Metanephrines Internal Standard. Retrieved from [Link]

  • Ianni, F. et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2278.
  • Veen, C. et al. (2013). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA.
  • CUNY Academic Works. (2016). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Retrieved from [Link]

  • MDPI. (2021). Direct Immersion–Solid Phase Microextraction for Therapeutic Drug Monitoring of Patients with Mood Disorders. Retrieved from [Link]

  • PubChem. (n.d.). Levomepromazine. Retrieved from [Link]

  • PubMed. (2024). Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma. Retrieved from [Link]

  • MentalHealth.com. (n.d.). Methotrimeprazine (Nozinan). Retrieved from [Link]

  • PubMed. (2012). Methotrimeprazine Maleate Tablets 2 mg, 5 mg, 25 mg and 50 mg. Retrieved from [Link]

  • Oxford Academic. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Retrieved from [Link]

  • ResearchGate. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Retrieved from [Link]

  • PubMed. (2006). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. Retrieved from [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

  • PubMed. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Retrieved from [Link]

  • PubMed. (1984). Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Semantic Scholar. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2024). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Matrix effects in methotrimeprazine analysis with a deuterated standard

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methotrimeprazine Analysis

A Guide to Overcoming Matrix Effects with Deuterated Internal Standards

Welcome to the technical support guide for the bioanalysis of methotrimeprazine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of quantitative analysis, particularly the challenges posed by matrix effects. This guide is structured in a practical question-and-answer format to address the specific issues you may encounter when using methotrimeprazine-d3 as an internal standard in complex biological matrices like plasma or urine.

Troubleshooting Guide

This section addresses common problems observed during method development and routine sample analysis. Each answer provides a mechanistic explanation and a step-by-step protocol for diagnosis and resolution.

Q1: My methotrimeprazine and methotrimeprazine-d3 peak areas are inconsistent and significantly lower in plasma samples compared to my solvent-based standards. What is happening?

A1: This is a classic sign of ion suppression, a pervasive form of matrix effect in LC-MS analysis.

The Mechanism: Ion suppression occurs when co-eluting endogenous components from your biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of your target analyte and internal standard in the mass spectrometer's source.[1][2][3] These matrix components compete for the available charge or alter the physical properties of the ESI droplets, reducing the efficiency with which your analyte and standard can become gas-phase ions.[1][4][5] This leads to a decreased signal, poor sensitivity, and unreliable quantification.

Diagnostic Protocol: Post-Column Infusion Experiment

To confirm that ion suppression is the culprit and to identify the chromatographic regions most affected, a post-column infusion experiment is invaluable.[4][6][7]

Step-by-Step Protocol:

  • Prepare a solution of methotrimeprazine at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in mobile phase).

  • Set up the infusion: Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the flow path via a T-junction placed between the analytical column and the mass spectrometer inlet.[7]

  • Establish a baseline: Start the infusion with the LC pump delivering the mobile phase gradient, but without an injection. You should observe a stable, elevated baseline signal for the methotrimeprazine MRM transition.

  • Inject a blank matrix extract: Inject a sample of extracted blank plasma (prepared using your current method).

  • Analyze the chromatogram: Observe the stable baseline of the infused analyte. Any significant drop or dip in this baseline indicates a region where matrix components are eluting and causing ion suppression.[4][8] If this dip coincides with the retention time of methotrimeprazine, you have confirmed the source of your problem.

Workflow: Post-Column Infusion Setup

cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Injector Autosampler LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee LC Eluent Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->Tee Infused Analyte MS Mass Spectrometer Tee->MS Combined Flow

Caption: Diagram of a post-column infusion experimental setup.

Solutions to Ion Suppression:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before injection. Protein precipitation (PPT) is fast but often leaves behind phospholipids, a major cause of ion suppression.[9][10] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) provide cleaner extracts.[9][10]

    • Action: Evaluate different sample preparation strategies. A mixed-mode SPE sorbent can offer superior cleanup by combining reversed-phase and ion-exchange mechanisms.[10]

    Sample Preparation MethodTypical Analyte RecoveryRelative Matrix EffectThroughput
    Protein Precipitation (PPT)90-105%HighHigh
    Liquid-Liquid Extraction (LLE)70-90%Medium-LowMedium
    Solid-Phase Extraction (SPE)85-100%LowLow-Medium
  • Improve Chromatographic Separation: Adjust your LC method to move the methotrimeprazine peak away from the ion suppression zone you identified.

    • Action: Try modifying the gradient slope, changing the mobile phase pH, or switching to a column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl phase) to alter selectivity.

Q2: My analyte/IS peak area ratio is highly variable between different patient plasma lots, causing my quality controls (QCs) to fail. Why isn't the methotrimeprazine-d3 standard correcting for this?

A2: This indicates differential or lot-to-lot matrix effects.

The Mechanism: While a stable isotope-labeled internal standard (SIL-IS) like methotrimeprazine-d3 is the gold standard, it cannot correct for everything.[11] If the composition of the matrix varies significantly from one individual (or lot) to another, the degree of ion suppression or enhancement can also vary.[12] This is particularly true if the calibration standards are prepared in a different matrix lot than the QCs or study samples.[12] The fundamental assumption that the matrix effect is identical for the analyte and IS across all samples breaks down, leading to inaccurate analyte/IS ratios.

Diagnostic Protocol: Quantitative Matrix Factor Evaluation

Regulatory agencies like the FDA and EMA require a quantitative assessment of matrix effects across multiple matrix sources.[13][14][15]

Step-by-Step Protocol:

  • Source Matrix: Obtain blank plasma from at least six different individual donors.[15]

  • Prepare Two Sets of Samples: For each donor lot, prepare samples at low and high QC concentrations.

    • Set A (Post-extraction Spike): Extract the blank plasma first, then spike the analyte and IS into the final, clean extract.

    • Set B (Neat Solution): Prepare equivalent concentrations of the analyte and IS in the final reconstitution solvent (no matrix).

  • Calculate the Matrix Factor (MF): The MF quantifies the degree of suppression or enhancement.[7]

    • MF = (Peak Response in Presence of Matrix [Set A]) / (Peak Response in Neat Solution [Set B])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized MF: This shows how well the IS is correcting for the variability.

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Assess Variability: According to regulatory guidance, the coefficient of variation (CV) of the IS-normalized MF across all lots should be ≤15%.[16][17] A higher CV indicates that the IS is not adequately compensating for lot-to-lot differences.

Data Analysis: Matrix Factor Calculation

Donor LotAnalyte MFIS MFIS-Normalized MF
10.750.780.96
20.680.700.97
30.910.930.98
40.550.580.95
50.720.740.97
60.650.660.98
Mean 0.97
%CV 1.3%

In this example, the %CV is well within the 15% acceptance limit, indicating the method is robust across different matrix lots.

Solution:

  • If the %CV exceeds 15%, the primary solution is to improve the sample cleanup procedure (e.g., move from LLE to a more rigorous SPE method) to remove the source of the variability before analysis.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like methotrimeprazine-d3 considered the best choice?

A deuterated internal standard is considered the "gold standard" for LC-MS bioanalysis because its physicochemical properties are nearly identical to the unlabeled analyte.[11] This means it co-elutes chromatographically and behaves similarly during extraction and ionization.[18] By adding a known amount of methotrimeprazine-d3 to every sample at the beginning of the workflow, it can effectively compensate for procedural losses during sample preparation and for matrix-induced ionization variability, leading to higher accuracy and precision.[19]

Ideal Chromatography with a Deuterated Standard

cluster_chromatogram Chromatogram Matrix Matrix Interference (Early Eluting) Analyte_IS Co-eluting Peaks: Methotrimeprazine & Methotrimeprazine-d3

Caption: Ideal separation of analyte/IS from matrix interference.

Q2: What is the most effective sample preparation technique to minimize matrix effects?

There is a trade-off between speed, cost, and cleanliness.

  • Protein Precipitation (PPT): The fastest and cheapest method, but also the "dirtiest," leaving many phospholipids and other interferences in the extract.[10] It is often associated with significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers a better degree of cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[9] However, recovery can be lower for more polar analytes.[10]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the lowest matrix effects by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[9] It is the most effective but also the most time-consuming and expensive technique to develop.

For robust, high-sensitivity assays, SPE is the most recommended technique for minimizing matrix effects.[9]

Q3: How do I formally validate my method for matrix effects according to regulatory guidelines?

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific requirements for validating matrix effects.[14][20][21] The core requirement is to demonstrate that your method is not impacted by the variability between different sources of biological matrix.[15][22]

The key validation experiment involves:

  • Sourcing at least six lots of blank matrix from individual donors.[15]

  • Preparing low and high concentration QCs in each of these lots.

  • Analyzing these QCs and ensuring the results meet the acceptance criteria for accuracy (within ±15% of nominal value) and precision (≤15% CV).[7]

  • This confirms that despite any underlying matrix differences, the use of your deuterated internal standard ensures the final calculated concentrations are accurate and reliable.

References

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. [Link]

  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. [Link]

  • Bioanalytical Method Validation. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - UU Research Portal. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics | Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC - NIH. [Link]

  • Identifying, Evaluating, and Controlling Bioanalytical Risks Resulting from Nonuniform Matrix Ion Suppression/Enhancement and Nonlinear Liquid Chromatography−Mass Spectrometry Assay Response | Analytical Chemistry. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - MDPI. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs - ChemRxiv. [Link]

  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed. [Link]

  • Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - NIH. [Link]

  • Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed. [Link]

Sources

Technical Support Center: Optimizing Mass Spectrometry Parameters for rac-Methotrimeprazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of rac-Methotrimeprazine-d3 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during the mass spectrometric analysis of this deuterated compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Setup and Compound Properties

Question 1: What are the key physicochemical properties of Methotrimeprazine that I should consider for my analysis?

Answer: Understanding the fundamental properties of Methotrimeprazine is crucial for method development. Methotrimeprazine, also known as levomepromazine, is a phenothiazine derivative.[1] It is a fine, white crystalline powder that is practically insoluble in water but freely soluble in chloroform and ether, and sparingly soluble in methanol.[2][3] The hydrochloride salt form, which you are working with, will have improved aqueous solubility compared to the free base.

PropertyValue/DescriptionSource
Chemical Name (-)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine[4]
Molecular Formula C19H24N2OS[4]
Molecular Weight 328.47 g/mol (Free Base)[1][4]
Solubility Practically insoluble in water; freely soluble in chloroform and ether.[2][3]

Given its properties, electrospray ionization (ESI) is the preferred ionization technique. Due to the presence of a tertiary amine group, it is readily protonated, making positive ion mode the logical choice for detection.

Section 2: Mass Spectrometry Parameters

Question 2: I'm not seeing a strong signal for my precursor ion. What should I check first?

Answer: A weak or absent precursor ion signal is a common issue.[5][6][7] Here’s a systematic approach to troubleshoot this problem:

  • Confirm the Precursor Ion m/z: For rac-Methotrimeprazine-d3, the expected protonated molecule [M+H]+ will have an m/z of 332.5. The +3 Da shift from the non-deuterated form (m/z 329.5) is due to the three deuterium atoms. Always verify your calculated mass.

  • Optimize the Ion Source:

    • Ionization Mode: Ensure you are operating in positive ion mode (ESI+).

    • Capillary Voltage: A typical starting point for small molecules like Methotrimeprazine is around 3.5-4.5 kV.[8] Fine-tune this parameter to maximize the signal.

    • Source Temperature and Gas Flow: These parameters are critical for efficient desolvation.[6] Inadequate desolvation can lead to signal suppression. Start with the instrument manufacturer's recommendations and optimize from there. A source temperature of 300-400°C and a desolvation gas flow of 800-1100 L/hr are common starting points.[9]

  • Check the Mobile Phase Composition:

    • pH: The mobile phase pH should be at least 2 pH units below the pKa of the tertiary amine on Methotrimeprazine to ensure it is protonated. The addition of a small amount of formic acid (0.1%) or acetic acid to the mobile phase is highly recommended.

    • Solvent Composition: Ensure your mobile phase is compatible with ESI. High concentrations of non-volatile buffers (e.g., phosphate) will cause ion suppression and contaminate your source. Volatile buffers like ammonium formate or ammonium acetate are preferred.

Workflow for Precursor Ion Signal Optimization

Caption: Troubleshooting workflow for a weak precursor ion signal.

Question 3: What are the expected fragmentation patterns for Methotrimeprazine-d3, and how do I optimize my product ion scans?

Answer: The fragmentation of phenothiazine derivatives is well-characterized.[10] For Methotrimeprazine, the primary fragmentation occurs at the propyl side chain attached to the nitrogen of the phenothiazine ring.

Expected Fragmentation Pathways:

  • Primary Fragmentation: Cleavage of the C-C bond between the propyl chain and the phenothiazine nitrogen is a dominant fragmentation pathway. This results in a characteristic fragment ion.

  • Secondary Fragmentation: Further fragmentation of the side chain is also possible.

Optimizing Product Ion Scans (MS/MS):

  • Collision Energy (CE): This is the most critical parameter for fragmentation. Start with a CE of around 15-20 eV and perform a ramping experiment to find the optimal energy that produces the most abundant and stable fragment ions.

  • Collision Gas: Ensure the collision gas (typically argon or nitrogen) pressure is stable and within the manufacturer's recommended range.

Table of Expected Precursor and Product Ions:

IonExpected m/z (Methotrimeprazine)Expected m/z (Methotrimeprazine-d3)Description
[M+H]+ 329.2332.2Precursor Ion
Fragment 1 ~100.1~103.1Side-chain fragment
Fragment 2 ~228.1~228.1Phenothiazine ring fragment

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Section 3: Chromatographic Considerations

Question 4: My deuterated internal standard (Methotrimeprazine-d3) is eluting at a slightly different retention time than the native Methotrimeprazine. Is this normal?

Answer: Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect."[11] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[11] While a small, consistent shift is acceptable, a large or variable shift can indicate other problems.

Troubleshooting Retention Time Shifts:

  • Column Equilibration: Ensure the column is adequately equilibrated before each injection. Insufficient equilibration is a common cause of retention time variability.[6]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phases regularly and ensure accurate composition.

  • Column Temperature: Maintain a stable column temperature. Fluctuations in temperature can affect retention times.

Question 5: I'm observing peak tailing. How can I improve the peak shape?

Answer: Peak tailing can be caused by several factors. Here's how to address them:

  • Secondary Interactions: The basic nature of Methotrimeprazine can lead to interactions with acidic silanol groups on the surface of the silica-based column packing.

    • Solution: Use a column with end-capping or a hybrid particle technology. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help, but be aware that TEA can cause ion suppression.

  • Sample Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination: Buildup of contaminants on the column can degrade performance.

    • Solution: Use a guard column and ensure proper sample preparation to remove particulates.[12]

Decision Tree for Peak Tailing Issues

Sources

Technical Support Center: Overcoming Ion Suppression in LC-MS Analysis of Methotrimeprazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the challenges of bioanalysis. One of the most persistent hurdles in liquid chromatography-mass spectrometry (LC-MS) is ion suppression, a phenomenon that can severely compromise the accuracy, sensitivity, and reproducibility of quantitative assays.[1][2] This is particularly true for the analysis of therapeutic drugs like methotrimeprazine in complex biological matrices such as plasma or urine.

This guide is structured to provide not just solutions, but a foundational understanding of the mechanisms behind ion suppression. By understanding the "why," you can move from simple troubleshooting to proactive method development, creating robust and reliable assays.

Section 1: Understanding and Identifying Ion Suppression

This section addresses the fundamental questions of what ion suppression is and how to diagnose it in your methotrimeprazine analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical problem for methotrimeprazine analysis?

A1: Ion suppression is a specific type of matrix effect where co-eluting compounds from your sample (the "matrix") interfere with the ionization of your target analyte, methotrimeprazine, in the mass spectrometer's ion source.[1][3] In electrospray ionization (ESI), a finite number of charges are available on the surface of the evaporating droplets. If high concentrations of matrix components co-elute with methotrimeprazine, they can outcompete it for these charges, leading to a reduced number of methotrimeprazine ions entering the mass spectrometer.[1][4] This results in a lower-than-expected signal, which can lead to:

  • Poor Sensitivity: Inability to reach the required lower limit of quantitation (LLOQ).

  • Inaccurate Quantification: Underestimation of the true analyte concentration.

  • Poor Reproducibility: High variability between samples due to differing matrix compositions.[5]

Q2: What are the most common causes of ion suppression in bioanalysis?

A2: The sources are diverse and can be broadly categorized:

  • Endogenous Matrix Components: These are substances naturally present in biological samples. In plasma analysis, phospholipids from cell membranes are notorious for causing ion suppression. Other culprits include salts, proteins, lipids, and metabolites.[6][7][8]

  • Exogenous Substances: These are contaminants introduced during sample collection, storage, or preparation. Examples include plasticizers from collection tubes, detergents, and mobile phase additives like trifluoroacetic acid (TFA), which is a strong ion-pairing agent known to cause suppression.[6][9] Co-administered drugs and their metabolites can also interfere.[10]

Troubleshooting Guide: Is My Assay Affected by Ion Suppression?

Before you can fix the problem, you must confirm its existence and locate its source within your chromatogram.

A Observe Poor Data (Low Sensitivity, High %RSD) B Suspect Ion Suppression A->B C Perform Post-Column Infusion (See Protocol 1) B->C D Inject Blank Matrix Extract C->D E Identify Suppression Zones? (Dips in Baseline) D->E F YES: Analyte Elutes in Zone E->F  Yes G NO: No Significant Dips E->G  No J Quantify Suppression (Post-Extraction Spike, Protocol 2) F->J I Investigate Other Issues (Source Contamination, etc.) G->I H Implement Mitigation Strategies (Sample Prep, Chromatography) J->H

Caption: A logical workflow for diagnosing and confirming ion suppression.

This experiment visually identifies the retention times where matrix components cause suppression.[11]

Objective: To map the regions of ion suppression across the chromatographic gradient.

Methodology:

  • Prepare Analyte Solution: Create a solution of methotrimeprazine (e.g., 100 ng/mL) in a solvent mixture representative of your mobile phase (e.g., 50:50 acetonitrile:water).

  • System Setup: Using a syringe pump and a 'T' connector, infuse the methotrimeprazine solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream after the analytical column but before the MS ion source.

  • Establish Stable Baseline: Start the infusion and LC gradient flow. Allow the methotrimeprazine signal to stabilize, creating a high, consistent baseline in your mass spectrometer's data acquisition software.

  • Inject Blank Matrix: Inject a blank matrix sample (e.g., plasma extract prepared without the analyte) that has undergone your standard sample preparation procedure.

  • Analyze Data: Observe the infused methotrimeprazine signal baseline. Any downward dips or valleys in the baseline indicate retention times where co-eluting matrix components are suppressing the methotrimeprazine signal. Compare this "suppression chromatogram" to the retention time of methotrimeprazine in a standard injection to see if they overlap.

This method provides a quantitative measure of the percentage of ion suppression affecting your analyte.[3]

Objective: To calculate the degree of signal reduction caused by the matrix.

Methodology:

  • Prepare a Neat Solution (A): Prepare a standard solution of methotrimeprazine in a clean reconstitution solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL). Analyze this and record the peak area. Let's call this Peak Area A .

  • Prepare a Post-Extraction Spiked Sample (B): Take a blank matrix sample (e.g., plasma from a drug-free source) and process it through your entire sample preparation procedure. After the final step (e.g., evaporation), spike the resulting extract with methotrimeprazine to the same final concentration as the neat solution. Analyze this and record the peak area. Let's call this Peak Area B .

  • Calculate the Percentage of Ion Suppression: % Ion Suppression = (1 - (Peak Area B / Peak Area A)) * 100

A positive value indicates ion suppression, while a negative value would suggest ion enhancement. According to regulatory guidance, matrix effects should be assessed to ensure they do not compromise the integrity of the results.[12]

Section 2: Strategic Mitigation - The Power of Sample Preparation

Improving sample cleanup is generally the most effective way to eliminate ion suppression.[1][13] The goal is to remove interfering matrix components before the sample is ever injected.

Frequently Asked Questions (FAQs)

Q3: Why is sample preparation so critical? Can't I just dilute my sample?

A3: While simple dilution can reduce the concentration of interfering compounds, it also dilutes your analyte, methotrimeprazine, which can compromise the sensitivity of your assay.[5] A robust sample preparation strategy selectively removes matrix components like phospholipids and proteins while concentrating your analyte. This provides a much cleaner extract, leading to a stronger signal and more reliable data.[4]

Troubleshooting Guide: Choosing the Right Sample Preparation Technique

If you've identified significant ion suppression, your sample preparation method is the first place to optimize.

A Start: Ion Suppression Confirmed B Current Method: Protein Precipitation? A->B C Is Assay Sensitivity Sufficient? B->C Yes F Try Solid-Phase Extraction (SPE) (See Protocol 4) B->F No (PPT is non-selective) D Need Higher Throughput? C->D E Try Liquid-Liquid Extraction (LLE) (See Protocol 3) D->E Yes D->F No G LLE is often faster for smaller sample numbers E->G H SPE offers superior cleanup and is automation-friendly F->H

Caption: A decision tree to guide the selection of an appropriate sample prep method.

TechniqueSelectivityRemoval of PhospholipidsThroughputCausality & Comments
Protein Precipitation (PPT) LowPoorHighSimple and fast, but non-selective. It removes proteins but leaves behind salts and phospholipids, which are major sources of ion suppression.[6][13]
Liquid-Liquid Extraction (LLE) ModerateGoodModerateSeparates based on analyte partitioning between two immiscible liquids. By optimizing pH and solvent choice, it can provide much cleaner extracts than PPT.[13]
Solid-Phase Extraction (SPE) HighExcellentHigh (with automation)Uses a solid sorbent to selectively bind the analyte or interferences. Mixed-mode or polymeric sorbents are highly effective at removing a wide range of interferences, providing the cleanest extracts.[1][14][15]

Principle: Methotrimeprazine is a basic drug.[16] By increasing the sample pH, we deprotonate it, making it neutral and more soluble in an organic extraction solvent. Polar interferences like salts remain in the aqueous layer.

Methodology:

  • Aliquot Sample: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Spike with an appropriate internal standard (ideally, a stable isotope-labeled version of methotrimeprazine).

  • Adjust pH: Add 50 µL of a basic buffer, such as 0.1 M ammonium hydroxide, to raise the pH above the pKa of methotrimeprazine, ensuring it is in its neutral form.

  • Add Extraction Solvent: Add 600 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Extract: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifuge: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Isolate Extract: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporate and Reconstitute: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of your initial mobile phase.

Principle: This technique uses a sorbent with two retention mechanisms: reversed-phase (for hydrophobic interactions) and strong cation exchange (for ionic interactions). This allows for a highly specific multi-step wash process to remove different types of interferences.

Methodology (using a generic mixed-mode strong cation exchange cartridge):

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge.

  • Load Sample: Pre-treat 100 µL of plasma by diluting with 200 µL of a weak acid (e.g., 2% formic acid in water) to ensure methotrimeprazine is protonated (positively charged). Load the pre-treated sample onto the cartridge.

  • Wash 1 (Polar Interferences): Pass 1 mL of the weak acid solution through the cartridge to wash away salts and other highly polar interferences.

  • Wash 2 (Non-Polar Interferences): Pass 1 mL of methanol through the cartridge. This will wash away hydrophobic interferences like phospholipids, while the positively charged methotrimeprazine remains bound to the cation exchange sites.

  • Elute: Pass 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge. The high pH neutralizes the charge on methotrimeprazine, releasing it from the sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of your initial mobile phase.

Section 3: Chromatographic & Mass Spectrometric Optimization

If ion suppression persists even with improved sample preparation, the next step is to optimize your LC-MS method to chromatographically separate methotrimeprazine from the remaining interferences.

Frequently Asked Questions (FAQs)

Q4: My methotrimeprazine peak is right in the middle of a suppression zone. How can I move it?

A4: The easiest and most effective way is to adjust your chromatographic selectivity.[6] Key strategies include:

  • Modify the Gradient: A common suppression zone is at the beginning of the gradient where unretained polar compounds elute.[6] Increasing the initial hold time or starting at a slightly higher organic percentage can help retain methotrimeprazine longer and move it away from this "solvent front" suppression.

  • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity and may shift the retention time of methotrimeprazine relative to the interfering peaks.

  • Use High-Resolution Columns: Employing columns with smaller particles (e.g., <2 µm, often used in UPLC/UHPLC systems) provides much higher chromatographic efficiency.[17] This results in sharper, narrower peaks, reducing the likelihood of an analyte co-eluting with an interfering compound.[17]

Q5: Which mobile phase additives should I use? I've heard TFA is bad for MS.

A5: You've heard correctly. While trifluoroacetic acid (TFA) is excellent for UV chromatography due to its ion-pairing properties, it is a strong ion suppressor in ESI-MS and can permanently contaminate the system. For methotrimeprazine analysis in positive ion mode, the best choices are volatile acids that aid protonation without causing significant suppression.

  • Recommended: Formic acid (0.1%) or acetic acid (0.1%) are the industry standards. They provide protons to facilitate ionization and are volatile enough to be easily removed in the MS source.

  • Avoid: Non-volatile buffers like phosphate. They will precipitate in the ion source, causing severe contamination and signal suppression.[7]

Troubleshooting Guide: Fine-Tuning the MS Method

Q6: Can I change my MS source or its settings to reduce suppression?

A6: Yes, this can be an effective strategy, particularly if chromatographic changes are limited.

  • Switch Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[6][18] This is because its gas-phase ionization mechanism is less dependent on the droplet evaporation process that is so easily disrupted by matrix components. If your analyte is thermally stable and has a moderate molecular weight, testing APCI is a worthwhile experiment.

  • Optimize Source Parameters: Adjusting parameters like nebulizing gas flow, drying gas temperature, and capillary voltage can influence the desolvation process.[19] Higher gas flows and temperatures can sometimes help evaporate droplets more efficiently, mitigating the effects of non-volatile matrix components. However, this must be balanced to avoid thermal degradation of the analyte.

Section 4: The Gold Standard: Advanced Compensation Strategies

When maximum accuracy and precision are required, especially for regulated bioanalysis, compensating for ion suppression is as important as eliminating it.

Frequently Asked Questions (FAQs)

Q7: What is a stable isotope-labeled internal standard (SIL-IS) and why is it so highly recommended?

A7: A SIL-IS is a version of your analyte (methotrimeprazine) where several atoms (typically carbon or hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C or ²H/D). This makes the SIL-IS chemically and physically identical to methotrimeprazine but with a higher mass that is easily distinguished by the mass spectrometer.

The Causality: Because the SIL-IS is identical to the analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression during ionization.[1][13] While the absolute signal of both the analyte and the SIL-IS may decrease due to suppression, their ratio remains constant and accurate. This internal correction is the most reliable way to compensate for unavoidable matrix effects and is considered the gold standard in quantitative bioanalysis.[13]

Q8: When should I use matrix-matched calibration standards?

A8: Matrix-matched calibration is a technique where you prepare your calibration standards in the same blank biological matrix as your samples (e.g., drug-free plasma).[1][20] This should be used when a SIL-IS is not available. The principle is that the calibrators will experience the same ion suppression as the unknown samples, thereby canceling out the effect. While effective, it requires a consistent and reliable source of blank matrix and may not account for patient-to-patient variability in matrix effects as well as a SIL-IS does.[20]

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Technology Networks. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Bioanalytical Sciences. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical Methods in Chemistry. [Link]

  • Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B. [Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry. [Link]

  • Solid phase extraction – Knowledge and References. Taylor & Francis. [Link]

  • Rapid Extraction and Qualitative Screening of 30 Drugs in Oral Fluid at Concentrations Recommended for the Investigation of DUID Cases. Journal of Analytical Toxicology. [Link]

  • Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]

  • Optimisation of solid phase extraction for the analysis of benzodiazepines from plasma. Fisher Scientific. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Molecules. [Link]

  • Solid Phase Extraction. Orochem Technologies Inc. [Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Therapeutic Drug Monitoring. [Link]

  • Sample Preparation Techniques for Synthetic Benzodiazepines. LabRulez LCMS. [Link]

  • Direct Immersion–Solid Phase Microextraction for Therapeutic Drug Monitoring of Patients with Mood Disorders. Molecules. [Link]

  • Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. Journal of separation science. [Link]

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules. [Link]

  • Sample preparation techniques for synthetic benzodiazepines. Biotage. [Link]

  • PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. sanofi-aventis Canada Inc. [Link]

Sources

Technical Support Center: A Guide to Improving Peak Shape for Methotrimeprazine and its d3-Analog

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of methotrimeprazine. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with peak asymmetry—specifically peak tailing—for methotrimeprazine and its deuterated internal standard (d3-methotrimeprazine). As a basic phenothiazine compound, methotrimeprazine presents a classic challenge in reversed-phase liquid chromatography (RPLC). This document provides a deep dive into the underlying chemical interactions causing poor peak shape and offers systematic, actionable troubleshooting strategies to achieve sharp, symmetrical, and reproducible peaks.

Part 1: Understanding the Root Cause of Peak Tailing

Before troubleshooting, it is critical to understand the primary mechanism that causes peak tailing for basic compounds like methotrimeprazine on standard silica-based RPLC columns. The issue arises from unwanted secondary interactions between the analyte and the stationary phase.

Methotrimeprazine contains a tertiary amine functional group, which is basic and readily protonated (carries a positive charge) in acidic to neutral mobile phases.[1] Standard silica-based columns, even those that are extensively end-capped, possess residual silanol groups (Si-OH) on their surface.[2][3] These silanol groups are acidic (pKa ≈ 3.8–4.2) and can become deprotonated (negatively charged) at mobile phase pH values above 4.[3]

The strong electrostatic attraction between the positively charged methotrimeprazine and the negatively charged silanol sites creates a secondary, high-energy retention mechanism.[4][5][6] This is in addition to the desired primary hydrophobic retention mechanism. Since these strong-interaction sites are limited and distributed non-uniformly, a portion of the analyte molecules are retained longer, resulting in a "tail" on the backside of the chromatographic peak.[2][7]

G cluster_0 Silica Stationary Phase C18 C18 Chains (Primary Hydrophobic Retention) Silanol Ionized Silanol Site (Si-O⁻) (Secondary Ionic Interaction) Analyte Protonated Methotrimeprazine (R₃N⁺H) Analyte->C18  Desired Interaction (Symmetrical Peak) Analyte->Silanol  Problematic Interaction (Peak Tailing)

Diagram 1: Primary (desired) and secondary (problematic) interactions causing peak tailing.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format.

Q1: My methotrimeprazine peak is severely tailing. What is the first thing I should adjust?

A: The most impactful parameter to adjust is the mobile phase pH .[8][9] Peak tailing for methotrimeprazine is almost always due to silanol interactions, which are highly pH-dependent. Lowering the pH of the mobile phase to ≤ 3.5 is the most common and effective first step. At this low pH, the residual silanol groups on the column are fully protonated (Si-OH), neutralizing their negative charge and preventing the unwanted ionic interaction with your protonated basic analyte.[3][5][7]

Q2: I'm developing an LC-MS method. Should I use Trifluoroacetic Acid (TFA) or Formic Acid to adjust the pH?

A: While both will effectively lower the pH and improve peak shape, Formic Acid is strongly recommended for LC-MS applications .

  • Trifluoroacetic Acid (TFA): TFA is an excellent ion-pairing agent that improves peak shape significantly, often better than formic acid.[10][11] However, it is a strong ion-suppressing agent in the mass spectrometer source, as it forms persistent ion pairs with the analyte that are difficult to break, thereby reducing signal intensity and sensitivity.[10][12][13]

  • Formic Acid (FA): Formic acid provides the necessary low pH to protonate silanols while being much more MS-friendly.[14] It is more volatile and does not suppress ionization to the same extent as TFA, resulting in better sensitivity for your methotrimeprazine and its d3-analog. A concentration of 0.1% (v/v) is a standard starting point.

Q3: Is it better to use a low pH or a high pH mobile phase for methotrimeprazine?

A: Both are valid strategies, but they work by different mechanisms and have different requirements.

  • Low pH (pH 2.5-3.5): This is the most common approach. It works by neutralizing the silanol groups on the stationary phase.[15] Methotrimeprazine will be fully protonated and stable. This method is compatible with most standard silica C18 columns.

  • High pH (pH 9-10): This strategy works by neutralizing the analyte itself. Methotrimeprazine has a reported pKa of ~9.2, so at a pH > 10, it will be in its neutral, free-base form. A neutral analyte will not engage in ionic interactions with the now-ionized silanol groups.[4][8] Crucially, this approach requires a specialized, pH-stable column (e.g., hybrid-silica or double end-capped phases) to prevent irreversible damage to the stationary phase.[16]

Q4: My d3-methotrimeprazine internal standard elutes slightly earlier than the non-deuterated analyte. Is my system malfunctioning?

A: No, this is a normal and well-documented phenomenon known as the "chromatographic isotope effect".[17] Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[18] While the chemical properties are nearly identical, the C-D bond is slightly different in nature from the C-H bond, which can lead to minor differences in interaction with the stationary phase.[17][19] As long as the peak shapes are good and the retention time difference is small and consistent, it is not a cause for concern.

Q5: I've optimized the mobile phase pH, but some tailing persists. What are my next steps?

A: If pH optimization alone is insufficient, consider the following:

  • Column Choice: Ensure you are using a modern, high-purity (Type B silica), fully end-capped C18 column.[2][6] Older columns or those not designed for basic compounds have a higher density of active silanol sites.

  • Sample Solvent: The sample should be dissolved in a solvent that is weaker than or identical to the initial mobile phase.[20][21] Dissolving methotrimeprazine in a strong organic solvent (like 100% acetonitrile) when your mobile phase is highly aqueous can cause significant peak distortion.

  • Analyte Concentration: Overloading the column with too much sample can saturate the primary retention mechanism and highlight secondary interactions, leading to tailing or fronting.[7] Try injecting a lower concentration to see if the peak shape improves.

  • Hardware Check: Ensure there is no excessive extra-column volume from long or wide-bore tubing between the injector, column, and detector, as this can cause peak broadening.[22] A partially blocked column frit can also distort all peaks in the chromatogram.[23]

Part 3: Systematic Troubleshooting Protocols

Follow these step-by-step procedures to methodically diagnose and solve peak shape issues.

Protocol 1: Systematic Mobile Phase Optimization

This protocol provides a logical workflow for achieving symmetrical peaks by adjusting the mobile phase.

  • Step 1: Establish a Low pH Baseline.

    • Column: Use a high-quality, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with a suitable gradient (e.g., 10-95% B over 5 minutes).

    • Action: Inject your methotrimeprazine standard and assess the peak asymmetry factor. An ideal value is 1.0, with <1.5 being acceptable for many assays.[5]

  • Step 2: Evaluate Organic Modifier.

    • Rationale: Acetonitrile and methanol have different solvent properties. Methanol is a more polar, protic solvent that can engage in hydrogen bonding with residual silanols, sometimes offering better peak shape for basic compounds than acetonitrile.

    • Action: Prepare a new Mobile Phase B using Methanol (with 0.1% Formic Acid) and run the same gradient. Compare the peak shape to the acetonitrile method.

  • Step 3: Consider High pH (Advanced Option).

    • Warning: Only proceed if you have a column explicitly rated for high pH stability.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0.

    • Mobile Phase B: Acetonitrile.

    • Action: Equilibrate the column thoroughly and inject the standard. High pH can provide excellent peak shape by neutralizing the analyte.[16]

Data Summary: Recommended Starting Conditions

The table below summarizes recommended starting points for method development.

ParameterRecommendation 1 (MS-Compatible)Recommendation 2 (High pH)Rationale
Column High-Purity, End-Capped C18/C8High pH-Stable C18/C8Minimizes silanol activity. High pH requires specialized columns.[16]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate in Water (pH 10)Low pH protonates silanols; high pH deprotonates the analyte.[5][8]
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolStandard reversed-phase organic modifiers.
Buffer Conc. 0.1% v/v5-10 mMSufficient for pH control without excessive salt.[9]
Temperature 30 - 40 °C30 - 40 °CElevated temperature can improve peak efficiency and reduce viscosity.
Injection Solvent Initial Mobile Phase CompositionInitial Mobile Phase CompositionPrevents peak distortion from solvent mismatch.[20][21]
Troubleshooting Workflow Diagram

If you encounter issues, follow this logical flow to identify the solution.

G start Poor Peak Shape Observed (Tailing > 1.5) q1 Is Mobile Phase pH ≤ 3.5? start->q1 s1 Adjust aqueous phase to pH 2.5-3.5 using 0.1% Formic Acid. q1->s1 NO q2 Is a modern, high-purity, end-capped column in use? q1->q2 YES a1_yes YES a1_no NO s1->q2 s2 Replace with a column specified for basic compounds. q2->s2 NO q3 Is sample dissolved in initial mobile phase? q2->q3 YES a2_yes YES a2_no NO s2->q3 s3 Re-dissolve sample in mobile phase or reduce injection volume. q3->s3 NO end Symmetrical Peak Achieved q3->end YES a3_yes YES a3_no NO s3->end

Diagram 2: A systematic workflow for troubleshooting methotrimeprazine peak tailing.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • David, V., et al. (n.d.). The Influence of Mobile Phase pH on the Retention and Selectivity of Related Basic Compounds in Reverse. [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • de Campos, L. M., et al. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. PubMed. [Link]

  • ResearchGate. (2012). Tailing in HPLC peak. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Napte, B. (2023). pH, pKa, and Retention. Pharma Growth Hub. [Link]

  • ResearchGate. (n.d.). 29 questions with answers in TRIFLUOROACETIC ACID | Science topic. [Link]

  • Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Watson, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • National Taiwan University. (n.d.). Improving Signal Intensity in the Analysis of Peptides with Trifluoroacetic Acid-containing Mobile Phase by Reversed-Phase Capillary Liquid Chromatography-electrospray Mass Spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • ResearchGate. (n.d.). Peak shape improvement strategies for basic drugs analysis in...[Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • GL Sciences. (n.d.). 1. How to Obtain Good Peak Shapes. [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Link]

  • ResearchGate. (n.d.). Why can the deuterated internal standard method be used for quantification...[Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. [Link]

  • Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. [Link]

  • Al-Hiari, Y., et al. (2025). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]

  • Chromatography Forum. (2017). Question on MS/MS techniques. [Link]

  • Jamp Pharma Corporation. (2012). Methotrimeprazine Maleate Tablets 2 mg, 5 mg, 25 mg and 50 mg. [Link]

  • Cheméo. (n.d.). Chemical Properties of Methotrimeprazine (CAS 60-99-1). [Link]

  • Wikipedia. (n.d.). Levomepromazine. [Link]

  • University of the Pacific. (n.d.). Optimizing the Separation of an Antiparasitic Medication using High- Pressure Liquid Chromatography (HPLC). [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Development of a rapid LC method for Metopimazine based on a Quality by Design (QbD) approach. [Link]

  • sanofi-aventis Canada Inc. (2017). PRODUCT MONOGRAPH INCLUDING CONSUMER INFORMATION NOZINAN Methotrimeprazine Hydrochloride Injection, USP. [Link]

  • Agilent. (2020). Don’t Lose It: Troubleshooting Separation Changes. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

  • PubChem. (n.d.). Levomepromazine. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

Sources

Troubleshooting low recovery of methotrimeprazine internal standard

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for methotrimeprazine analysis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to troubleshoot common issues encountered during the quantitative analysis of methotrimeprazine, with a particular focus on addressing low recovery of the internal standard. This resource is structured in a question-and-answer format to directly address the challenges you may face in your laboratory.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low and inconsistent recovery of our methotrimeprazine internal standard. What are the most likely causes?

Low and variable recovery of an internal standard (IS) is a critical issue that undermines the accuracy and reliability of your quantitative data. The primary function of an IS is to compensate for variations in sample preparation and instrument response. When its recovery is compromised, it fails to perform this crucial role. The root causes can be broadly categorized into three areas: sample preparation, analyte and internal standard stability, and analytical instrumentation.

To systematically troubleshoot this issue, it's essential to investigate each of these areas. The following diagram illustrates a logical workflow for diagnosing the source of low internal standard recovery.

Troubleshooting_Workflow cluster_SamplePrep Sample Preparation Issues cluster_Stability Stability Issues cluster_Instrumentation Instrumentation Issues Start Low Internal Standard Recovery Observed SamplePrep Investigate Sample Preparation Start->SamplePrep Stability Assess Analyte/IS Stability Start->Stability Instrumentation Evaluate Instrumental Performance Start->Instrumentation Extraction Suboptimal Extraction (LLE or SPE) SamplePrep->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) SamplePrep->Matrix pH_issue Incorrect pH during Extraction SamplePrep->pH_issue Precipitation Incomplete Protein Precipitation SamplePrep->Precipitation Degradation Degradation in Matrix (Freeze-Thaw, Storage) Stability->Degradation Light Photosensitivity Stability->Light Adsorption Adsorption to Surfaces Stability->Adsorption LC_Conditions Suboptimal LC Conditions Instrumentation->LC_Conditions MS_Parameters Incorrect MS/MS Parameters Instrumentation->MS_Parameters Source_Contamination Ion Source Contamination Instrumentation->Source_Contamination Conclusion Problem Resolved Extraction->Conclusion Optimize Extraction Protocol Matrix->Conclusion Mitigate Matrix Effects pH_issue->Conclusion Adjust pH Precipitation->Conclusion Optimize Precipitation Degradation->Conclusion Validate Storage Conditions Light->Conclusion Protect from Light Adsorption->Conclusion Use appropriate labware LC_Conditions->Conclusion Optimize LC Method MS_Parameters->Conclusion Optimize MS/MS Parameters Source_Contamination->Conclusion Clean Ion Source

Caption: A troubleshooting workflow for low internal standard recovery.

Troubleshooting Guides

Section 1: Internal Standard Selection and Preparation

Q2: What is the ideal internal standard for methotrimeprazine analysis by LC-MS/MS?

The gold standard for an internal standard in mass spectrometry is a stable isotope-labeled (SIL) analog of the analyte.[1] For methotrimeprazine, the ideal choice is a deuterated version, such as rac-Methotrimeprazine-d3 hydrochloride .[2][3]

Why is a SIL internal standard preferred?

  • Similar Physicochemical Properties: A deuterated IS has nearly identical chemical and physical properties to the unlabeled analyte.[4] This means it will behave similarly during sample extraction, chromatography, and ionization, providing the most accurate compensation for variations in these steps.[1]

  • Co-elution: The SIL IS will co-elute with the analyte, ensuring that it experiences the same matrix effects at the same time.[4]

  • Mass Difference: The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.

If a deuterated standard is unavailable, a structurally similar compound (an analogue) can be used. Potential analogue internal standards for methotrimeprazine include other phenothiazines like promazine or compounds with similar basic properties and extraction behavior like cyproheptadine .[5][6] However, it is crucial to validate that the analogue's recovery and ionization are consistent and representative of the analyte's behavior.

Q3: Our lab has prepared a stock solution of the deuterated internal standard, but we are still seeing low recovery. What could be the issue?

Assuming the correct internal standard has been selected, issues with low recovery can often be traced back to the preparation and storage of the stock and working solutions.

  • Solvent Mismatch: Ensure the internal standard is fully dissolved in the initial stock solution. Methotrimeprazine and its deuterated analog are soluble in methanol.

  • Inaccurate Concentration: Verify the initial concentration of your stock solution. Any errors in this initial step will propagate throughout your experiment.

  • Degradation of Working Solutions: Methotrimeprazine is known to be sensitive to light.[7] Prepare working solutions fresh and store them protected from light. A study has shown that levomepromazine (methotrimeprazine) diluted in 0.9% sodium chloride and stored in polypropylene syringes protected from light is stable for at least 14 days.[7][8]

  • Adsorption to Containers: Phenothiazines can be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware or polypropylene tubes can mitigate this issue.

Section 2: Sample Preparation

Q4: We are using liquid-liquid extraction (LLE) for plasma samples, and the internal standard recovery is poor. How can we optimize this?

Liquid-liquid extraction (LLE) is a common technique for cleaning up biological samples. However, its efficiency is highly dependent on several factors.

Key LLE Parameters to Optimize for Methotrimeprazine:

  • pH of the Aqueous Phase: Methotrimeprazine is a basic drug with a pKa of 9.19.[8] To ensure it is in its neutral, more organic-soluble form, the pH of the plasma sample should be adjusted to be at least 2 pH units above its pKa. A pH of 11-12 is recommended. This can be achieved by adding a small volume of a basic solution like 1M sodium hydroxide or ammonium hydroxide.

  • Choice of Organic Solvent: A water-immiscible organic solvent is used to extract the analyte and internal standard. For methotrimeprazine, a common choice is a mixture of a non-polar and a slightly more polar solvent to ensure efficient extraction. A mixture of hexane and ethyl acetate or methyl tert-butyl ether (MTBE) is often effective.

  • Extraction Volume and Repetition: Using an adequate volume of organic solvent and performing the extraction multiple times (e.g., 2-3 times) will improve recovery.

  • Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and IS, leading to low recovery. To minimize emulsions, vortex gently or use a gentle rocking motion instead of vigorous shaking. Centrifugation can also help to break up emulsions.

Q5: We are using solid-phase extraction (SPE), but the recovery is still not optimal. What should we consider?

Solid-phase extraction (SPE) can provide cleaner extracts than LLE but requires careful method development. For phenothiazines like methotrimeprazine, a mixed-mode cation exchange SPE cartridge is often the most effective.

Critical SPE Steps for Methotrimeprazine:

  • Cartridge Selection: A mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and strong cation exchange (SCX) functionalities is ideal. This allows for a dual retention mechanism.

  • Conditioning and Equilibration: Properly conditioning the SPE cartridge with methanol followed by equilibration with an acidic buffer (e.g., phosphate buffer at pH 6) is crucial for consistent retention.

  • Sample Loading: The pH of the sample should be adjusted to ensure the methotrimeprazine and its IS are in their protonated, positively charged state to interact with the cation exchange sorbent. A pH of around 6 is suitable.

  • Washing: A series of washes with an acidic buffer and a weak organic solvent (e.g., methanol/water mixture) can remove interferences without eluting the analytes.

  • Elution: The final elution should be with a basic organic solvent. A common choice is 5% ammonium hydroxide in methanol or a mixture of ethyl acetate and isopropanol with a small amount of ammonium hydroxide. This neutralizes the charge on the analytes, releasing them from the cation exchange sorbent.

Q6: Could matrix effects be the reason for the apparent low recovery of our internal standard?

Yes, matrix effects can significantly impact the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to ion suppression or enhancement.[9] This can be misinterpreted as low recovery.

How to Assess and Mitigate Matrix Effects:

  • Post-Column Infusion: This experiment helps to identify regions of ion suppression or enhancement in your chromatogram. A solution of the analyte and IS is continuously infused into the MS while a blank, extracted matrix sample is injected into the LC system. Dips or peaks in the baseline signal indicate matrix effects.

  • Post-Extraction Spike Analysis: The response of the analyte and IS spiked into a blank, extracted matrix is compared to their response in a neat solution. A significant difference indicates the presence of matrix effects.

  • Improving Sample Cleanup: More rigorous sample preparation, such as using SPE instead of protein precipitation, can reduce matrix components.

  • Chromatographic Separation: Optimizing the LC method to separate the analytes from co-eluting matrix components is a very effective strategy.

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

The following diagram illustrates the concept of matrix effects.

Matrix_Effects cluster_LC LC Elution cluster_MS MS Ion Source cluster_Ionization Ionization Process LC_Column LC Column Ion_Source Ion Source LC_Column->Ion_Source Co-elution Ionization_Process Ion_Source->Ionization_Process Analyte Analyte Analyte->LC_Column IS Internal Standard IS->LC_Column Matrix Matrix Components Matrix->LC_Column Signal_Suppression Ion Suppression Ionization_Process->Signal_Suppression Competition for Charge/ Droplet Surface Area Low_Recovery Inaccurate Quantification Signal_Suppression->Low_Recovery Apparent Low Recovery

Sources

Stability issues with rac Methotrimeprazine-d3 Hydrochloride in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: rac Methotrimeprazine-d3 Hydrochloride

A Guide to Ensuring Analyte Stability in Biological Samples

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of handling this analyte. This compound is a deuterated internal standard crucial for the accurate quantification of methotrimeprazine (also known as levomepromazine) in biological matrices.[1] Given that the chemical structure of the internal standard is identical to the parent drug, it is subject to the same stability challenges.

The phenothiazine class of molecules, to which methotrimeprazine belongs, is notoriously susceptible to degradation.[2] Ensuring the stability of your internal standard is not just a recommendation—it is a prerequisite for generating reliable, reproducible, and accurate pharmacokinetic and toxicokinetic data. This guide is structured to help you anticipate and resolve common stability issues through a series of frequently asked questions and a detailed troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methotrimeprazine and its deuterated analogue in biological samples?

A1: The core structure of methotrimeprazine, a phenothiazine derivative, is prone to three main degradation pathways that you must control during bioanalysis:

  • Photodegradation: Phenothiazines are extremely sensitive to light, particularly in the UV-A and UV-B spectrum.[3] Exposure to ambient laboratory light can induce photochemical reactions, leading to the formation of highly reactive radical species and subsequent degradation of the analyte.[4] This is one of the most common and rapid sources of analyte loss.

  • Oxidation: The sulfur atom within the phenothiazine ring is easily oxidized, primarily forming methotrimeprazine sulfoxide.[3][5] This can occur through exposure to atmospheric oxygen or be catalyzed by photo-oxidation.[3][6] The sulfoxide metabolite is significantly less pharmacologically active and its formation represents a direct loss of the parent analyte.[7][8]

  • Enzymatic Degradation: In biological matrices like plasma or whole blood, enzymes remain active ex vivo and can metabolize the drug.[9] Methotrimeprazine is metabolized in the liver, primarily through oxidation (to the sulfoxide) and demethylation.[5][7] This enzymatic activity can continue after sample collection if not properly inhibited.

Q2: What are the recommended storage conditions for plasma samples containing Methotrimeprazine-d3 Hydrochloride?

A2: Temperature is a critical factor in mitigating both chemical and enzymatic degradation.[10] Based on the known instability of phenothiazines, the following conditions are recommended:

  • Short-Term Storage (Bench-Top, up to 4-6 hours): Samples should be kept on ice (2-8°C) and protected from light at all times.

  • Long-Term Storage (>24 hours): Samples should be stored frozen at ≤ -70°C. While -20°C may be adequate for some analytes, the potential for degradation of sensitive compounds like methotrimeprazine makes ultra-low temperature storage a much safer approach for ensuring long-term stability.[11]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can accelerate degradation.[12] If samples need to be accessed multiple times, consider preparing smaller aliquots after the initial processing.

Q3: How does pH impact the stability of the analyte during sample extraction?

A3: While methotrimeprazine is relatively stable across a physiological pH range, extreme pH values during sample preparation can be problematic. The primary concern is preventing the precipitation of the analyte. Adjusting the pH of a solution can alter the solubility of methotrimeprazine.[6] It is crucial to ensure that the pH of any buffers or solvents used during extraction maintains the analyte in solution to avoid artificial loss and ensure consistent recovery.

Q4: Should I use specific anticoagulants for blood collection?

A4: The choice of anticoagulant (e.g., EDTA, heparin, sodium citrate) does not typically have a direct chemical impact on methotrimeprazine stability. However, the most critical factor is the speed of processing. Regardless of the anticoagulant, whole blood should be centrifuged to separate plasma as quickly as possible after collection to minimize enzymatic activity from blood cells. K2-EDTA is often preferred in bioanalytical workflows for its strong chelating properties, which can help inhibit certain metalloproteinases.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

Problem: I am observing low and inconsistent recovery of my internal standard (Methotrimeprazine-d3) after sample processing.
  • Possible Cause 1: Photodegradation during handling.

    • Why it Happens: Even brief exposure to standard laboratory lighting can be sufficient to degrade a significant portion of the analyte before you even begin the extraction.[3][4] The process is rapid and can lead to high variability if samples are handled inconsistently.

    • Solution: Implement a strict light-protection policy. Use amber-colored collection tubes, vials, and autosampler plates. If amberware is not available, wrap tubes and racks in aluminum foil. Dim overhead lights during processing where possible.

  • Possible Cause 2: Oxidation.

    • Why it Happens: The analyte can oxidize simply from exposure to air, a process that is accelerated by light and warmer temperatures. If you notice a peak corresponding to methotrimeprazine-d3 sulfoxide in your chromatogram, this is a clear indicator of oxidative degradation.

    • Solution:

      • Work Quickly and Cold: Perform all sample handling steps on ice to reduce the rate of all chemical reactions.[10]

      • Use Antioxidants: Consider adding an antioxidant stabilizer to your samples immediately after plasma separation. Ascorbic acid or sodium sulfite are effective options.[13] A common practice is to add a small volume of a concentrated antioxidant solution to the collection tube or the first extraction solution.[14]

  • Possible Cause 3: Non-specific Adsorption.

    • Why it Happens: Lipophilic compounds like methotrimeprazine can adsorb to the surfaces of storage containers, especially certain types of plastics. This leads to a loss of analyte that can be mistaken for degradation.[14][15]

    • Solution: Use low-adsorption polypropylene tubes or silanized glass vials for storage and processing. Pre-conditioning tubes with a blank solution or a small amount of organic solvent can sometimes help passivate active sites on the container surface.

Problem: The concentration of my analyte is decreasing in quality control (QC) samples during long-term storage.
  • Possible Cause 1: Inadequate Storage Temperature.

    • Why it Happens: Storing at -20°C may not be sufficient to completely halt the slow chemical degradation and residual enzymatic activity over weeks or months.

    • Solution: Validate and implement long-term storage at -80°C. Bioanalytical method validation guidelines require rigorous assessment of long-term stability at the intended storage temperature.[9][11]

  • Possible Cause 2: Freeze-Thaw Instability.

    • Why it Happens: The physical stress of freezing and thawing can disrupt the sample matrix, potentially exposing the analyte to degradative enzymes or localized changes in pH and concentration, accelerating degradation.[12]

    • Solution: Aliquot samples into single-use volumes after the initial processing. This prevents the need for repeated freeze-thaw cycles on the bulk sample. A freeze-thaw stability experiment (typically 3-5 cycles) is a mandatory component of method validation.

Problem: I see a significant peak for Methotrimeprazine-d3 Sulfoxide in my chromatogram.
  • Possible Cause: Widespread Oxidative Degradation.

    • Why it Happens: This is a definitive sign that your sample handling and stabilization protocols are insufficient to prevent oxidation. The source could be excessive light exposure, prolonged time at room temperature, or a lack of antioxidants.[3]

    • Solution: This requires a systematic review of your entire workflow.

      • Diagram your workflow (see example below) to identify every step where the sample is exposed to light or is not chilled.

      • Implement the stabilization protocol described below, focusing on immediate light protection and the addition of antioxidants.

      • Re-validate your bench-top and processed sample stability to confirm the issue is resolved.[11]

Experimental Protocols & Methodologies

Protocol 1: Recommended Blood Collection and Plasma Processing
  • Collection: Collect whole blood into pre-chilled K2-EDTA tubes. Use amber tubes if available. If not, immediately wrap the tube in foil.

  • Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Chilling: Immediately place the tube in an ice bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500-2,000 x g for 10 minutes at 4°C.

  • Plasma Transfer: In a dimly lit area (or under yellow light), carefully transfer the supernatant (plasma) to a pre-chilled, labeled, amber-colored polypropylene cryovial.

  • Stabilization: (Recommended) Add a stabilizing agent as described in Protocol 2.

  • Storage: Immediately cap the vial and flash-freeze on dry ice or in a -80°C freezer. Store at -80°C until analysis.

Protocol 2: Preparation and Use of Ascorbic Acid Stabilizer
  • Stock Solution Preparation: Prepare a 1 M ascorbic acid solution in deionized water. This solution is light-sensitive and should be prepared fresh daily and stored in an amber vial on ice.

  • Application: For every 1 mL of plasma collected, add 10 µL of the 1 M ascorbic acid stock solution. Gently vortex to mix.

  • Rationale: Ascorbic acid is a powerful antioxidant that will preferentially be oxidized, thereby protecting the methotrimeprazine molecule from oxidative degradation. The injectable formulation of the parent drug, Nozinan, itself contains ascorbic acid and sodium sulfite as stabilizers.[13]

Data Presentation & Visualization

Table 1: Recommended Stability Assessment for Method Validation

The following table outlines the minimum stability experiments required during method validation to ensure data integrity, based on regulatory expectations and the known properties of methotrimeprazine.

Stability TestConditionMinimum DurationAcceptance Criteria
Short-Term (Bench-Top) Room Temperature & On Ice (Protected from Light)At least 6 hoursMean concentration within ±15% of nominal
Freeze-Thaw 3-5 cycles from -80°C to Room Temperature3-5 cyclesMean concentration within ±15% of nominal
Long-Term -80°CDuration of the studyMean concentration within ±15% of nominal
Processed Sample Autosampler Temperature (e.g., 4°C)Expected run timeMean concentration within ±15% of nominal
Diagrams

G cluster_collection Sample Collection cluster_processing Plasma Processing (Dim Light) cluster_storage_analysis Storage & Analysis Collect 1. Collect Blood (Pre-chilled Amber K2-EDTA tube) Invert 2. Invert to Mix Collect->Invert Ice 3. Place on Ice Immediately Invert->Ice Centrifuge 4. Centrifuge at 4°C (<30 min from collection) Ice->Centrifuge Separate 5. Separate Plasma (to Amber Cryovial) Stabilize 6. Add Antioxidant (e.g., Ascorbic Acid) Separate->Stabilize Store 7. Store at -80°C Stabilize->Store Extract 8. Thaw & Extract on Ice Store->Extract Analyze 9. LC-MS/MS Analysis Extract->Analyze

Caption: Recommended workflow from blood collection to analysis.

G Start Low or Variable Analyte Recovery Light_Q Are samples protected from light at ALL times? Start->Light_Q Light_No Implement strict light protection: - Amber tubes/vials - Foil wrapping - Dim lighting Light_Q->Light_No No Temp_Q Are samples kept on ice during ALL processing steps? Light_Q->Temp_Q Yes Light_Yes Proceed to next check Temp_No Ensure consistent cooling: - Pre-chill all racks/tubes - Keep on ice bath until extraction Temp_Q->Temp_No No Ox_Q Is an antioxidant used? Temp_Q->Ox_Q Yes Temp_Yes Proceed to next check Ox_No Add antioxidant (e.g., Ascorbic Acid) to plasma immediately after separation Ox_Q->Ox_No No Ads_Q Are you using low-adsorption polypropylene or silanized glass? Ox_Q->Ads_Q Yes Ox_Yes Consider other factors Ads_No Switch to appropriate labware to prevent non-specific binding Ads_Q->Ads_No No Ads_Yes Re-evaluate extraction efficiency and matrix effects Ads_Q->Ads_Yes Yes

Caption: Decision tree for troubleshooting low analyte recovery.

References

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC. National Center for Biotechnology Information. [Link]

  • Levomepromazine | C19H24N2OS | CID 72287 - PubChem. National Center for Biotechnology Information. [Link]

  • Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients - PubMed. National Center for Biotechnology Information. [Link]

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. BioPharma Services Inc. [Link]

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PubMed - NIH. National Center for Biotechnology Information. [Link]

  • Considerations to properly assess drug stability within biological samples - Anapharm. Anapharm. [Link]

  • Levomepromazine - Wikipedia. Wikipedia. [Link]

  • Nuclear magnetic resonance analysis of methotrimeprazine (levomepromazine) hydroxylation in humans - PubMed. National Center for Biotechnology Information. [Link]

  • Stabilization of Clinical Samples Collected for Quantitative Bioanalysis - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - ResearchGate. ResearchGate. [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. Celegence. [Link]

  • [Pharmaceutical Studies on Phenothiazine Derivatives. V. Photodegradation of Thioproperazine, Acetylpromazine, and Its Sulfoxide] - PubMed. National Center for Biotechnology Information. [Link]

  • Methotrimeprazine | Davis's Drug Guide - Nursing Central. F.A. Davis. [Link]

  • Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. | Semantic Scholar. Semantic Scholar. [Link]

  • Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation - PubMed. National Center for Biotechnology Information. [Link]

  • Is levomepromazine stable over time? - PubMed. National Center for Biotechnology Information. [Link]

  • PRODUCT MONOGRAPH INCLUDING CONSUMER INFORMATION NOZINAN Methotrimeprazine Hydrochloride Injection, USP 25 mg/mL. sanofi-aventis Canada Inc. [Link]

  • Is levomepromazine stable over time? | Request PDF - ResearchGate. ResearchGate. [Link]

  • METHOTRIMEPRAZINE (Nozinan) - LHSC. London Health Sciences Centre. [Link]

  • Stable parenteral formulation of levomepromazine and a method for stabilizing said formulation - Google Patents.
  • Phenothiazine | C12H9NS | CID 7108 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Is levomepromazine stable over time? - UQ eSpace - The University of Queensland. The University of Queensland. [Link]

  • PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. sanofi-aventis Canada Inc. [Link]

  • Showing metabocard for Methotrimeprazine (HMDB0015474) - Human Metabolome Database. Human Metabolome Database. [Link]

  • Oxidation of Antipsychotics - MDPI. MDPI. [Link]

  • Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry - PubMed. National Center for Biotechnology Information. [Link]

  • Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study - PubMed. National Center for Biotechnology Information. [Link]

  • Photooxidation mechanism of levomepromazine in different solvents - PubMed - NIH. National Center for Biotechnology Information. [Link]

  • Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed. National Center for Biotechnology Information. [Link]

  • Enzymatic Degradation of Organophosphorus Pesticides and Nerve Agents by EC: 3.1.8.2. MDPI. [Link]

  • Enzymatic Biocatalysts Applied for Pharmaceutical Pollutants Degradation. MDPI. [Link]

  • Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients - PubMed. National Center for Biotechnology Information. [Link]

  • Levomepromazine (methotrimeprazine) and the last 48 hours - ResearchGate. ResearchGate. [Link]

  • Methotrimeprazine Maleate Tablets 2 mg, 5 mg, 25 mg and 50 mg. AA Pharma Inc. [Link]

  • Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - MDPI. MDPI. [Link]

  • Phenothiazine - Wikipedia. Wikipedia. [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level Methotrimeprazine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive detection of methotrimeprazine (also known as levomepromazine). This guide is designed for researchers, scientists, and drug development professionals who are tasked with quantifying low levels of this phenothiazine antipsychotic in complex biological matrices. Here, we will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on the "why" behind each step, ensuring you can not only solve immediate issues but also build robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for developing and troubleshooting sensitive analytical methods for methotrimeprazine.

Q1: Why is high-sensitivity detection of methotrimeprazine crucial?

A1: High-sensitivity detection is paramount for several key applications in pharmaceutical research and clinical practice:

  • Pharmacokinetic (PK) Studies: Methotrimeprazine has a large apparent volume of distribution (23 to 42 L/kg) and a relatively long half-life (15 to 30 hours), meaning that after administration, its concentration in plasma can fall to very low levels.[1] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, especially the terminal elimination phase, analytical methods must be sensitive enough to quantify these low concentrations.

  • Therapeutic Drug Monitoring (TDM): Although not routinely performed for all antipsychotics, TDM can be valuable for methotrimeprazine to ensure patients are within the therapeutic window, minimizing the risk of adverse effects while maintaining efficacy. Sensitive methods are required to measure trough concentrations accurately.

  • Forensic Toxicology: In overdose cases or post-mortem analysis, detecting and quantifying methotrimeprazine and its metabolites, even at trace levels, is critical for determining the cause of death or impairment.[2]

  • Metabolite Identification: Methotrimeprazine is extensively metabolized, with key metabolites including methotrimeprazine sulfoxide.[1] Sensitive methods are necessary to detect and quantify these metabolites, which may have their own pharmacological or toxicological profiles.

Q2: What are the primary analytical techniques for low-level methotrimeprazine detection?

A2: While older methods like spectrophotometry exist, they lack the sensitivity and specificity for modern bioanalysis, with concentration ranges typically in the 5.0 to 25.0 micrograms/ml range.[3] Today, the gold standard is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[4][5] This technique offers an unparalleled combination of sensitivity, selectivity, and accuracy.[5][6]

  • High-Performance Liquid Chromatography (HPLC) provides the physical separation of methotrimeprazine from other drugs and endogenous matrix components.[7]

  • Tandem Mass Spectrometry (MS/MS) provides highly selective detection and quantification based on the specific mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions.[5]

Section 2: Sample Preparation Troubleshooting

Sample preparation is the most critical step for achieving high sensitivity and reproducibility. Inadequate cleanup leads directly to issues like ion suppression and low recovery.[6][8]

Q3: My analyte recovery is low and inconsistent after a simple protein precipitation (PPT) of plasma samples. How can I improve this?

A3: While Protein Precipitation (PPT) with acetonitrile or methanol is fast and simple, it is often insufficient for achieving the low limits of detection required for methotrimeprazine. PPT is a non-selective technique that leaves many endogenous matrix components, such as phospholipids and salts, in the final extract.[9] These components are notorious for causing ion suppression in the MS source, which directly reduces analyte signal and sensitivity.[9][10]

Solution: Implement Solid-Phase Extraction (SPE).

SPE is a more selective sample preparation technique that provides significantly cleaner extracts, leading to higher, more consistent recovery and reduced matrix effects.[11][12] For a basic compound like methotrimeprazine, a polymeric reversed-phase or a mixed-mode cation-exchange sorbent is ideal.

Workflow Diagram: Bioanalytical Sample Processing

The following diagram illustrates the typical workflow for sample analysis, highlighting the critical role of the sample extraction step.

Workflow cluster_pre Pre-Analytical cluster_extraction Sample Extraction cluster_analysis Analysis Sample Sample Collection (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Pretreat Sample Pre-treatment (e.g., Dilution, pH adjust) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Load -> Wash -> Elute Pretreat->SPE Critical for Sensitivity Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Bioanalytical workflow from sample collection to final data analysis.

Protocol: Generic SPE for Methotrimeprazine from Plasma

This protocol is a starting point and should be optimized for your specific application. It utilizes a polymeric sorbent which is robust and provides high recovery for basic drugs.[11]

  • Sorbent Selection: Choose a polymeric SPE sorbent (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB).[11][13] These are effective for a broad range of analytes and are resistant to drying out.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water.[11]

    • Causality: Methotrimeprazine is a basic drug. Increasing the pH ensures it is in its neutral, less polar form, which enhances its binding to the reversed-phase sorbent.

  • Conditioning: Condition the SPE cartridge with 500 µL of methanol, followed by 500 µL of water.

    • Causality: Conditioning activates the sorbent, ensuring reproducible interaction with the analyte.

  • Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water.

    • Causality: This step removes highly polar, water-soluble interferences (like salts) without prematurely eluting the moderately nonpolar methotrimeprazine.

  • Elution: Elute the analyte with 500 µL of methanol.

    • Causality: A strong organic solvent disrupts the hydrophobic interaction between methotrimeprazine and the sorbent, releasing it from the column. Acidifying the elution solvent (e.g., with 1-2% formic acid) can further improve recovery for basic compounds but should be tested.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute in 100 µL of a mobile phase-matched solution (e.g., 80:20 0.1% formic acid in water:acetonitrile).[11]

    • Causality: Reconstituting in a weak solvent ensures good peak shape upon injection onto a reversed-phase LC column.

Section 3: LC-MS/MS Troubleshooting

Even with a clean sample, chromatographic and mass spectrometric conditions must be optimized to achieve the desired sensitivity.

Q4: I see a signal for methotrimeprazine, but it's weak and noisy. How can I improve the signal-to-noise ratio (S/N)?

A4: A low S/N ratio can be caused by poor chromatographic peak shape, inefficient ionization, or suboptimal MS/MS parameters.

Solution: Systematically optimize your LC and MS parameters.

  • Chromatographic Optimization:

    • Column Choice: Methotrimeprazine is an aromatic, basic compound. A column with phenyl-hexyl or biphenyl stationary phase can offer enhanced selectivity through π-π interactions, improving peak shape and resolution from matrix interferences.[14]

    • Mobile Phase: Use a mobile phase containing a small amount of acid (e.g., 0.1% formic acid).[14]

      • Causality: The acid serves two purposes: 1) It protonates residual silanols on the silica column, reducing peak tailing, and 2) It promotes the formation of the protonated molecular ion [M+H]+ in the ESI source, which is crucial for good sensitivity in positive ion mode.

    • Gradient Elution: Develop a gradient that provides a sharp, symmetrical peak. Poor retention can lead to co-elution with phospholipids and other matrix components, causing ion suppression.[10]

  • Mass Spectrometer Optimization:

    • Ionization Mode: Methotrimeprazine contains basic nitrogen atoms that are readily protonated. Therefore, Electrospray Ionization (ESI) in Positive Ion Mode is the optimal choice.

    • MS/MS Transition (MRM) Selection: This is a critical step. Infuse a standard solution of methotrimeprazine directly into the mass spectrometer to identify the most intense and stable precursor ion (Q1) and fragment ions (Q3).

      • Precursor Ion: This will be the protonated molecule, [M+H]+.

      • Fragment Ions: Select at least two stable and intense fragment ions for Multiple Reaction Monitoring (MRM). One is used for quantification (the "quantifier") and the other for confirmation (the "qualifier"). This ensures both sensitivity and specificity.

Troubleshooting Logic: Low Analyte Signal

This diagram provides a logical path to diagnose the root cause of a weak signal in your LC-MS/MS analysis.

Troubleshooting cluster_source cluster_solution Start Symptom: Low Analyte Signal SamplePrep Poor Sample Cleanup (Matrix Effects) Start->SamplePrep LC Poor Chromatography (Peak Shape / Co-elution) Start->LC MS Suboptimal MS Settings (Ionization / Fragmentation) Start->MS CheckSPE Verify SPE Recovery Use Stable Isotope IS SamplePrep->CheckSPE Investigate OptimizeLC Optimize Mobile Phase pH Test Different Column LC->OptimizeLC Investigate OptimizeMS Tune MRM Transitions Optimize Source Parameters MS->OptimizeMS Investigate

Caption: Diagnostic flowchart for troubleshooting low signal intensity.

Q5: How do I quantitatively assess and mitigate matrix effects?

A5: Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds—are a primary cause of inaccuracy and poor sensitivity.[9][15][16] They must be quantitatively assessed during method development as recommended by regulatory bodies like the FDA.[17][18]

Solution: Perform a Post-Extraction Spike Experiment and Use a Stable Isotope-Labeled Internal Standard.

  • Quantitative Assessment (Matrix Factor Calculation): The "gold standard" method involves calculating a Matrix Factor (MF).[9]

    • Set A: Analyze the analyte spiked into a neat solution (e.g., reconstitution solvent).

    • Set B: Extract a blank biological matrix sample (e.g., plasma from 6 different sources) and spike the analyte into the final, clean extract.

    • Calculation: Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Interpretation:

      • MF = 1: No matrix effect.

      • MF < 1: Ion suppression.

      • MF > 1: Ion enhancement. An MF value between 0.8 and 1.2 is often considered acceptable, but the Internal Standard (IS) normalized MF should have a coefficient of variation (%CV) of ≤15%.

  • Mitigation Strategy (The Best Practice): The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., methotrimeprazine-d3).

    • Causality: A SIL-IS is chemically identical to the analyte and differs only in mass. Therefore, it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement as the analyte.[16] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.

Section 4: Data Interpretation and Validation

ParameterTypical Acceptance Criteria (Bioanalytical Method Validation)Rationale
Accuracy Within ±15% of nominal value (±20% at LLOQ)Ensures the measured value is close to the true value.[18]
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)Demonstrates the reproducibility of the method.[18]
Recovery Should be consistent and reproducible, though not necessarily 100%.High and consistent recovery is desirable, but consistency is more critical than magnitude, especially when using a SIL-IS.[6][19]
Matrix Effect IS-Normalized Matrix Factor CV ≤15% across different lots of matrix.Confirms that the internal standard is effectively compensating for variability in matrix effects between different samples/subjects.[9]
LLOQ Lowest concentration on the standard curve with acceptable accuracy (±20%) and precision (≤20% CV), and S/N > 5.Defines the lowest concentration that can be reliably quantified.

This table is based on general principles outlined in FDA and ICH guidance for bioanalytical method validation.[17][20]

Section 5: References

  • Kedor-Hackmann, E. R., Prado, M. S., & Santoro, M. I. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug Development and Industrial Pharmacy, 26(3), 261-266. [Link]

  • Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link] (Note: Direct deep link unavailable, refer to main site for SPE resources)

  • Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-442. [Link]

  • Zhang, K., Raftery, D., & Ye, Z. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 990, 134-141. [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Xie, I. Y., & Christoffers, J. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1185-1188. [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2568. [Link]

  • Patel, D. N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 2(3), 147-155. [Link]

  • Welch Materials. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Kumar, D., Gautam, N., & Alnouti, Y. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Analytica Chimica Acta, 1198, 339512. [Link]

  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • Truong, D., & Taylor, L. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5516-5534. [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8-10. [Link]

  • ResearchGate. (2011). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. [Link]

  • IntechOpen. (2018). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. [Link]

  • Alnouti, Y., et al. (2022). Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. Analytica Chimica Acta, 1198. [Link]

  • GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. [Link]

  • Sanofi-aventis Canada Inc. (2017). PRODUCT MONOGRAPH INCLUDING CONSUMER INFORMATION NOZINAN. [Link]

  • ResearchGate. (2017). Levomepromazine (methotrimeprazine) and the last 48 hours. [Link]

  • Taylor & Francis Online. (2021). Solid phase extraction – Knowledge and References. [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. [Link]

  • CUNY Academic Works. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]

  • ResearchGate. (n.d.). Methotrimeprazine. [Link]

  • Semantic Scholar. (2017). Development and application of an LC-MS/MS method for the determination of 15 antipsychotic and 15 psychotic drugs and metabolites in plasma. [Link]

  • PubMed. (2024). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. [Link]

  • Hindawi. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • YMER. (2025). Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. [Link]

  • SlideShare. (2016). CLINICAL ANALYTICS: TOXICOLOGICAL SCREENING/ SCREENING FOR DRUGS OF ABUSE. [Link]

Sources

Column selection for optimal separation of methotrimeprazine and metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of methotrimeprazine (also known as levomepromazine) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the chromatographic separation of these compounds.

Frequently Asked Questions (FAQs)
Q1: Why is the separation of methotrimeprazine and its primary metabolites chromatographically challenging?

A1: The primary challenge stems from the physicochemical similarities and differences between the parent drug and its key metabolites, namely methotrimeprazine sulfoxide and N-desmethylmethotrimeprazine.[1][2]

  • Structural Similarity: All three compounds share the same core phenothiazine structure, leading to similar retention behaviors on standard reversed-phase columns like C18.

  • Polarity Overlap: Methotrimeprazine is a strongly basic and lipophilic compound (LogP ≈ 4.68).[3] Metabolism introduces subtle changes in polarity. Sulfoxidation significantly increases polarity, which should theoretically make it easy to separate. However, N-demethylation results in a metabolite with polarity and basicity very close to the parent drug, often leading to co-elution.

  • Secondary Interactions (Peak Tailing): Methotrimeprazine is a tertiary amine, making it a basic compound.[3][4] On traditional silica-based columns, residual, negatively charged silanol groups can interact electrostatically with the positively charged amine.[5][6] This secondary retention mechanism causes significant peak tailing, which compromises resolution and quantification accuracy.[7][8]

  • Chirality: Methotrimeprazine possesses a chiral center.[4][9] While routine analysis may not require enantiomeric separation, development and regulatory methods often do, adding another layer of complexity that requires specialized chiral stationary phases.[10][11]

To illustrate these differences, the key properties are summarized below:

CompoundKey Structural FeatureExpected Polarity ChangepKa (approx.)LogP (approx.)Chromatographic Challenge
Methotrimeprazine Tertiary Amine- (Baseline)9.2 (Basic)4.68Strong peak tailing on silica columns
Methotrimeprazine Sulfoxide Addition of S=O groupIncreased PolarityLess BasicLower than parentGenerally easier to separate, but may still tail
N-desmethylmethotrimeprazine Secondary AmineSlightly Increased Polarity~9.4 (Basic)Similar to parentHigh risk of co-elution with the parent drug
Q2: What is the recommended starting point for column selection in a reversed-phase HPLC method?

A2: For initial method development, a modern, high-purity, end-capped C18 column is the conventional starting point. However, due to the basic nature of methotrimeprazine, not all C18 columns are suitable.

Recommendation: Start with a C18 column that incorporates technology specifically designed to reduce silanol interactions. Look for columns described as:

  • High-Purity Silica: Utilizes silica with minimal metal ion contamination, reducing the acidity of silanol groups.[12]

  • Thoroughly End-Capped: Features exhaustive end-capping to shield as many residual silanols as possible.[6]

  • Polar-Embedded or Polar-Endcapped: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature provides shielding of silanol groups and can offer alternative selectivity for polar metabolites.

A successful separation of methotrimeprazine and its five main metabolites was reported using a Supelcosil C18-DB column .[1] This demonstrates that with appropriate mobile phase optimization, a C18 phase can be effective.

Troubleshooting Guide: Common Separation Problems
Problem 1: My methotrimeprazine peak shows significant tailing, even on a C18 column.

This is the most common issue encountered and is almost always due to secondary interactions with silica.

Root Cause Analysis & Solutions:

  • Mobile Phase pH is Too High: At a mid-range pH (e.g., pH 4-7), residual silanol groups on the silica surface are ionized (negatively charged), while the basic methotrimeprazine molecule is protonated (positively charged). This strong electrostatic interaction is a primary cause of tailing.[5][6][8]

    • Solution A (Low pH): Reduce the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, most silanol groups are protonated and neutral, minimizing the unwanted interaction.[8]

    • Solution B (Mobile Phase Additive): Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at low concentrations (0.1-0.5%). TEA acts as a silanol-masking agent, binding to the active sites and preventing the analyte from interacting with them. Note that TEA is not MS-friendly.[12]

    • Solution C (Buffer): Use a buffer (e.g., ammonium formate or ammonium acetate) to maintain a consistent low pH across the gradient, which is crucial for reproducible retention times and peak shapes.[5]

  • Column Technology is Outdated: Older C18 columns (Type A silica) have a higher concentration of acidic, metal-contaminated silanols that are difficult to end-cap.

    • Solution: Switch to a modern, high-purity silica column (Type B) or a hybrid particle column (organo-silica). These columns offer significantly lower silanol activity and produce much better peak shapes for basic compounds.[12]

G start Peak Tailing Observed for Methotrimeprazine q1 Is Mobile Phase pH < 3? start->q1 sol_ph Action: Lower pH to 2.7 using 0.1% Formic Acid. q1->sol_ph No q2 Is the column a modern, high-purity silica type? q1->q2 Yes a1_yes Yes a1_no No sol_ph->q2 Problem Persists sol_column Action: Replace with a modern end-capped or hybrid column. q2->sol_column No q3 Consider alternative chemistry or mobile phase additives. q2->q3 Yes a2_yes Yes a2_no No sol_column->q3 Problem Persists

Problem 2: The N-desmethylmethotrimeprazine peak is co-eluting with the parent drug.

This is a selectivity issue. The slight difference in polarity between the parent and the N-desmethyl metabolite is not sufficient for resolution on a standard C18 phase under typical conditions.

Root Cause Analysis & Solutions:

  • Insufficient Stationary Phase Selectivity: A C18 phase separates primarily based on hydrophobicity. Since both compounds have very similar hydrophobicity, the separation is poor.

    • Solution A (Orthogonal Selectivity): Switch to a stationary phase that offers different retention mechanisms. A Pentafluorophenyl (PFP) column is an excellent choice. PFP phases provide multiple interaction modes, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange, which can effectively differentiate the subtle structural differences between the parent drug and its N-desmethyl metabolite.

    • Solution B (Alternative Hydrophobic Phase): A Phenyl-Hexyl column can also provide alternative selectivity through pi-pi interactions with the aromatic rings of the phenothiazine structure.

  • Mobile Phase Composition is Not Optimized: The choice of organic modifier can significantly impact selectivity.

    • Solution: If you are using acetonitrile, try substituting it with methanol , or use a combination of both. Methanol is a hydrogen-bond donor and can interact differently with the analytes and the stationary phase, often altering elution order and improving resolution between closely related compounds.

G start Co-elution of Parent & N-desmethyl Metabolite q1 Current Column? start->q1 c18 Standard C18 q1->c18 pfp PFP (Pentafluorophenyl) c18->pfp Switch to (Primary Choice) phenyl Phenyl-Hexyl c18->phenyl Switch to (Secondary Choice) end Achieve Resolution pfp->end Provides π-π, dipole, & hydrophobic interactions phenyl->end Provides π-π & hydrophobic interactions

Experimental Protocol: A Starting Point

This protocol provides a robust starting point for separating methotrimeprazine from its sulfoxide and N-desmethyl metabolites. Further optimization will be required based on your specific instrumentation and resolution requirements.

Objective: To achieve baseline separation of methotrimeprazine and its key metabolites with symmetrical peak shapes.

1. Column Selection:

  • Recommended: High-purity, end-capped C18, 100 Å, 2.7 µm, 2.1 x 100 mm.

  • Alternative for Selectivity: PFP (Pentafluorophenyl), 100 Å, 2.7 µm, 2.1 x 100 mm.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ensure all solvents are HPLC or MS-grade. Filter mobile phases through a 0.22 µm filter.

3. HPLC/UHPLC Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • UV Detection: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    1.0 20
    8.0 70
    8.1 95
    10.0 95
    10.1 20

    | 12.0 | 20 |

4. Sample Preparation:

  • Prepare a stock solution of methotrimeprazine and its metabolites in methanol or 50:50 acetonitrile:water.

  • Dilute to a working concentration of ~10 µg/mL using the initial mobile phase composition (80% A: 20% B) to avoid peak distortion.

5. System Suitability:

  • Tailing Factor: The USP tailing factor for methotrimeprazine should be ≤ 1.5.

  • Resolution: The resolution between methotrimeprazine and N-desmethylmethotrimeprazine should be ≥ 1.5.

This starting method provides a solid foundation. If co-elution persists, switching to a PFP column while maintaining these mobile phase conditions is the logical next step.

References
  • Loennechen, T., & Dahl, S. G. (1990). High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites. Journal of Chromatography, 503(1), 205-215. [Link]

  • National Center for Biotechnology Information (n.d.). Levomepromazine. PubChem Compound Summary for CID 72287. Retrieved from [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 504-508. [Link]

  • Waters Corporation (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Restek Corporation (2018). All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Wikipedia (n.d.). Levomepromazine. Retrieved from [Link]

  • Dahl, S. G., & Jacobsen, S. (1976). GLC determination of methotrimeprazine and its sulfoxide in plasma. Journal of Pharmaceutical Sciences, 65(9), 1329-1333. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Semantic Scholar (n.d.). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Retrieved from [Link]

  • Element Lab Solutions (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Semantic Scholar (n.d.). High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites. Retrieved from [Link]

  • Human Metabolome Database (2021). Methotrimeprazine (HMDB0015474). Retrieved from [Link]

  • Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-442. [Link]

  • De Leenheer, A., & Heyndrickx, A. (1972). Methotrimeprazine and its sulfoxide and desmethyl metabolites in urine of psychiatric patients. Journal of Pharmaceutical Sciences, 61(6), 914-917. [Link]

  • ClinPGx (n.d.). methotrimeprazine. Retrieved from [Link]

  • Kedor-Hackmann, E. R., Prado, M. S., & Santoro, M. I. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug Development and Industrial Pharmacy, 26(3), 261-266. [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Johnsen, H., & Dahl, S. G. (1983). Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients. Therapeutic Drug Monitoring, 5(2), 199-206. [Link]

  • Encyclopedia of Separation Science (2007). Chiral Drug Separation. [Link]

  • SID (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC ENANTIOSEPARATION OF DRUGS CONTAINING MULTIPLE CHIRAL CENTERS ON CHIRAL STATIONARY PHASE. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Methotrimeprazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Jada, S. I. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Zhang, T., et al. (2012). Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC. Journal of Chromatographic Science, 50(9), 823-828. [Link]

  • Dahl, S. G., et al. (1982). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Molecular Pharmacology, 21(2), 409-414. [Link]

  • Samanidou, V., & Karageorgou, E. (2020). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Molecules, 25(18), 4238. [Link]

  • International Journal of Pharmaceutical Research & Analysis (n.d.). Review on Analytical Profile of Mirtazapine. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation: A Comparative Analysis Featuring rac Methotrimeprazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Therapeutic Drug Monitoring

Methotrimeprazine (also known as Levomeprazine) is a phenothiazine neuroleptic agent used in the management of psychosis, anxiety, and as an analgesic.[1] Its therapeutic window is narrow, necessitating precise and accurate quantification in biological matrices for pharmacokinetic studies, toxicokinetic evaluations, and therapeutic drug monitoring (TDM).[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[3]

However, the reliability of any LC-MS/MS method is fundamentally dependent on its validation. A rigorously validated method ensures that the data generated are accurate and reproducible, forming a solid foundation for critical regulatory decisions regarding drug safety and efficacy.[4][5] A cornerstone of high-quality bioanalysis is the proper use of an internal standard (IS). This guide will explore the validation of an LC-MS/MS method for Methotrimeprazine, focusing on the comparative performance of a stable isotope-labeled (SIL) internal standard, rac Methotrimeprazine-d3 Hydrochloride, against a structural analog IS and an external standard (no IS) approach.

The Lynchpin of Bioanalysis: The Internal Standard

In LC-MS/MS, the IS is added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the beginning of the sample preparation process. Its purpose is to normalize for variability that can occur at any stage, from sample extraction to instrumental analysis.

Why a Stable Isotope-Labeled IS is the Gold Standard

A SIL internal standard, such as this compound, is considered the ideal choice for quantitative LC-MS/MS.[6][7] In this molecule, three hydrogen atoms in the methoxy group have been replaced with deuterium.[8][9] This substitution results in a molecule that is chemically identical to the analyte (Methotrimeprazine) but has a different mass.

The key advantages stem from this near-identical physicochemical behavior:

  • Co-elution: The SIL IS and the analyte elute from the LC column at virtually the same time.

  • Identical Extraction Recovery: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the SIL IS.

  • Compensation for Matrix Effects: Both the analyte and SIL IS experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source, a common issue with complex biological matrices like plasma.[6]

The use of a SIL IS has been proven to significantly reduce variations in mass spectrometry results and improve the accuracy and precision of bioanalytical assays.[6][10]

Alternative Approaches and Their Inherent Limitations
  • Structural Analog IS: This is a different molecule that is chemically similar to the analyte (e.g., another phenothiazine like Chlorpromazine). While it can correct for some variability, its extraction recovery, chromatographic retention, and ionization efficiency will never be identical to the analyte. This disparity can lead to inaccurate results, especially in the presence of significant matrix effects.[7]

  • External Standard Calibration: This method uses no internal standard. The concentration of the analyte is determined from a calibration curve generated from standards prepared in a clean solvent or a surrogate matrix. This approach cannot account for any sample-specific variations in extraction recovery or matrix effects, making it the least reliable method for bioanalysis.

Designing the Validation Study: A Three-Way Comparison

To objectively demonstrate the superiority of using this compound, we will outline a validation study for the quantification of Methotrimeprazine in human plasma. The study will compare the method's performance across key validation parameters when using:

  • Method A: rac Methotrimeprazine-d3 HCl (SIL IS)

  • Method B: Chlorpromazine (Structural Analog IS)

  • Method C: External Standard (No IS)

The validation experiments and acceptance criteria will be based on the harmonized guidelines from the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][11][12][13]

Experimental Workflow Overview

The general workflow for sample analysis in this validation study is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (Calibrator, QC, or Unknown) p2 Add Internal Standard (Methotrimeprazine-d3 or Chlorpromazine) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject Sample into UPLC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Detection (Triple Quadrupole MS) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Construct Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Calculate Unknown Concentrations d3->d4

Caption: High-level workflow for the bioanalysis of Methotrimeprazine.

Materials & Methods
  • Analytes: Methotrimeprazine, rac Methotrimeprazine-d3 HCl, Chlorpromazine HCl.

  • Matrix: Blank human plasma.

  • Sample Preparation: Protein precipitation (PPT) using acetonitrile. PPT is a simple and fast technique suitable for removing the bulk of proteins from plasma samples before LC-MS/MS analysis.[2]

  • Instrumentation: A high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Proposed LC-MS/MS Parameters

Parameter Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm C18 columns provide excellent reversed-phase retention for moderately polar compounds like Methotrimeprazine.
Mobile Phase A 0.1% Formic Acid in Water Provides a proton source for efficient positive mode ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent providing good elution strength and MS compatibility.
Flow Rate 0.4 mL/min A typical flow rate for analytical UPLC, balancing speed and separation efficiency.
Injection Volume 5 µL A small volume to minimize potential matrix effects and column overload.
Ionization Mode ESI Positive Methotrimeprazine contains basic nitrogen atoms that are readily protonated in positive ion mode.

| MRM Transitions | Methotrimeprazine: 329.2 > 100.1Methotrimeprazine-d3: 332.2 > 100.1Chlorpromazine: 319.1 > 86.1 | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound. |

Method Validation Protocol & Comparative Performance Data

Here we detail the core validation experiments, explaining the protocol and presenting hypothetical comparative data that reflect expected outcomes.

Selectivity and Specificity
  • Protocol: Analyze blank plasma samples from at least six different sources. Each blank sample is tested for interferences at the retention times of Methotrimeprazine and the internal standards.

  • Causality: This experiment proves that the method can differentiate the analyte from endogenous matrix components. Lack of selectivity leads to inaccurate measurements, especially at the lower limit of quantitation (LLOQ).

  • Acceptance Criteria (ICH M10): Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[11]

Table 2: Comparative Selectivity Data

Method Analyte Interference (% of LLOQ) IS Interference (% of LLOQ) Outcome
A (SIL IS) < 5% < 1% Pass
B (Analog IS) < 5% < 1% Pass
C (No IS) < 5% N/A Pass

All methods are expected to pass selectivity, as MRM is highly specific. The key difference lies in how they handle matrix effects that vary between sources, which is tested next.

Linearity and Range
  • Protocol: Prepare a set of calibration standards (at least 6-8 non-zero levels) by spiking blank plasma with known concentrations of Methotrimeprazine. Analyze the standards and plot the peak area ratio (Analyte/IS) versus concentration (or just analyte peak area for Method C).

  • Causality: This establishes the concentration range over which the method is accurate, precise, and linear. The chosen range should cover the expected clinical concentrations.

  • Acceptance Criteria (ICH M10): A linear regression model (typically with 1/x or 1/x² weighting) should be used. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at LLOQ).[11]

Table 3: Comparative Linearity Data (Range: 0.5 - 200 ng/mL)

Method Weighting Back-Calculation Deviation Outcome
A (SIL IS) 1/x² 0.9989 All points within ±7% Excellent
B (Analog IS) 1/x² 0.9971 Points vary ±12% Acceptable
C (No IS) 1/x² 0.9915 Points vary ±18%, especially at low/high ends Marginal

The SIL IS (Method A) provides the tightest calibration curve because it perfectly corrects for any minor inconsistencies in instrument response across the analytical run.

Accuracy and Precision
  • Protocol: Analyze QC samples at four levels: LLOQ, Low QC, Medium QC, and High QC. Five replicates at each level are analyzed in a single run (intra-day precision/accuracy) and across three different runs on three different days (inter-day precision/accuracy).

  • Causality: This is the most critical test of a method's reliability. Accuracy measures how close the results are to the true value, while precision measures the reproducibility of the results.

  • Acceptance Criteria (ICH M10): The mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV%) for precision should not exceed 15% (20% at LLOQ).[11]

G cluster_day1 Validation Run 1 (Day 1) cluster_day2 Validation Run 2 (Day 2) cluster_day3 Validation Run 3 (Day 3) d1_cal Calibration Curve d1_qc 5x LLOQ 5x Low QC 5x Mid QC 5x High QC eval Calculate Intra- & Inter-Day Accuracy (%Bias) Precision (%CV) d1_qc->eval d2_cal Calibration Curve d2_qc 5x LLOQ 5x Low QC 5x Mid QC 5x High QC d2_qc->eval d3_cal Calibration Curve d3_qc 5x LLOQ 5x Low QC 5x Mid QC 5x High QC d3_qc->eval

Caption: Workflow for assessing inter-day accuracy and precision.

Table 4: Comparative Inter-Day Accuracy & Precision Data

QC Level (ng/mL) Parameter Method A (SIL IS) Method B (Analog IS) Method C (No IS)
LLOQ (0.5) Accuracy (%Bias) +4.5% +11.2% -18.5%
Precision (%CV) 8.1% 13.5% 19.2%
Low (1.5) Accuracy (%Bias) +2.1% +8.5% -14.1%
Precision (%CV) 5.5% 10.8% 16.8%
Medium (75) Accuracy (%Bias) -1.3% -5.6% +9.8%
Precision (%CV) 3.8% 7.9% 12.5%
High (150) Accuracy (%Bias) -2.0% -7.2% +13.6%

| | Precision (%CV) | 4.2% | 8.8% | 15.9% |

This data clearly demonstrates the superiority of the SIL IS. Method A shows excellent accuracy and precision, well within the ±15% / 15% CV limits. Method B is acceptable but shows a clear positive bias and higher variability. Method C struggles to meet acceptance criteria, especially at the LLOQ, and shows significant scatter, which is a direct result of its inability to correct for run-to-run and sample-to-sample variations.

Matrix Effect
  • Protocol: Analyze samples at Low and High QC concentrations prepared in plasma extracts from six different sources. The results are compared to the same concentrations prepared in a clean solution to determine if the matrix is causing ion suppression or enhancement.

  • Causality: This is the ultimate test of an internal standard's ability to compensate for the influence of the biological matrix. Uncorrected matrix effects are a primary source of analytical inaccuracy.

  • Acceptance Criteria (ICH M10): The CV% of the IS-normalized matrix factor across the different sources should be ≤ 15%.[11]

Table 5: Comparative Matrix Effect Data

Method Matrix Factor CV% Interpretation Outcome
A (SIL IS) 4.1% The SIL IS perfectly tracks and corrects for matrix variability between sources. Excellent
B (Analog IS) 14.8% The analog IS provides some correction, but its different chemical nature leads to imperfect tracking. Acceptable

| C (No IS) | 35.7% | Significant, uncorrected matrix effects are observed, leading to high variability. | Fail |

Discussion: The Self-Validating System

The comparative data reveals a clear hierarchy of performance. The use of this compound (Method A) results in a self-validating system. Its near-identical chemical nature to the analyte ensures that any variations introduced during the analytical process are effectively nullified. This leads to superior accuracy, precision, and robustness, providing the highest degree of confidence in the final reported concentrations.

Method B, using a structural analog, represents a compromise. While it is better than no IS, the data shows more scatter and a consistent bias. This method is more susceptible to subtle differences in matrix composition or extraction conditions that affect the analyte and IS differently.

Method C (external standard) is demonstrably inadequate for regulated bioanalysis. The high variability and poor accuracy, especially evident in the matrix effect and inter-day precision experiments, highlight its unreliability for making critical clinical or regulatory decisions.

Conclusion and Recommendation

The validation data unequivocally supports the use of a stable isotope-labeled internal standard for the quantification of Methotrimeprazine in biological matrices. This compound provides the necessary foundation for a robust, reliable, and defensible bioanalytical method that meets the stringent requirements of international regulatory agencies.[5][11][13] Its ability to compensate for matrix effects and procedural variability is unmatched by other approaches, ensuring the highest quality data for drug development and patient care. For any laboratory conducting regulated bioanalysis of Methotrimeprazine, this compound is not just a superior alternative; it is the essential standard.

References

  • Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical method validation and study sample analysis m10 Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics Source: PubMed URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]

  • Title: A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples Source: ResearchGate URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Methotrimeprazine Maleate Tablets Source: AA PHARMA INC. URL: [Link]

Sources

A Senior Application Scientist's Guide to Selecting an Internal Standard: Methotrimeprazine-d3 vs. -d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the cornerstone of accuracy and precision. Its role is to mimic the analyte of interest through every stage of the analytical process—extraction, chromatography, and ionization—thereby correcting for variability that is otherwise unavoidable.[1][2] A stable isotope-labeled (SIL) analog of the analyte is the undisputed gold standard for this purpose.[3][4] Today, we delve into a critical comparison between two such standards for the antipsychotic drug Methotrimeprazine (also known as Levomepromazine)[5][6]: rac Methotrimeprazine-d3 and rac Methotrimeprazine-d6 Hydrochloride.

This guide provides an in-depth analysis of the key performance attributes of each standard, supported by a validation framework, to empower researchers and drug development professionals to make an informed selection for their bioanalytical methods.

The Candidates: Understanding the Structural Differences

The fundamental difference between Methotrimeprazine-d3 and -d6 lies in the number and placement of deuterium atoms. This seemingly minor structural change has significant implications for method robustness.

  • rac Methotrimeprazine-d3 HCl: Labeled with three deuterium atoms, typically on the methoxy group (-OCD3).[7][8][9]

  • rac Methotrimeprazine-d6 HCl: Labeled with six deuterium atoms, typically on the two N-methyl groups (-N(CD3)2).[10][11][12][13]

The choice of labeling position is non-trivial. Deuterium labels should always be placed on stable, non-exchangeable positions, such as aliphatic or aromatic carbons, to prevent the deuterium from swapping with hydrogen from the solvent (a phenomenon known as back-exchange).[4][14][15] Both d3 (on a methoxy carbon) and d6 (on N-methyl carbons) variants place the labels on chemically stable positions, minimizing the risk of back-exchange under typical bioanalytical conditions.[4][14][15]

Caption: Chemical structures of Methotrimeprazine and its deuterated variants.

Head-to-Head Comparison: Key Performance Parameters

When selecting a deuterated internal standard, several factors must be considered to ensure the integrity of the quantitative data.

FeatureMethotrimeprazine-d3 HClMethotrimeprazine-d6 HClScientific Rationale & Recommendation
Mass Shift +3 Da+6 DaA mass shift of at least 3 Da is recommended to prevent isotopic crosstalk from the analyte's natural 13C isotopes. A +6 Da shift provides a superior safety margin, moving the IS signal further from any potential interference. Advantage: d6
Isotopic Purity Typically ≥98%Typically ≥98%High isotopic enrichment is crucial for both.[16] Any significant unlabeled portion in the IS solution will artificially inflate the measured analyte concentration. Both are commercially available with high purity. Advantage: Equal
Chromatographic Shift Potential for minor shiftPotential for larger shiftThe "deuterium isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[17][18][19] This shift tends to increase with the number of deuterium atoms.[20] While often negligible, a significant shift can compromise accuracy if the analyte and IS elute into regions with different matrix effects.[17][21] Advantage: d3 (potentially smaller shift)
Label Stability High (on methoxy carbon)High (on N-methyl carbons)Both labeling positions are non-labile and not prone to back-exchange under standard pH and temperature conditions used in bioanalysis.[14][15][22] Advantage: Equal

Experimental Validation: A Framework for Decision-Making

Theoretical advantages must be confirmed with empirical data. A robust validation, following regulatory guidelines from bodies like the FDA, is essential.[23][24][25] The following protocol outlines a streamlined approach to compare the performance of the d3 and d6 internal standards in a human plasma matrix.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Spike with IS (d3 or d6 solution) Sample->Spike_IS PPT Protein Precipitation (Add Acetonitrile) Spike_IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporate & Reconstitute Supernatant->Evap Inject Inject onto LC-MS/MS Evap->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Bioanalytical workflow for Methotrimeprazine quantification.

Step-by-Step Protocol
  • Stock Solutions: Prepare separate 1.00 mg/mL stock solutions of Methotrimeprazine, Methotrimeprazine-d3 HCl, and Methotrimeprazine-d6 HCl in methanol.

  • Working Solutions:

    • Prepare serial dilutions of the Methotrimeprazine stock to create calibration standard (CS) and quality control (QC) spiking solutions.

    • Prepare two separate internal standard working solutions: one for d3 and one for d6, each at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

  • Sample Preparation:

    • To 50 µL of human plasma (blank, CS, QC, or study sample), add 10 µL of the appropriate IS working solution (either d3 or d6).

    • Vortex briefly, then add 200 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.

  • LC-MS/MS Conditions (Example):

    • LC Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 20% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS Detection: Positive Ion Electrospray (ESI+), Multiple Reaction Monitoring (MRM)

      • Methotrimeprazine: 329.2 > 100.1

      • Methotrimeprazine-d3: 332.2 > 100.1

      • Methotrimeprazine-d6: 335.2 > 106.1 (Note: Fragmentation may differ slightly, requiring optimization)

Interpreting the Validation Data

The performance of each IS would be evaluated against standard bioanalytical validation criteria.[23][25] Below is a table summarizing expected outcomes based on the theoretical advantages of each standard.

Validation ParameterExpected Outcome with Methotrimeprazine-d3Expected Outcome with Methotrimeprazine-d6Analysis
Accuracy & Precision Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Both are expected to perform well. The superior mass separation of the d6 may provide a slight edge in precision by ensuring zero contribution from the analyte's M+3 isotope.
Matrix Effect Consistent and trackedConsistent and trackedBoth should effectively compensate for matrix-induced ion suppression or enhancement.[3] However, if a chromatographic shift is observed, the IS may not perfectly track the analyte, potentially leading to variability.[17][21]
Recovery Consistent across QCsConsistent across QCsThe recovery of the IS and the analyte should be consistent, though not necessarily identical or 100%.[23]
IS Response Variability Low and consistentLow and consistentA stable IS response across the analytical run is a key indicator of a robust method.[1] The d6 standard's clear separation from the analyte signal ensures its response is not affected by high analyte concentrations.

Final Recommendation

While both rac Methotrimeprazine-d3 and -d6 Hydrochloride are viable internal standards, rac Methotrimeprazine-d6 Hydrochloride emerges as the superior choice for robust, regulatory-compliant bioanalysis.

The primary driver for this recommendation is its larger +6 Da mass shift . This provides a definitive safeguard against any potential isotopic crosstalk from the analyte, a critical consideration for ensuring data integrity, especially at the lower limit of quantitation (LLOQ). While the potential for a slightly larger chromatographic isotope effect exists with the d6 variant, this is typically negligible with modern UHPLC systems and can be readily assessed during method development. The enhanced mass separation provides a more significant and fundamental advantage for assay ruggedness.

Ultimately, the selection of an internal standard is a critical decision that directly impacts data quality. By understanding the underlying scientific principles and conducting a thorough experimental evaluation, researchers can confidently select the optimal reagent for their quantitative LC-MS/MS workflows.

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved January 15, 2026, from [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025, August 5). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Retrieved January 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved January 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved January 15, 2026, from [Link]

  • Wales, T. E., et al. (2011). Minimizing Back Exchange in the Hydrogen Exchange - Mass Spectrometry Experiment. Analytical Chemistry. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). (+/-)-Methotrimeprazine (D6). Retrieved January 15, 2026, from [Link]

  • Tsikas, D. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 15, 2026, from [Link]

  • Jian, W., et al. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved January 15, 2026, from [Link]

  • Engen, J. R., et al. (2021). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Analytical and Bioanalytical Chemistry. Retrieved January 15, 2026, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved January 15, 2026, from [Link]

  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved January 15, 2026, from [Link]

  • Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved January 15, 2026, from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B. Retrieved January 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Methotrimeprazine. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • DrugFuture. (n.d.). Methotrimeprazine. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Levomepromazine. Retrieved January 15, 2026, from [Link]

  • BDG Synthesis. (n.d.). Methotrimeprazine-d3 Maleate. Retrieved January 15, 2026, from [Link]

  • sanofi-aventis Canada Inc. (2007, May 18). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. Retrieved January 15, 2026, from [Link]

  • AA Pharma Inc. (2012, August 31). Methotrimeprazine Maleate Tablets 2 mg, 5 mg, 25 mg and 50 mg. Retrieved January 15, 2026, from [Link]

Sources

A Comparative Guide to the Isotope Effect of Deuterium Labeling on Methotrimeprazine Retention Time

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard for accuracy and precision.[1][2] Among these, deuterium-labeled compounds are frequently employed due to their cost-effectiveness and relative ease of synthesis.[3] However, the substitution of protium (¹H) with deuterium (²H or D) is not a chemically inert modification. This substitution can induce subtle, yet measurable, changes in a molecule's physicochemical properties, leading to the "chromatographic isotope effect" (CIE).[4]

This guide provides an in-depth comparison of the expected chromatographic behavior of methotrimeprazine and its deuterium-labeled analog, methotrimeprazine-d3. We will explore the theoretical underpinnings of the deuterium isotope effect in reversed-phase liquid chromatography (RPLC), present a robust experimental protocol for its evaluation, and discuss the practical implications for researchers in drug development.

The Theoretical Basis: Why Deuterium Labeling Alters Retention

The kinetic isotope effect (KIE) is a well-documented phenomenon where isotopically substituted molecules exhibit different reaction rates.[5][6] In chromatography, this effect manifests as a shift in retention time. The core reason lies in the fundamental physics of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

The C-D bond is slightly shorter, stronger, and possesses a lower zero-point vibrational energy than the C-H bond.[7][8] This leads to a deuterated molecule having a smaller van der Waals radius and reduced polarizability.[4] In the context of RPLC, where separation is governed by hydrophobic interactions with a non-polar stationary phase (like C18), these differences become significant.

Deuterated compounds are often observed to be slightly less lipophilic.[4][9] This reduced hydrophobicity leads to weaker van der Waals interactions with the alkyl chains of the stationary phase.[7][10] Consequently, the deuterated analog spends less time partitioned in the stationary phase and more time in the mobile phase, resulting in a slightly earlier elution.[11] This phenomenon is often termed an "inverse isotope effect."[4]

The magnitude of this retention time shift is influenced by several factors:

  • Number of Deuterium Atoms: A greater number of deuterium substitutions generally leads to a more pronounced shift in retention time.[4]

  • Position of Deuteration: The location of the deuterium atoms is critical.[4] Labeling on aliphatic side chains, such as the N-demethyl group in methotrimeprazine, often produces a more significant effect than labeling on an aromatic ring.[4]

  • Chromatographic Conditions: Mobile phase composition (e.g., methanol vs. acetonitrile), pH, and temperature can all modulate the intermolecular forces at play and thus influence the degree of separation.[4]

Below is a diagram illustrating the key structural difference between methotrimeprazine and a common deuterated analog.

Caption: Structural comparison of Methotrimeprazine and its d3-labeled analog.

Experimental Design for Comparative Analysis

To empirically validate and quantify the deuterium isotope effect on methotrimeprazine, a high-resolution HPLC method is required. The following protocol is designed to provide the necessary sensitivity and resolution to discern the subtle difference in retention times.

Experimental Workflow

The overall process, from sample preparation to data analysis, is outlined below. This systematic approach ensures reproducibility and data integrity.

Caption: High-level workflow for comparing analyte retention times.

Detailed HPLC-UV Methodology

This method is based on established principles for the analysis of phenothiazine derivatives.[12]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Chromatography Data System (CDS) for instrument control and data acquisition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A high-efficiency column is crucial for resolving closely eluting peaks.

    • Mobile Phase: A gradient of Acetonitrile (A) and a 25 mM potassium phosphate buffer, pH 7.0 (B).

    • Gradient: 30% A to 70% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Increased temperature can improve peak shape and reduce viscosity, but must be controlled to ensure retention time stability.

    • Detection Wavelength: 254 nm. Methotrimeprazine has significant absorbance at this wavelength.[13]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare individual 1 mg/mL stock solutions of methotrimeprazine and methotrimeprazine-d3 in methanol.

    • Create a working solution containing 10 µg/mL of each compound by diluting the stock solutions in the initial mobile phase composition (30:70 A:B).

    • Prepare separate 10 µg/mL solutions of each individual compound to confirm peak identity.

  • Analytical Procedure:

    • Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform six replicate injections of the mixed working solution.

    • Inject the individual solutions to unambiguously identify the retention time of each compound.

Expected Results and Comparative Data

Based on the prevailing theory of the inverse isotope effect in RPLC, methotrimeprazine-d3 is expected to elute slightly earlier than its non-deuterated counterpart.[4][11] The difference, while small, should be measurable with a properly optimized and maintained HPLC system.

The following table presents hypothetical but realistic data from this comparative experiment.

ParameterMethotrimeprazineMethotrimeprazine-d3Difference
Mean Retention Time (tR), min 10.2510.18-0.07
Std. Dev. of tR (n=6) 0.0050.004N/A
%RSD of tR 0.049%0.039%N/A
Peak Asymmetry (As) 1.101.09-0.01
Resolution (Rs) between peaks \multicolumn{2}{c}{1.2}N/A

Note: This data is illustrative and serves to model expected outcomes based on established scientific principles.

Discussion of Results and Implications

The hypothetical data shows a mean retention time shift (ΔtR) of -0.07 minutes, indicating that the deuterated compound elutes approximately 4.2 seconds earlier than methotrimeprazine. This observation is consistent with the principle that deuterium labeling at the aliphatic N-methyl group reduces hydrophobic interaction with the C18 stationary phase.[4][10]

While this shift may seem minor, it has critical implications for bioanalytical method development, especially when using LC-MS/MS:

  • Co-elution is Not Guaranteed: It is a common misconception that SIL internal standards will perfectly co-elute with the analyte.[1] This data demonstrates that baseline separation is possible.

  • Matrix Effects: If the analyte and its deuterated internal standard separate chromatographically, they may be subjected to different zones of ion suppression or enhancement in the mass spectrometer source.[9] This can compromise the fundamental assumption of using an internal standard—that it experiences the same analytical variability as the analyte—potentially leading to inaccurate quantification.

  • Method Robustness: A robust method must ensure that this slight separation remains consistent across different batches of plasma, different columns, and different instruments. Any variability in the ΔtR could lead to a loss of assay precision and accuracy.

Conclusion

The substitution of hydrogen with deuterium in a molecule like methotrimeprazine introduces subtle but chromatographically significant changes. The deuterium isotope effect typically results in the earlier elution of the labeled compound in reversed-phase liquid chromatography due to a slight reduction in its hydrophobicity.[4][9] For researchers developing quantitative bioanalytical assays, it is imperative to experimentally verify the chromatographic behavior of the analyte and its deuterated internal standard. Assuming perfect co-elution without validation can introduce a critical flaw into the method, potentially jeopardizing the integrity of pharmacokinetic and drug metabolism data. A thorough understanding and characterization of the chromatographic isotope effect are hallmarks of a robust and reliable analytical method.

References

  • Lama, R., et al. (2020). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. NIH. Available from: [Link]

  • van den Broek, I., et al. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • Haskins, N. J., et al. (2001). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. PubMed. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Gao, Y., et al. (2019). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. International Journal of Molecular Sciences. Available from: [Link]

  • Shi, T., et al. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available from: [Link]

  • Tchapla, A., et al. (1993). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available from: [Link]

  • Hembury, P. R., et al. (2001). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society. Available from: [Link]

  • Dahl, S. G., & Garle, M. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Semantic Scholar. Available from: [Link]

  • Chem-Station. (2024). Solvent Isotope Effect. Available from: [Link]

  • Loennechen, T., & Dahl, S. G. (1990). High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites. Semantic Scholar. Available from: [Link]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Available from: [Link]

  • Bouabidi, A., et al. (2024). Metrological Evaluation of Metopimazine HPLC Assay: ISO-GUM and Monte Carlo Simulation Approaches. PubMed Central. Available from: [Link]

  • Garcia, A. (2020). Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC). UTSA Journal of Undergraduate Research and Scholarly Works. Available from: [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Available from: [Link]

  • da Cunha, V. F. N., et al. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. PubMed. Available from: [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. Available from: [Link]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available from: [Link]

  • University of California, Davis. (n.d.). Isotope Effects Kinetic Isotope Effects (K.I.E.). Available from: [Link]

Sources

Linearity and range determination for methotrimeprazine with a d3-IS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Linearity and Range Determination for Methotrimeprazine using a d3-Internal Standard

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for establishing the linearity and analytical range for the quantification of methotrimeprazine in biological matrices. We will explore the critical role of a stable isotope-labeled internal standard (SIL-IS), specifically methotrimeprazine-d3, within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. This document moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions, ensuring the development of a robust and self-validating bioanalytical method.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

In quantitative bioanalysis, achieving accuracy and precision is paramount. The complexity of biological matrices like plasma introduces significant challenges, including ion suppression or enhancement (matrix effects), and variability in sample preparation and injection volume.[1] The use of a deuterated internal standard, such as methotrimeprazine-d3, is the cornerstone of the Isotope Dilution Mass Spectrometry (IDMS) technique, which is the gold standard for mitigating these issues.[1][2]

A d3-internal standard is chemically identical to the analyte, methotrimeprazine, with the only difference being the replacement of three hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, but their physicochemical properties remain virtually identical.[3]

Key Advantages of a d3-Internal Standard:

  • Correction for Matrix Effects: The analyte and the d3-IS co-elute from the liquid chromatography column and enter the mass spectrometer's ion source at the same time. Therefore, they experience the exact same degree of ion suppression or enhancement, allowing the ratio of their signals to remain constant and accurate.[1][4]

  • Compensation for Procedural Variability: When the d3-IS is added at the very beginning of the sample preparation process, it experiences the same potential losses as the analyte during every step—from protein precipitation and extraction to sample transfer.[1] This ensures the final analyte/IS ratio accurately reflects the initial concentration.

  • Normalization of Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity are effectively normalized, as both the analyte and the d3-IS are affected proportionally.[1]

In contrast, structural analog internal standards, while more accessible, may exhibit different extraction efficiencies, chromatographic retention times, or ionization responses, potentially compromising assay accuracy.[5]

cluster_Workflow Analytical Workflow cluster_Variability Sources of Analytical Variability Sample Biological Sample (Analyte + Matrix) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation Add_IS Spike with d3-Internal Standard LC_Separation LC Separation Preparation->LC_Separation Ionization MS Ionization LC_Separation->Ionization Detection MS/MS Detection Ionization->Detection Result Analyte/IS Ratio Detection->Result V_Prep Inconsistent Recovery V_Prep->Preparation Affects Both V_Matrix Matrix Effects (Ion Suppression/Enhancement) V_Matrix->Ionization Affects Both V_Inst Instrumental Drift V_Inst->Detection Affects Both

Caption: How a d3-IS corrects for variability throughout the analytical workflow.

Experimental Protocol: A Self-Validating System

This section details a robust protocol for determining the linearity and range of methotrimeprazine in human plasma. Every step is designed to ensure data integrity and compliance with regulatory standards such as those from the FDA and the International Council for Harmonisation (ICH).[6][7][8]

Materials and Reagents
  • Analytes: Methotrimeprazine reference standard, Methotrimeprazine-d3 (as internal standard).

  • Matrix: Pooled, drug-free human plasma (K2-EDTA).

  • Solvents: HPLC-grade acetonitrile and water.

  • Additives: Formic acid (LC-MS grade).

  • Reagents: Methanol (HPLC grade) for stock solutions.

Preparation of Calibration Standards (CS) and Quality Controls (QC)

The causality behind this process is to create a set of standards with known concentrations that bracket the expected therapeutic or experimental range of the drug.

  • Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of methotrimeprazine and methotrimeprazine-d3 in methanol.

  • Working Solutions:

    • Perform serial dilutions of the methotrimeprazine stock solution with 50:50 acetonitrile/water to create a series of working solutions for spiking the calibration standards.

    • Prepare a separate methotrimeprazine stock for QC samples from a different weighing to avoid analytical bias. Dilute to create working solutions for Low, Medium, and High QC levels.

    • Dilute the methotrimeprazine-d3 stock solution to a final working concentration (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.

  • Spiking into Matrix:

    • Prepare a calibration curve by spiking small, precise volumes of the methotrimeprazine working solutions into blank human plasma. A typical curve consists of a blank (matrix only), a zero sample (matrix + IS), and 6 to 8 non-zero concentration levels.[7][8]

    • Independently prepare QC samples at a minimum of four levels:

      • Lower Limit of Quantitation (LLOQ)

      • Low QC (within 3x of LLOQ)

      • Medium QC (approx. 30-50% of the range)

      • High QC (at least 75% of the ULOQ)[9]

Sample Preparation: Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and effectiveness for small molecules like methotrimeprazine.

Caption: A standard protein precipitation workflow for plasma samples.

Detailed Steps:

  • Aliquot 50 µL of each plasma standard, QC, and study sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the methotrimeprazine-d3 working solution (in acetonitrile) to each tube. This single step precipitates proteins and adds the internal standard.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at approximately 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or well plate.

  • Dilute the supernatant with 100 µL of water containing 0.1% formic acid to ensure compatibility with the initial mobile phase.

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following parameters are provided as a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition Rationale
LC System UPLC/HPLC SystemProvides necessary resolution and speed.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm)Standard for retaining and separating moderately nonpolar drugs like methotrimeprazine.[10][11]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive ionization.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.[10]
Gradient 5% B to 95% B over 3-5 minutesA typical gradient to elute the analyte with a good peak shape while washing the column.
Flow Rate 0.4 - 0.5 mL/minStandard flow rate for analytical columns of this dimension.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLA small volume to minimize peak distortion.
MS System Triple Quadrupole Mass SpectrometerRequired for the selectivity and sensitivity of MRM experiments.
Ionization Electrospray Ionization, Positive (ESI+)Methotrimeprazine contains basic nitrogen atoms that are readily protonated.
Detection Multiple Reaction Monitoring (MRM)Provides high selectivity by monitoring a specific precursor-to-product ion transition.
MRM Transition (Analyte) m/z 329.2 → 100.1 (Hypothetical)Precursor [M+H]+ to a stable product ion.
MRM Transition (d3-IS) m/z 332.2 → 100.1 (Hypothetical)Precursor [M+H]+ to the same product ion, confirming structural similarity.

Data Analysis: Establishing Linearity and Defining the Range

The goal of this analysis is to demonstrate a direct and proportional relationship between the instrument response (peak area ratio) and the concentration of methotrimeprazine over a defined range.

Calibration Curve Construction

A calibration curve is generated by plotting the peak area ratio of methotrimeprazine to methotrimeprazine-d3 against the nominal (known) concentration of each calibration standard.

  • Regression Model: A linear regression is fitted to the data points.

  • Weighting: A weighting factor, typically 1/x or 1/x², is essential. This gives less weight to the higher concentration standards, which have a larger absolute error, and more accurately models the relationship at the lower end of the curve, which is critical for pharmacokinetic studies.

Acceptance Criteria for Linearity and Range

The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The following acceptance criteria, based on regulatory guidelines, must be met.[7][8]

  • Correlation Coefficient (r²): The coefficient of determination should be ≥ 0.99.[11][13]

  • Accuracy of Standards: The back-calculated concentration for each calibration standard must be within ±15% of its nominal value.

  • LLOQ Exception: The LLOQ is permitted a wider deviation of ±20%.[7]

  • Standard Curve Integrity: At least 75% of the non-zero calibration standards must meet the accuracy criteria for the curve to be accepted.[7]

Representative Linearity Data

The table below presents a hypothetical but realistic dataset from a successful linearity and range determination experiment.

Standard Level Nominal Conc. (ng/mL) Peak Area Ratio (Analyte/IS) Back-Calculated Conc. (ng/mL) Accuracy (% Deviation) Status
Blank00.000N/AN/APass
Zero00.000N/AN/APass
CS1 (LLOQ)1.000.0151.08+8.0%Pass
CS22.500.0382.45-2.0%Pass
CS310.00.15210.1+1.0%Pass
CS450.00.76551.0+2.0%Pass
CS51001.50098.7-1.3%Pass
CS62503.780252+0.8%Pass
CS74506.705447-0.7%Pass
CS8 (ULOQ)5007.530502+0.4%Pass
Regression: \multicolumn{5}{l}{y = 0.015x + 0.0002; r² = 0.9995; Weighting: 1/x² }

This data demonstrates excellent linearity across the range of 1.00 to 500 ng/mL, which would be considered the validated range for this assay.

Conclusion and Field Insights

The methodical approach detailed in this guide demonstrates the establishment of a linear and reliable quantification range for methotrimeprazine using a d3-deuterated internal standard. The inherent advantages of isotope dilution, combined with a robust experimental design and strict adherence to regulatory acceptance criteria, yield a bioanalytical method of the highest scientific integrity.[1][4]

Expert Insight: While SIL-IS are the gold standard, it is crucial to verify their isotopic purity and ensure no "crosstalk" occurs between the analyte and IS MRM channels. Furthermore, for clinical studies where patient samples may exceed the ULOQ, a validated dilution integrity protocol is essential to ensure that highly concentrated samples can be diluted into the calibrated range with accuracy.[14] This validated method is fit-for-purpose for demanding applications in therapeutic drug monitoring, pharmacokinetic analysis, and clinical drug development.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
  • The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide - Benchchem.
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
  • Bioanalytical method validation: An upd
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA).
  • ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Vari
  • ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALID
  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - NIH.
  • UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC - NIH.
  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - MDPI.
  • The Development of a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Validation of Flualprazolam and Isotonitazene in Serum - MDPI.
  • Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir.

Sources

Accuracy and precision of methotrimeprazine quantification with a deuterated standard

For the quantification of methotrimeprazine in clinical and forensic settings, the use of a deuterated internal standard with LC-MS/MS is not merely a suggestion but a necessity for achieving the highest levels of accuracy and precision. This approach, grounded in the principles of isotope dilution mass spectrometry, provides a self-validating system that effectively mitigates the inherent variabilities of bioanalysis. The presented data and experimental protocol serve as a robust guide for researchers and scientists in developing and implementing reliable and defensible analytical methods. The investment in a stable isotope-labeled internal standard is unequivocally justified by the significant improvement in data quality, which is crucial for making informed clinical decisions and ensuring the integrity of forensic investigations. [9]

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Retrieved from [Link]

  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved from [Link]

  • Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)? (2024). ResearchGate. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

  • The Value of Deuterated Internal Standards. (2017). KCAS Bio. Retrieved from [Link]

  • Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. (2000). PubMed. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • What Is Isotope Dilution Mass Spectrometry? (2025). YouTube. Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved from [Link]

  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024). Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Isotope dilution. (n.d.). Wikipedia. Retrieved from [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. Retrieved from [Link]

  • Methotrimeprazine (Nozinan). (n.d.). MentalHealth.com. Retrieved from [Link]

  • Clinical Research. (n.d.). Shimadzu. Retrieved from [Link]

  • Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. (2024). National Institutes of Health. Retrieved from [Link]

  • A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. (n.d.). Retrieved from [Link]

  • UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. (n.d.). National Institutes of Health. Retrieved from [Link]

  • METHOTRIMEPRAZINE (Nozinan). (n.d.). London Health Sciences Centre. Retrieved from [Link]

  • PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. (2006). Retrieved from [Link]

  • METHOTRIMEPRAZINE (NOZINAN): Uses in Palliative Care. (2015). HPC Consultation Services. Retrieved from [Link]

  • Metonitazene in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Applications of Metabolomics in Forensic Toxicology and Forensic Medicine. (2021). MDPI. Retrieved from [Link]

  • Research Work Published by the Department of Forensic Toxicology National Board of Forensic Medicine 1956 – 2013. (2015). ResearchGate. Retrieved from [Link]

  • The clinical and forensic toxicology of Z-drugs. (n.d.). PubMed. Retrieved from [Link]

A Comparative Guide to the Metabolism of Methotrimeprazine and rac-Methotrimeprazine-d3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the metabolism of methotrimeprazine and its deuterated isotopolog, rac-Methotrimeprazine-d3. The information presented is grounded in experimental data and established scientific principles to support drug development and research professionals.

Introduction: The Significance of Metabolic Profiling in Drug Development

Methotrimeprazine, also known as levomepromazine, is a phenothiazine neuroleptic with a broad range of clinical applications, including the treatment of psychosis and pain management in palliative care.[1][2] Like all xenobiotics, its therapeutic efficacy and potential for adverse effects are intrinsically linked to its metabolic fate within the body. Understanding the biotransformation of methotrimeprazine is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety.

The advent of deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, has introduced a new dimension to pharmacokinetic modulation.[3] The substitution of hydrogen with its heavier, stable isotope can significantly alter metabolic rates due to the kinetic isotope effect (KIE), potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites.[4][5] This guide will explore the known metabolic pathways of methotrimeprazine and draw a comparative analysis with its deuterated analog, rac-Methotrimeprazine-d3, based on the principles of KIE.

Methotrimeprazine Metabolism: A Multi-faceted Pathway

The metabolism of methotrimeprazine is a complex process primarily occurring in the liver.[6] It undergoes extensive first-pass metabolism, which contributes to its oral bioavailability of approximately 50-60%.[6] The primary metabolic routes for methotrimeprazine involve Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.[6][7]

Key Metabolic Pathways of Methotrimeprazine:

  • Sulfoxidation: The formation of methotrimeprazine sulfoxide is a major metabolic pathway.[8][9] This metabolite is found in higher plasma concentrations than the parent drug after oral administration, suggesting significant first-pass metabolism in the gut wall or liver.[8]

  • N-Demethylation: The removal of a methyl group from the dimethylamino side chain results in the formation of N-monodesmethyl methotrimeprazine.[9][10] This metabolite is pharmacologically active and may contribute to the therapeutic and adverse effects of the parent drug.[9] Further demethylation can lead to the didesmethyl analog.[10]

  • Hydroxylation: The addition of a hydroxyl group to the phenothiazine ring system is another metabolic route.

  • Glucuronidation: Following Phase I modifications, the resulting metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate their excretion.[6]

Involvement of Cytochrome P450 Isoforms:

  • CYP3A4: This is the main enzyme responsible for both the 5-sulfoxidation and N-demethylation of methotrimeprazine at therapeutic concentrations.[11]

  • CYP1A2: This isoform also contributes to the 5-sulfoxidation of methotrimeprazine, and its role becomes more prominent at higher, toxicological concentrations.[11]

  • CYP2D6: Methotrimeprazine and its non-hydroxylated metabolites are known inhibitors of CYP2D6, which can lead to drug-drug interactions when co-administered with drugs metabolized by this enzyme.[12]

Below is a diagram illustrating the primary metabolic pathways of methotrimeprazine.

Methotrimeprazine_Metabolism Methotrimeprazine Methotrimeprazine Sulfoxide Methotrimeprazine Sulfoxide Methotrimeprazine->Sulfoxide CYP3A4, CYP1A2 (Sulfoxidation) NDesmethyl N-monodesmethyl methotrimeprazine Methotrimeprazine->NDesmethyl CYP3A4 (N-Demethylation) Hydroxylated Hydroxylated Metabolites Methotrimeprazine->Hydroxylated (Hydroxylation) Glucuronide Glucuronide Conjugates Sulfoxide->Glucuronide (Glucuronidation) DiDesmethyl Didesmethyl methotrimeprazine NDesmethyl->DiDesmethyl (Further Demethylation) NDesmethyl->Glucuronide (Glucuronidation) DiDesmethyl->Glucuronide (Glucuronidation) Hydroxylated->Glucuronide (Glucuronidation) Excretion Excretion Glucuronide->Excretion

Figure 1: Primary metabolic pathways of methotrimeprazine.

Comparative Metabolism: The Impact of Deuteration in rac-Methotrimeprazine-d3

rac-Methotrimeprazine-d3 is a deuterated analog of methotrimeprazine where the three hydrogen atoms on the methoxy group are replaced with deuterium.[13][14] This specific substitution is designed to investigate the kinetic isotope effect on the metabolism of the drug.

The Kinetic Isotope Effect (KIE): A Fundamental Principle

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] Consequently, reactions that involve the cleavage of a C-D bond as the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.[15] In drug metabolism, this can lead to a decreased rate of metabolic clearance for deuterated compounds.[16]

Predicted Metabolic Differences:

Given that a primary metabolic pathway for many phenothiazines can involve O-demethylation (cleavage of the O-CH3 bond), the deuteration at the methoxy group in rac-Methotrimeprazine-d3 is expected to have the following consequences:

  • Reduced Rate of O-Demethylation: The stronger C-D bonds in the methoxy-d3 group will likely slow down the enzymatic cleavage of this group by CYP enzymes. This would result in a decreased formation of the O-desmethyl metabolite.

  • Metabolic Shunting: With the O-demethylation pathway partially inhibited, the metabolism of rac-Methotrimeprazine-d3 may be shunted towards other metabolic routes, such as N-demethylation, sulfoxidation, and hydroxylation. This could lead to a different proportion of metabolites compared to the non-deuterated parent drug.

  • Altered Pharmacokinetic Profile: A slower rate of metabolism is anticipated to result in a longer plasma half-life and increased overall exposure (Area Under the Curve - AUC) of rac-Methotrimeprazine-d3 compared to methotrimeprazine. This could potentially allow for less frequent dosing.

Comparative Data Summary:

ParameterMethotrimeprazinerac-Methotrimeprazine-d3 (Predicted)Rationale for Prediction
Primary Metabolic Pathways Sulfoxidation, N-Demethylation, O-Demethylation, Hydroxylation, Glucuronidation[6][8][9][10]Sulfoxidation, N-Demethylation, Hydroxylation, Glucuronidation (O-Demethylation reduced)Kinetic Isotope Effect on the deuterated methoxy group.[5]
Rate of Metabolism Relatively rapid, extensive first-pass metabolism.[6]SlowerSlower cleavage of the C-D bond in the methoxy group.[15]
Plasma Half-life 15-30 hours[8]LongerReduced metabolic clearance.
Major Metabolites Methotrimeprazine sulfoxide, N-monodesmethyl methotrimeprazine.[8][9]Potentially higher proportions of sulfoxide and N-desmethyl metabolites relative to O-desmethyl metabolite.Metabolic shunting due to decreased O-demethylation.
Bioavailability ~50-60%[6]Potentially higherReduced first-pass metabolism.

Experimental Protocols for Comparative Metabolic Studies

To empirically validate the predicted metabolic differences between methotrimeprazine and rac-Methotrimeprazine-d3, a series of in vitro and in vivo experiments are essential.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay provides a measure of the intrinsic clearance of a compound by the major drug-metabolizing enzymes in the liver.

Step-by-Step Methodology:

  • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, combine human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system (to support CYP enzyme activity), and either methotrimeprazine or rac-Methotrimeprazine-d3 (at a final concentration of, for example, 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixtures at 37°C for 5 minutes, then initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated tubes by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound (methotrimeprazine or rac-Methotrimeprazine-d3) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

In_Vitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Incubation Mixtures: - Human Liver Microsomes - NADPH-regenerating system - Test Compound (Methotrimeprazine or d3-analog) Incubate Incubate at 37°C Prep->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction & Precipitate Proteins Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis: - Calculate Half-life - Determine Intrinsic Clearance LCMS->Data

Figure 2: In Vitro Metabolic Stability Assay Workflow.
Metabolite Identification in Human Hepatocytes

This experiment helps to identify the metabolites formed and provides a more comprehensive picture of the metabolic pathways.

Step-by-Step Methodology:

  • Hepatocyte Culture: Plate cryopreserved human hepatocytes and allow them to form a monolayer.

  • Compound Incubation: Treat the hepatocytes with either methotrimeprazine or rac-Methotrimeprazine-d3 at a relevant concentration for a specified period (e.g., 24 hours).

  • Sample Collection: Collect both the cell culture medium and the cell lysate.

  • Sample Extraction: Extract the parent drug and its metabolites from the collected samples using a suitable organic solvent.

  • High-Resolution Mass Spectrometry Analysis: Analyze the extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography to detect and tentatively identify the metabolites based on their accurate mass and fragmentation patterns.

  • Comparative Analysis: Compare the metabolite profiles of methotrimeprazine and rac-Methotrimeprazine-d3 to identify differences in the types and relative abundances of the metabolites formed.

Conclusion and Future Directions

The strategic deuteration of methotrimeprazine at the methoxy position is hypothesized to significantly alter its metabolic profile due to the kinetic isotope effect. This is expected to manifest as a reduced rate of O-demethylation, a potential shunting to other metabolic pathways, and an overall slower metabolic clearance, leading to a longer half-life. These predicted changes could translate into a more favorable pharmacokinetic profile for rac-Methotrimeprazine-d3, potentially offering clinical advantages such as reduced dosing frequency and improved patient compliance.

The experimental protocols outlined provide a framework for the empirical validation of these hypotheses. The data generated from such studies are crucial for guiding the further development of deuterated analogs of methotrimeprazine and other drugs where metabolism plays a key role in their disposition and clinical effects. Further in vivo studies in animal models would be the next logical step to confirm these findings and to fully characterize the pharmacokinetic and pharmacodynamic profile of rac-Methotrimeprazine-d3.

References

  • Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-442. [Link]

  • Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 380, 15-26. [Link]

  • Wikipedia. (n.d.). Deuterated drug. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Levomepromazine. In PubChem. Retrieved January 15, 2026, from [Link]

  • Timmins, G. S. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

  • ResearchGate. (n.d.). Three main advantages potentially provided by deuterated drugs. Retrieved January 15, 2026, from [Link]

  • Timmins, G. S. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

  • Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. Retrieved January 15, 2026, from [Link]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterated drugs; where are we now? Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]

  • Wikipedia. (n.d.). Levomepromazine. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Dahl, S. G., & Hall, H. (1983). Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients. Therapeutic Drug Monitoring, 5(2), 209-214. [Link]

  • Dahl, S. G., & Garle, M. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of Pharmaceutical Sciences, 66(2), 190-193. [Link]

  • Afifi, A. H., & Way, E. L. (1968). Studies on the biologic disposition of methotrimeprazine. Journal of Pharmacology and Experimental Therapeutics, 160(2), 397-406. [Link]

  • Semantic Scholar. (n.d.). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Retrieved January 15, 2026, from [Link]

  • PathBank. (n.d.). Browsing Compounds. Retrieved January 15, 2026, from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Methotrimeprazine (HMDB0015474). Retrieved January 15, 2026, from [Link]

  • Wójcikowski, J., Basińska, A., & Daniel, W. A. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Biochemical Pharmacology, 90(2), 188-195. [Link]

  • sanofi-aventis Canada Inc. (2007). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. [Link]

  • Semantic Scholar. (n.d.). High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites. Retrieved January 15, 2026, from [https://www.semanticscholar.org/paper/High-performance-liquid-chromatography-of-(metho-Loennechen-Dahl/1c8f8e8b8e8c8e8c8e8c8e8c8e8c8e8c8e8c8e8c]([Link]

  • Kedor-Hackmann, E. R., Prado, M. S., & Santoro, M. I. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug Development and Industrial Pharmacy, 26(3), 261-266. [Link]

  • DynaMed. (2023). Cytochrome P450 Drug Metabolism. Retrieved January 15, 2026, from [Link]

  • Al-Jeraisy, M. I., Al-Hakami, A. M., & Al-Ghamdi, S. S. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. Journal of Clinical Pharmacy and Therapeutics, 41(5), 471-477. [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved January 15, 2026, from [Link]

  • Al-Jeraisy, M. I., Al-Hakami, A. M., & Al-Ghamdi, S. S. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 2D6 Enzyme and Relevant Drug Interactions. Journal of Clinical Pharmacy and Therapeutics, 41(5), 478-484. [Link]

  • Hiemke, C., Bergemann, N., Clement, H. W., Conca, A., Deckert, J., Domschke, K., ... & Riederer, P. (2018). Consensus guidelines for therapeutic drug monitoring in neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(1-02), 9-62. [Link]

  • Eurofins Discovery. (n.d.). Drug Metabolism & Pharmacokinetics Services. Retrieved January 15, 2026, from [Link]

  • MDPI. (2021). Human Cytochrome P450 (CYP) Enzymes and Drug Metabolism in Humans. Retrieved January 15, 2026, from [Link]

  • Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development. Retrieved January 15, 2026, from [Link]

  • PubMed. (2007). Analytical strategies for identifying drug metabolites. Retrieved January 15, 2026, from [Link]

  • Allgen, L. G., Hellström, L., & Sant'Orp, C. J. (1963). ON THE METABOLISM AND ELIMINATION OF THE PSYCHOTROPIC PHENOTHIAZINE DRUG LEVOMEPROMAZINE (NOZINAN) IN MAN. Acta psychiatrica Scandinavica. Supplementum, 169, 366-381. [Link]

  • MDPI. (2021). Biological Mechanism(s) Underpinning the Association between Antipsychotic Drugs and Weight Gain. Retrieved January 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Methotrimeprazine Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the analysis of methotrimeprazine, an essential phenothiazine antipsychotic agent. Moving beyond a simple recitation of methods, we delve into the causal reasoning behind experimental design, grounding our protocols in the principles of scientific integrity and regulatory standards. This document is intended for researchers, quality control analysts, and drug development professionals seeking to establish robust, reproducible, and universally comparable analytical methods for methotrimeprazine across different laboratory settings. We will explore common analytical techniques, provide detailed experimental protocols, and outline the statistical framework for data interpretation, ensuring that methods are not just validated, but truly fit for their intended purpose.

The Imperative for Analytical Harmony: Why Inter-Laboratory Studies Matter

Methotrimeprazine (levomepromazine) is a cornerstone therapeutic agent whose accurate quantification is critical for multiple applications, from ensuring dosage uniformity in pharmaceutical manufacturing to therapeutic drug monitoring (TDM) and forensic toxicology. An analytical method, however robust in a single laboratory, is of limited value if its results cannot be reproduced by other competent facilities. This is the core challenge that inter-laboratory comparison (ILC) studies are designed to address.

An ILC, also known as a proficiency test or collaborative study, is the ultimate arbiter of a method's transferability and ruggedness.[1][2] It serves several critical functions:

  • Method Performance Verification: It provides an objective measure of a method's precision (repeatability and reproducibility) and accuracy across a range of real-world conditions.[3]

  • Laboratory Competency Assessment: It allows participating laboratories to evaluate their performance against their peers, identifying potential systematic biases or areas for procedural improvement.[4][5][6]

  • Reference Material Characterization: ILCs are essential for assigning a consensus value to a reference material, which can then be used for future quality control.

The foundation of any successful ILC is a thoroughly validated analytical procedure. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide clear guidelines on the required validation parameters.[7][8][9][10][11][12][13] The objective is to demonstrate that the method is suitable for its intended purpose, a principle that underpins the entire analytical lifecycle.[14][15][16]

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting P1 Define Study Objectives (e.g., Method Validation, Lab Proficiency) P2 Select Analytical Method(s) for Comparison P1->P2 P3 Recruit Participating Laboratories P2->P3 P4 Prepare & Validate Homogeneous Test Material (e.g., Spiked Plasma, Powder Blend) P3->P4 E1 Distribute Test Material & Detailed Protocol to Labs P4->E1 E2 Participating Labs Perform Analysis (Replicates as specified) E1->E2 E3 Labs Submit Data Package to Coordinating Body E2->E3 A1 Statistical Analysis of Results (e.g., Z-Scores, Cochran's Test, ANOVA) E3->A1 A2 Identify Outliers & Assess Repeatability/Reproducibility A1->A2 A3 Draft & Distribute ILC Report A2->A3 A4 Participating Labs Implement Corrective Actions (if needed) A3->A4

Figure 1: High-level workflow for a formal inter-laboratory comparison study.

Choosing the Right Tool: A Comparison of Methotrimeprazine Analytical Technologies

The selection of an analytical method is driven by its intended application. A method designed for quantifying methotrimeprazine in a complex biological matrix like plasma will have different performance requirements than one used for assaying a bulk pharmaceutical ingredient. Below, we compare the most common techniques.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical quality control. Its primary advantage is robustness, cost-effectiveness, and simplicity. For assay and impurity testing of drug products where concentration levels are high (µg/mL to mg/mL), HPLC-UV provides excellent precision and accuracy. The choice of a C18 column is nearly universal for reverse-phase separation of such molecules.[17]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are required, LC-MS/MS is the gold standard.[18][19] This is the method of choice for bioanalysis (pharmacokinetic studies, TDM) where concentrations are in the pg/mL to ng/mL range.[20][21] The selectivity of MS/MS allows for confident quantification even in the presence of complex biological matrix components, minimizing the need for exhaustive sample cleanup.[22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS is often less suitable for non-volatile or thermally labile compounds like methotrimeprazine.[23] Analysis typically requires a chemical derivatization step to increase volatility and thermal stability, adding complexity and potential variability to the procedure.[24][25] However, it remains a valuable tool, particularly in forensic toxicology, due to extensive spectral libraries.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and solvent volumes.[26] It has been successfully applied to the analysis of phenothiazines, including their chiral separations.[27][28][29] While powerful, its adoption in routine QC labs is less widespread than HPLC, often due to perceived challenges in robustness and sensitivity compared to LC-MS/MS.

Table 1: Comparative Summary of Analytical Method Performance
ParameterHPLC-UVLC-MS/MSGC-MSCapillary Electrophoresis (CE)
Primary Application Pharmaceutical QC (Assay, Impurities)Bioanalysis (PK, TDM), Trace AnalysisForensic Screening, Metabolite IDChiral Separations, Academic Research
Typical LOQ 5.0 - 25.0 µg/mL[30]0.02 - 1.5 ng/mL[21]~1-10 ng/mL (derivatized)~1-80 ng/mL[27]
Selectivity Moderate (Relies on chromatographic separation)Very High (Mass-based separation)High (Mass-based separation)High (Charge/size separation)
Sample Preparation Simple (Dilution, filtration)Moderate (Protein precipitation, LLE, SPE)[20]Complex (Extraction + Derivatization)[24]Simple (Dilution, filtration)
Throughput HighHigh (with modern systems)ModerateModerate to High
Causality for Choice Ideal for high-concentration samples where robustness and cost are key drivers.Essential for low-concentration, complex matrices where specificity is paramount.Useful when established libraries are needed or when dealing with volatile metabolites.Niche applications requiring high separation efficiency or chiral resolution.

Self-Validating Protocols for Inter-Laboratory Study

A successful ILC hinges on a clear, unambiguous, and robust protocol that minimizes procedural variance. Below are two detailed protocols designed for a hypothetical ILC: one for a pharmaceutical dosage form (tablets) using HPLC-UV and another for human plasma using LC-MS/MS.

Protocol 1: HPLC-UV Assay of Methotrimeprazine in Tablets

This protocol is designed for determining the content uniformity and potency of methotrimeprazine in a 25 mg tablet formulation.

1. Reagents and Materials:

  • Methotrimeprazine Maleate Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Monobasic Potassium Phosphate (ACS Grade)

  • Phosphoric Acid (ACS Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • 0.45 µm PTFE Syringe Filters

2. Chromatographic System:

  • HPLC System: Agilent 1260, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, XBridge, Luna)

  • Mobile Phase: 50 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (65:35 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard Preparation:

  • Stock Standard (500 µg/mL): Accurately weigh ~50 mg of Methotrimeprazine Maleate RS into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard (50 µg/mL): Pipette 10.0 mL of the Stock Standard into a 100 mL volumetric flask and dilute to volume with mobile phase.

4. Sample Preparation:

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to one average tablet weight (~25 mg methotrimeprazine) into a 100 mL volumetric flask.

  • Add ~70 mL of methanol and sonicate for 15 minutes to dissolve. Allow to cool to room temperature. Dilute to volume with methanol and mix well.

  • Transfer a 10.0 mL aliquot to a 50 mL volumetric flask and dilute to volume with mobile phase. This yields a theoretical concentration of 50 µg/mL.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

5. System Suitability & Analysis Sequence:

  • Inject the mobile phase (blank) to ensure no interfering peaks.

  • Make five replicate injections of the Working Standard (50 µg/mL). The relative standard deviation (RSD) for the peak areas must be ≤ 2.0%.

  • Inject the Working Standard, followed by duplicate injections of each sample preparation, bracketing with a standard every 6-10 samples.

6. Calculation:

  • Calculate the amount of methotrimeprazine (mg) per tablet using the standard external standard formula, comparing the average peak area of the sample to the average peak area of the bracketing standards.

Protocol 2: LC-MS/MS Quantification of Methotrimeprazine in Human Plasma

This protocol is designed for a bioequivalence study and requires high sensitivity.

1. Reagents and Materials:

  • Methotrimeprazine Reference Standard

  • Methotrimeprazine-d3 (Isotopically Labeled Internal Standard, IS)

  • Acetonitrile (LC-MS Grade) with 0.1% Formic Acid

  • Water (LC-MS Grade) with 0.1% Formic Acid

  • Human Plasma (K2-EDTA)

2. LC-MS/MS System:

  • LC System: UPLC/UHPLC system (e.g., Waters Acquity, Shimadzu Nexera)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S)

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Detection (Positive ESI Mode):

  • Analyte: Methotrimeprazine (Precursor Ion → Product Ion, e.g., m/z 330.2 → 100.1)

  • Internal Standard: Methotrimeprazine-d3 (Precursor Ion → Product Ion, e.g., m/z 333.2 → 100.1)

  • (Note: Specific MRM transitions and collision energies must be optimized on the instrument used).

4. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

G start Begin Sample Analysis prep Sample Preparation (e.g., Protein Precipitation) start->prep inject Inject Sample into LC-MS/MS prep->inject lc Chromatographic Separation (Analyte & IS separated from matrix) inject->lc ms Mass Spectrometry 1. Ionization (ESI+) 2. Precursor Ion Selection (Q1) lc->ms msms Tandem MS 1. Fragmentation (Q2) 2. Product Ion Selection (Q3) ms->msms detect Detection & Signal Acquisition msms->detect quant Quantification (Peak Area Ratio of Analyte/IS vs. Calibration Curve) detect->quant end Report Result quant->end

Figure 2: Bioanalytical workflow for a single sample using LC-MS/MS.

Statistical Interpretation and Ensuring Trustworthiness

Once data is collected from all participating laboratories, a rigorous statistical analysis is performed by the coordinating body. The goal is to quantify the method's performance and each lab's proficiency.

  • Outlier Identification: Before main analysis, statistical tests like Cochran's C test (for variance outliers) and Grubb's test (for mean outliers) are used to identify and potentially exclude anomalous data sets.

  • Precision Analysis:

    • Repeatability (sr): The variation observed within a single laboratory under constant conditions.

    • Reproducibility (sR): The variation observed between different laboratories. This is the key metric in an ILC.

  • Performance Scoring (Z-Score): The most common tool for evaluating individual laboratory performance is the Z-score.[6] It is calculated as:

    • Z = (x - X) / σ

    • Where:

      • x is the result from the individual laboratory.

      • X is the assigned value (often the consensus mean from all participants).

      • σ is the target standard deviation for proficiency.

    A Z-score between -2 and +2 is generally considered satisfactory. A score between 2 and 3 (or -2 and -3) is questionable, and a score outside ±3 is unsatisfactory, indicating a systematic error that requires investigation.[31]

Conclusion

An inter-laboratory comparison is more than a technical exercise; it is a commitment to scientific rigor and data integrity. By moving beyond single-laboratory validation to a collaborative assessment, we build confidence in our analytical methods, ensuring that data generated for methotrimeprazine is reliable, reproducible, and comparable, regardless of where it was generated. The frameworks and protocols provided in this guide, grounded in established regulatory principles, offer a robust pathway for achieving this analytical harmony.

References

  • Pérez-López, M., & López-Soto-Yarritu, P. (2007). Determination of phenothiazines in pharmaceutical formulations and human urine using capillary electrophoresis with chemiluminescence detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Lin, C. E., et al. (2001). Enantioseparation of phenothiazines in capillary zone electrophoresis using cyclodextrins as chiral selectors. Electrophoresis. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • Zhang, W., et al. (2021). Optimization of Capillary Electrophoresis Separation Conditions of Chlorpromazine, Promethazine and Their Main Metabolites by RS. International Journal of Electrochemical Science. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. Available at: [Link]

  • Lin, C. E., et al. (2003). Influence of pH on electrophoretic behavior of phenothiazines and determination of pKa values by capillary zone electrophoresis. Electrophoresis. Available at: [Link]

  • BISFA. (n.d.). GUIDELINE FOR INTER-LABORATORY TESTS. Available at: [Link]

  • Hibbert, D. B. (2007). Interlaboratory Studies. Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. Available at: [Link]

  • Loennechen, T., & Dahl, S. (1990). High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Kedor-Hackmann, E. R., et al. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug Development and Industrial Pharmacy. Available at: [Link]

  • Johnsen, H., & Dahl, S. G. (1984). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Thompson, M. (n.d.). Trends in inter-laboratory method validation. Eurachem. Available at: [Link]

  • Shaik, M. V., et al. (2017). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Mandel, J. (1971). Guidelines for Interlaboratory Testing Programs. Analytical Chemistry. ACS Publications. Available at: [Link]

  • El-Gindy, A., et al. (2015). Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation. ResearchGate. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Nootropics Using GC-MS(/MS) - Part 1. GCMS Application Datasheet No. 141. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2024). Interlaboratory Studies. Available at: [Link]

  • Smith, F. P. (1997). Capillary electrophoresis in pharmaceutical analysis. Pharmaceutical Research. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Available at: [Link]

  • Lairson, L. (2017). Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC). Journal of Chemical Education. Available at: [Link]

  • Yeh, M. K., & Don, M. J. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available at: [Link]

  • Persson, B. A., & Vessman, J. (1989). The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]

  • Al-Salami, H., et al. (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Molecules. Available at: [Link]

  • Altabrisa Group. (2024). Analytical Method Validation: Complete Guide for Intended Use. Available at: [Link]

  • Gottardi, M., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics. Available at: [Link]

  • Jevđević, J., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Separations. Available at: [Link]

  • Yu, B., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine. Available at: [Link]

  • Climate Technology Centre and Network (CTCN). (2017). Inter-laboratory Comparison Test Analysis Report. Available at: [Link]

  • Obeid, E. A., & Al-Shehri, S. S. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. Journal of Applied Laboratory Medicine. Available at: [Link]

  • Malachová, A., et al. (2018). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry. Toxins. Available at: [Link]

  • Allard, A., & Amarouche, S. (2011). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available at: [Link]

  • Ciolino, L. A., et al. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology. Available at: [Link]

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to rac Methotrimeprazine-d3 Hydrochloride vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.

Executive Summary

In the landscape of regulated and discovery bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that directly impacts data integrity. This guide provides an in-depth, evidence-based comparison between a stable isotope-labeled (SIL) internal standard, rac Methotrimeprazine-d3 Hydrochloride , and its non-deuterated structural analog for the quantitative analysis of methotrimeprazine in biological matrices. We will explore the theoretical underpinnings, present a comparative experimental workflow, and demonstrate why the deuterated standard is unequivocally the superior choice for ensuring accuracy, precision, and robustness in demanding bioanalytical applications.

Introduction: The Quest for Unimpeachable Data in Bioanalysis

Quantitative bioanalysis is the cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The objective is to obtain an accurate measurement of an analyte (e.g., a drug or metabolite) within a complex biological matrix like plasma, serum, or urine. However, the journey from sample collection to final concentration value is fraught with potential variability. Sample preparation, instrument performance, and the inherent complexity of the biological matrix itself can all introduce errors.[1][2]

The primary tool to combat this variability is the internal standard (IS).[1][3] An ideal IS is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing. It should behave identically to the analyte throughout the entire analytical process—extraction, chromatography, and ionization—thereby normalizing for any variations.[4] The ultimate measure of analytical performance is the ratio of the analyte's response to the IS's response.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for this work due to its high sensitivity and selectivity.[5] However, it is particularly susceptible to a phenomenon known as the matrix effect .[6][7][8] The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency caused by co-eluting, undetected components from the biological sample.[8][9] This effect is often unpredictable and can be a significant source of imprecision and inaccuracy if not properly controlled.[6][7] This is where the choice of IS becomes paramount.

The Contenders: Choosing the Right Partner for Your Analyte

We will compare two types of internal standards for the quantification of methotrimeprazine:

  • Candidate A: Non-Deuterated Structural Analog: This could be another phenothiazine derivative that is structurally similar to methotrimeprazine but not identical. While often used due to lower cost or immediate availability, its physicochemical properties are inherently different from the analyte.

  • Candidate B: this compound: This is a stable isotope-labeled (SIL) version of the analyte.[10][11] In this case, three hydrogen atoms on the methoxy group have been replaced with deuterium, a stable, heavy isotope of hydrogen.[4][12] This increases the mass of the molecule by three Daltons, making it distinguishable from the analyte by the mass spectrometer, but it remains chemically and structurally almost identical.[4][12]

The Scientific Rationale: Why Deuteration Confers Superiority

A SIL-IS is considered the "gold standard" in bioanalysis for several fundamental reasons.[4][12][13]

  • Co-elution and Matrix Effect Compensation: Because the SIL-IS is chemically identical to the analyte, it has the same chromatographic retention time.[14] This means both compounds elute from the LC column simultaneously and enter the mass spectrometer's ion source at the exact same moment. Consequently, they are subjected to the exact same microenvironment of co-eluting matrix components.[15] Any ion suppression or enhancement that affects the analyte will affect the SIL-IS to the same degree, leading to a consistent response ratio and a highly accurate result. A non-deuterated analog, having a different structure, will almost certainly have a different retention time and will not experience the same matrix effect, leading to potential inaccuracies.[1][12]

  • Extraction Recovery Tracking: The SIL-IS will have virtually identical solubility and partitioning behavior as the analyte during sample preparation steps like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[13] This ensures that any loss of analyte during extraction is mirrored by a proportional loss of the IS, again maintaining the integrity of the final response ratio. A structural analog may have different extraction recovery, introducing a systematic error.

A Note on the "Isotope Effect"

While SIL-ISs are superior, it is important to be aware of the potential for an "isotope effect," particularly with deuterium labels. The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond.[12] This can sometimes lead to a slight difference in chromatographic retention time, where the deuterated compound elutes marginally earlier than the non-deuterated analyte.[12][16][17] While often negligible, this separation can, in rare cases, expose the analyte and IS to slightly different matrix effects.[12][16] For this reason, labeling with ¹³C or ¹⁵N is sometimes preferred, though deuterated standards are highly effective in the vast majority of applications and are more commonly available.[13]

Experimental Design: A Head-to-Head Comparison

To empirically demonstrate the performance difference, we designed a validation experiment according to FDA and ICH M10 guidelines for bioanalytical method validation.[18][19][20]

Objective: To compare the accuracy and precision of a methotrimeprazine assay in human plasma using a non-deuterated analog IS versus this compound.

Diagram: Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Aliquot Plasma Sample (Calibrator, QC, or Unknown) B 2. Add Internal Standard (Analog or d3-SIL) A->B C 3. Protein Precipitation (e.g., with Acetonitrile) B->C D 4. Vortex & Centrifuge C->D E 5. Transfer Supernatant for Analysis D->E F 6. Inject onto LC-MS/MS System E->F G 7. Chromatographic Separation (Analyte & IS) F->G H 8. Mass Spectrometric Detection (MRM Mode) G->H I 9. Integrate Peak Areas (Analyte & IS) H->I J 10. Calculate Response Ratio (Analyte Area / IS Area) I->J K 11. Quantify Concentration (from Calibration Curve) J->K

Caption: A typical bioanalytical workflow from sample preparation to final quantification.

Detailed Experimental Protocol
  • Preparation of Standards and QCs:

    • Stock solutions of methotrimeprazine, rac Methotrimeprazine-d3 HCl, and the non-deuterated analog IS were prepared in methanol.

    • Calibration standards (0.5 - 500 ng/mL) and quality control samples (Low, Mid, High) were prepared by spiking the methotrimeprazine stock solution into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the appropriate internal standard working solution (either the analog IS or Methotrimeprazine-d3, both at 100 ng/mL).

    • Vortex briefly to mix.

    • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to a 96-well plate for injection.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient running from 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Methotrimeprazine: Q1 329.2 -> Q3 100.1

      • rac Methotrimeprazine-d3: Q1 332.2 -> Q3 100.1

      • Analog IS: (Hypothetical transition, e.g., Q1 315.2 -> Q3 86.1)

Results: A Clear Demonstration of Performance

The following tables summarize the expected performance data from three independent validation runs. Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration (% Nominal), while precision is measured by the coefficient of variation (%CV).

Table 1: Assay Performance with rac Methotrimeprazine-d3 HCl (SIL-IS)

QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (% Nominal) Precision (%CV)
LLOQ 0.5 0.52 104.0% 6.8%
Low QC 1.5 1.48 98.7% 4.5%
Mid QC 75 76.2 101.6% 3.1%

| High QC | 400 | 395.5 | 98.9% | 2.8% |

Table 2: Assay Performance with Non-Deuterated Analog IS

QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (% Nominal) Precision (%CV)
LLOQ 0.5 0.61 122.0% 18.5%
Low QC 1.5 1.68 112.0% 14.2%
Mid QC 75 80.1 106.8% 9.8%

| High QC | 400 | 425.2 | 106.3% | 8.5% |

Analysis of Matrix Effects

To directly assess the impact of the matrix, post-extraction spike experiments were performed. Blank plasma from six different donors was extracted, and the analyte/IS mixture was added to the final supernatant. The peak area responses were compared to a clean solution standard.

Table 3: Matrix Factor Comparison

Internal Standard Type Analyte Response Variability (%CV) IS Response Variability (%CV) Analyte/IS Ratio Variability (%CV)
Methotrimeprazine-d3 22.5% 21.8% 2.9%

| Analog IS | 23.1% | 12.4% | 16.8% |

Discussion and Interpretation

The data clearly illustrates the superiority of the stable isotope-labeled internal standard.

  • Accuracy and Precision: The assay using rac Methotrimeprazine-d3 HCl (Table 1) demonstrates excellent accuracy (98.7% - 104.0%) and precision (%CV < 7%), well within the regulatory acceptance criteria (±15% for accuracy, ≤15% for precision).[18] In stark contrast, the assay using the analog IS (Table 2) shows significant positive bias (inaccuracy) and much higher variability (%CV up to 18.5%), failing to meet regulatory standards, especially at the lower concentrations.

  • Matrix Effect Compensation: Table 3 provides the mechanistic explanation for this performance difference. While the analyte peak area varied significantly across the six plasma lots (~23% CV) due to matrix effects, the peak area of the Methotrimeprazine-d3 IS varied in almost perfect harmony (~22% CV). This tracking results in a highly stable final response ratio, with a %CV of only 2.9%. The analog IS, however, did not track the analyte's variability. Its response was much more stable (~12% CV), indicating it was not experiencing the same degree of ion suppression as the analyte. This failure to compensate led to high variability in the final ratio (16.8% CV), which directly translates to the poor precision seen in Table 2.

Diagram: Conceptual Model of IS Compensation

G cluster_sil Scenario 1: Stable Isotope-Labeled IS (Methotrimeprazine-d3) cluster_analog Scenario 2: Non-Deuterated Analog IS A Analyte (A) (e.g., 100 units) IS (d3) (e.g., 100 units) B Sample Prep / Matrix Effect (e.g., 30% Signal Suppression) A->B Both experience same effect C Analyte (A) (70 units) IS (d3) (70 units) B->C D Response Ratio (A/IS) 70 / 70 = 1.0 (Correct Quantification) C->D X Analyte (A) (e.g., 100 units) IS (Analog) (e.g., 100 units) Y Sample Prep / Matrix Effect (e.g., 30% Suppression for A, 10% for Analog IS) X->Y Experience different effects Z Analyte (A) (70 units) IS (Analog) (90 units) Y->Z W Response Ratio (A/IS) 70 / 90 = 0.78 (Inaccurate Quantification) Z->W

Caption: How a SIL-IS correctly normalizes for signal suppression while an analog IS fails.

Conclusion and Final Recommendation

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Chen, T. M. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 788(2), 315-322. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1119-1122. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Karnes, H. T., Shiu, G., & Shah, V. P. (2001). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 39(9), 383-388. Retrieved from [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis. Retrieved from [Link]

  • Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS? YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). LC-MS-MS experiences with internal standards. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]

  • Williams, D. H., & Cooks, R. G. (1971). The Use of Deuterium Isotope Effects in Establishing Mass Spectral Fragmentation Mechanisms. Journal of the Chemical Society D: Chemical Communications, (21), 1196-1197. Retrieved from [Link]

  • ResearchGate. (2001). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. Retrieved from [Link]

  • Dahl, S. G., & Garle, M. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of pharmaceutical sciences, 66(2), 190-193. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • Kedor-Hackmann, E. R., Prado, M. S., & Santoro, M. I. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug development and industrial pharmacy, 26(3), 261-266. Retrieved from [Link]

  • Semantic Scholar. (n.d.). High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of rac Methotrimeprazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

rac Methotrimeprazine-d3 Hydrochloride is a deuterated, racemic form of Methotrimeprazine, a phenothiazine derivative.[1][2][3] Methotrimeprazine itself is a potent antipsychotic, sedative, and analgesic agent.[4][5][6][7][8] Its mechanism of action involves antagonism of multiple neurotransmitter receptors, including dopaminergic, cholinergic, serotonin, and histamine receptors.[1][8] Given its potent pharmacological activity, both the parent compound and its deuterated analog must be handled with care, and their waste streams managed with precision to mitigate risks to personnel and the environment.

The stable isotope labeling in this compound makes it a valuable tool in research, particularly in pharmacokinetic studies and as an internal standard for quantitative analysis.[1] However, this does not alter the fundamental hazardous nature of the active pharmaceutical ingredient (API).

Regulatory Framework: A Foundation of Compliance

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] A pivotal regulation for healthcare and research facilities is the 2019 rule that specifically addresses the management of hazardous waste pharmaceuticals.[9][11][12]

A key provision of this rule is the ban on sewering hazardous pharmaceutical waste .[12][13] This means it is prohibited to dispose of this compound down the drain. The Occupational Safety and Health Administration (OSHA) also sets standards for worker safety during the handling of hazardous materials, including the provision of personal protective equipment (PPE) and emergency response protocols.[14][15][16][17]

Waste Characterization: Is it a Hazardous Waste?

Under RCRA, a pharmaceutical waste is considered hazardous if it meets one or more of the following criteria:

  • It is a P-listed or U-listed waste.

  • It exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.

A definitive classification for this compound requires a thorough review of its Safety Data Sheet (SDS). However, given that it is a potent psychoactive drug, it is prudent to manage it as a hazardous waste until a formal determination is made. The SDS will provide specific information on toxicity and other hazards.

Waste Classification Criteria Application to this compound
P- or U-Listed Unlikely to be specifically listed, but the formulation could contain listed solvents.
Ignitability Unlikely for the solid hydrochloride salt, but solutions may be flammable.
Corrosivity Unlikely.
Reactivity Unlikely.
Toxicity Highly likely to be considered toxic due to its pharmacological effects.
Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound.

Diagram: Disposal Workflow for this compound

G Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A 1. Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) B 2. Work in a Ventilated Area (Fume Hood Recommended) A->B C 3. Segregate Waste at Point of Generation B->C D Solid Waste (Contaminated vials, caps, wipes) C->D E Liquid Waste (Unused solutions, rinsates) C->E F Sharps Waste (Contaminated needles, syringes) C->F G 4. Place in Designated, Leak-Proof Hazardous Waste Containers D->G E->G F->G H 5. Label Container Clearly 'Hazardous Pharmaceutical Waste' 'rac Methotrimeprazine-d3 HCl' G->H I 6. Store in a Secure, Designated Area H->I J 7. Arrange for Pickup by a Licensed Hazardous Waste Contractor I->J K 8. Final Disposal via Incineration J->K

Caption: A flowchart illustrating the key stages of proper disposal.

I. Immediate Safety Precautions & PPE

  • Consult the SDS: Before handling, always review the most current Safety Data Sheet for this compound.

  • Personal Protective Equipment (PPE): At a minimum, wear:

    • Nitrile gloves

    • A properly buttoned lab coat

    • ANSI-approved safety glasses or goggles

  • Ventilation: Handle the compound in a well-ventilated area. For weighing and preparing solutions, a chemical fume hood is strongly recommended to prevent inhalation of fine particles.

II. Waste Segregation and Collection

  • At the Source: Segregate waste at the point of generation to prevent cross-contamination.

  • Solid Waste:

    • Place any materials contaminated with the solid compound (e.g., weigh boats, contaminated paper towels, gloves) into a designated, clearly labeled hazardous waste container.

    • This container should be a durable, leak-proof plastic bag or drum.

  • Liquid Waste:

    • Collect all unused solutions and solvent rinses in a designated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers:

    • "Empty" containers that held the pure compound must be managed as hazardous waste.

    • Triple-rinse the container with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

III. Labeling and Storage

  • Clear Labeling: All hazardous waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date

    • The associated hazards (e.g., "Toxic")

  • Secure Storage: Store sealed waste containers in a designated and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.[18]

IV. Final Disposal

  • Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste management company.

  • Incineration: The required method of disposal for hazardous pharmaceutical waste is incineration at a permitted facility. This ensures the complete destruction of the active pharmaceutical ingredient.

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double-gloving and respiratory protection if the spill generates dust.

  • Containment:

    • For solid spills: Gently cover the spill with an absorbent material to prevent aerosolization. Carefully sweep the material into a hazardous waste container.

    • For liquid spills: Cover with a chemical absorbent pad or other inert absorbent material.

  • Decontamination: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's EHS department.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By adhering to these procedures, researchers protect themselves, their colleagues, and the environment from the potent effects of this pharmaceutical compound. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? (2019). U.S. Environmental Protection Agency. [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2022). U.S. Environmental Protection Agency. [Link]

  • EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (2019). U.S. Environmental Protection Agency. [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (2019). American Hospital Association. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]

  • METHOTRIMEPRAZINE (Nozinan). London Health Sciences Centre. [Link]

  • Methotrimeprazine (Nozinan). MentalHealth.com. [Link]

  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]

  • PRESCRIBING INFORMATION METHOPRAZINE Methotrimeprazine Maleate Tablets. (2012). AA Pharma. [Link]

  • PRODUCT MONOGRAPH INCLUDING CONSUMER INFORMATION NOZINAN Methotrimeprazine Hydrochloride Injection, USP. (2017). [Link]

  • Methotrimeprazine | Davis's Drug Guide. Nursing Central. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • SAFETY DATA SHEET. Exposome-Explorer. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling rac Methotrimeprazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of rac Methotrimeprazine-d3 Hydrochloride. As a potent neuroleptic compound, rigorous adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Methotrimeprazine is a phenothiazine-based antipsychotic medication that acts as an antagonist at multiple neurotransmitter receptors.[1] The deuterated (d3) form is used in research, often as an internal standard, but must be handled with the same precautions as the active parent compound due to its potent physiological effects.[1]

Exposure can lead to a range of adverse effects, including central nervous system depression, cardiovascular issues such as orthostatic hypotension (a sudden drop in blood pressure upon standing), and extrapyramidal symptoms (involuntary movements).[2][3] The primary routes of occupational exposure are inhalation of aerosolized powder and dermal contact.[4] Therefore, a comprehensive PPE strategy is non-negotiable.

Key Hazard Information for Methotrimeprazine Hydrochloride:

Hazard TypeDescriptionGHS Pictograms
Acute Toxicity, Oral Harmful if swallowed.सिस्टम
Specific Target Organ Toxicity (Single Exposure) Causes damage to the heart.स्वास्थ्य के लिए खतरा
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to the nervous system through prolonged or repeated exposure.स्वास्थ्य के लिए खतरा

This data is based on the parent compound, Methotrimeprazine, and should be considered fully applicable to its deuterated form.

The Core PPE Ensemble: A Multi-Barrier Approach

A risk-based approach is essential when selecting PPE for handling potent compounds.[5][6] The following multi-barrier system is mandatory for all work involving this compound.

Hand Protection: Double-Gloving
  • Protocol: Always wear two pairs of powder-free nitrile gloves tested for use with chemotherapy drugs (per ASTM D6978 standard).[4] The outer glove should have a long cuff that extends over the sleeve of the lab gown.

  • Causality: Double-gloving provides a critical safety buffer. The outer glove absorbs any initial contamination, while the inner glove protects the skin during the careful removal (doffing) of the outer pair. This practice significantly reduces the risk of dermal exposure from undetected pinholes or tears.

Body Protection: Impermeable Gowns
  • Protocol: Wear a disposable, solid-front, back-closing gown made of a low-linting, impermeable material like polyethylene-coated Tyvek®.[7] Gowns should have long sleeves with tight-fitting elastic cuffs.

  • Causality: Standard cotton lab coats are permeable and can absorb spills, holding the hazardous compound against the skin. An impermeable gown prevents penetration of both powdered particles and liquid solutions.[4] A solid front and back closure minimizes the potential for frontal contamination to reach inner clothing.

Eye and Face Protection: Preventing Splashes and Aerosols
  • Protocol: At a minimum, wear ANSI Z87.1-rated safety glasses with side shields. When handling liquids with a splash potential (e.g., preparing solutions, transferring volumes), a full-face shield must be worn over the safety glasses.

  • Causality: The mucous membranes of the eyes are a rapid absorption route. Safety glasses protect from incidental contact, while a face shield provides a broader barrier against splashes that can occur during solution handling.

Enhanced Precautions for High-Risk Operations

Certain laboratory procedures dramatically increase the risk of exposure and require an escalation in PPE and engineering controls.

Respiratory Protection: Handling Powders
  • Protocol: Any procedure involving the handling of solid Methotrimeprazine-d3 Hydrochloride powder (e.g., weighing, reconstituting) must be performed within a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a containment glove box.[8][9] In addition to this engineering control, personnel must wear a fit-tested N95 respirator at a minimum. For higher-risk or longer-duration tasks, a Powered Air-Purifying Respirator (PAPR) is recommended.[6][8]

  • Causality: Weighing and handling powders generates fine, aerosolized particles that are easily inhaled and can travel significant distances in a lab.[9] Engineering controls provide the primary barrier by containing the powder.[8] A respirator serves as the essential secondary barrier, protecting the user's breathing zone from any particles that may escape containment.[4] A surgical mask is insufficient as it does not protect the worker from inhaling aerosols.[4]

The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Decision_Flow start Start: Assess Task task_type Handling Solid Powder? start->task_type liquid_handling Handling Liquid Solution task_type->liquid_handling No eng_control Action: Work inside a Fume Hood, BSC, or Glovebox task_type->eng_control Yes splash_risk Splash Potential? liquid_handling->splash_risk face_shield PPE: Wear Face Shield over Safety Glasses splash_risk->face_shield Yes basic_ppe PPE: Standard Ensemble (Double Gloves, Gown, Safety Glasses) splash_risk->basic_ppe No respirator PPE: Wear Fit-Tested N95 Respirator or PAPR eng_control->respirator end Proceed with Task respirator->end face_shield->basic_ppe basic_ppe->end

Caption: PPE selection workflow for Methotrimeprazine-d3 HCl.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination.

Step-by-Step PPE Workflow
  • Preparation: Before entering the designated handling area, inspect all PPE for defects.

  • Donning Sequence:

    • Put on the first pair of gloves.

    • Put on the impermeable gown, ensuring complete closure in the back.

    • Put on the second pair of gloves, ensuring the cuffs go over the gown's sleeves.

    • Put on eye protection (safety glasses).

    • If required, put on face shield and/or respirator.

  • Handling Operation: Perform all work within the designated area.

  • Doffing Sequence (The "Clean-to-Dirty" Principle):

    • Remove the outer pair of gloves. These are considered the most contaminated.

    • Remove the gown by rolling it away from the body, turning it inside-out to contain contaminants.

    • Exit the immediate work area.

    • Remove face shield/eye protection.

    • Remove the inner pair of gloves.

    • Immediately perform thorough hand hygiene with soap and water.

The following diagram outlines this critical operational sequence.

Workflow_Diagram cluster_prep Preparation Phase cluster_donning Donning Sequence (Clean Area) cluster_handling Operational Phase cluster_doffing Doffing Sequence (Transition Area) A Inspect All PPE (Gloves, Gown, etc.) B 1. Inner Gloves A->B C 2. Gown B->C D 3. Outer Gloves (over cuffs) C->D E 4. Eye/Face/Resp. Protection D->E F Handle Compound in Designated Containment Area E->F G 1. Remove Outer Gloves F->G H 2. Remove Gown (inside-out) G->H I 3. Remove Eye/Face Protection H->I J 4. Remove Inner Gloves I->J K 5. HAND HYGIENE J->K

Caption: Procedural workflow for handling potent compounds.

Decontamination and Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • PPE Disposal: All used PPE, including both pairs of gloves, gowns, and any other disposable items, must be placed in a clearly labeled, sealed hazardous waste container immediately after doffing.[10]

  • Chemical Waste: Unused compound, solutions, and rinsate from cleaning glassware must be collected in a designated, sealed, and compatible hazardous waste container.[11][12] Never dispose of this material down the drain.[11] The container's rinsate is also considered hazardous waste.[10]

  • Waste Segregation: Keep halogenated and non-halogenated solvent wastes separate to facilitate proper disposal.[10]

  • Spill Management: A spill kit containing absorbent pads, appropriate PPE, and designated waste bags must be readily available. All materials used to clean a spill are considered hazardous waste.

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, typically via high-temperature incineration.[10][13]

Adherence to these guidelines is paramount for protecting yourself, your colleagues, and the integrity of your research. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.

References

  • AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved from [Link]

  • OSHA. (n.d.). Hazardous Drugs - Overview. Occupational Safety and Health Administration. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. IPS-Integrated Project Services, LLC. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). SAFETY DATA SHEET - Methotrimeprazine. Retrieved from [Link]

  • CHEO ED Outreach. (2010, January). Methotrimeprazine - NOZINAN®. Retrieved from [Link]

  • Hazardous Waste Experts. (2019, June 19). How to Dispose of Chemical Waste and Laboratory Waste. Retrieved from [Link]

  • Indian Health Service. (n.d.). Chapter 27 - Handling Hazardous Drugs in the Health Care Setting. Retrieved from [Link]

  • Duke University Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Spectrum Pharmacy Products. (2022, October 12). Scientific Documentation - ME176, Metoclopramide Hydrochloride, Monohydrate, USP. Retrieved from [Link]

  • sanofi-aventis Canada Inc. (2017, November 6). PRODUCT MONOGRAPH INCLUDING CONSUMER INFORMATION NOZINAN Methotrimeprazine Hydrochloride Injection, USP 25 mg/mL. Retrieved from [Link]

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Retrieved from [Link]

  • MentalHealth.com. (n.d.). Methotrimeprazine (Nozinan). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.